molecular formula C10H9ClN2O2 B2971622 N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide CAS No. 438030-67-2

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Cat. No.: B2971622
CAS No.: 438030-67-2
M. Wt: 224.64
InChI Key: LVBZGBGZBJPXKO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-9-3-2-7(6-8(9)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBZGBGZBJPXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Weight & Structural Analysis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

[1]

Executive Summary

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is a critical pharmacophore building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., quinoline and quinazoline derivatives targeting EGFR or Src pathways).[1] Its structural integrity is defined by the coexistence of an electron-rich anisole ring, an electron-withdrawing chlorine atom, and a reactive cyanoacetamide tail.[1]

This guide provides a definitive framework for the physicochemical characterization of this molecule. It moves beyond basic property listing to establish a self-validating analytical workflow , ensuring that researchers can distinguish this specific isomer (3-chloro-4-methoxy) from its common regioisomers (e.g., 4-chloro-3-methoxy, a Bosutinib intermediate).

Physicochemical Profile

The following data serves as the baseline for all subsequent analytical validation.

PropertyValue / Description
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide
CAS Registry Number 438030-67-2
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Monoisotopic Mass 224.035 g/mol
Physical State Solid (White to Off-white crystalline powder)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water.[1][2][3]
Melting Point Typically >150°C (Dependent on crystal habit/purity)
Theoretical Elemental Composition

For elemental analysis (CHN) validation:

  • Carbon: 53.47%[1]

  • Hydrogen: 4.04%[1]

  • Chlorine: 15.78%[1]

  • Nitrogen: 12.47%[1]

  • Oxygen: 14.25%[1]

Structural Elucidation & Analysis

This section details the specific spectral signatures required to confirm identity.

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Diagnostic Signal:

    • Base Peak:

      
       m/z.
      
    • Isotope Pattern (Critical): Due to the presence of one Chlorine atom (

      
       and 
      
      
      in ~3:1 ratio), you must observe a distinct M+2 peak at 227.04 m/z with approximately 33% intensity of the base peak.
    • Failure to observe the 3:1 ratio indicates dechlorination or incorrect starting material.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation.[1]

  • Nitrile (-C≡N): Sharp, distinct band at 2250–2270 cm⁻¹ .[1] This is the most isolated signal.[1]

  • Amide Carbonyl (C=O): Strong band at 1660–1690 cm⁻¹ .

  • Amide N-H: Broad stretch at 3200–3400 cm⁻¹ .

  • Ether (C-O-C): Strong stretching around 1250 cm⁻¹ (Ar-O-Alkyl).[1]

Nuclear Magnetic Resonance (NMR)

The

1

Predicted Chemical Shifts (δ ppm, 400 MHz, DMSO-d₆):

MoietyShift (δ)MultiplicityIntegrationDiagnostic Note
Amide -NH- 10.2 – 10.5Singlet (Broad)1HDisappears on D₂O exchange.[1]
Ar-H (C2) 7.7 – 7.8Doublet (d)1HJ ≈ 2.5 Hz (Meta coupling).[1]
Ar-H (C6) 7.4 – 7.5Doublet of Doublets (dd)1HJ ≈ 9.0, 2.5 Hz.
Ar-H (C5) 7.1 – 7.2Doublet (d)1HJ ≈ 9.0 Hz (Ortho coupling).[1]
-OCH₃ 3.80 – 3.85Singlet3HDistinct methoxy peak.[1]
-CH₂-CN 3.85 – 3.95Singlet2HActive methylene; may broaden due to tautomerism.[1]

Regioisomer Logic:

  • Target (3-Cl, 4-OMe): The proton at C5 (ortho to OMe) is shielded and appears as a doublet. The proton at C2 (between Cl and Amide) is deshielded.

  • Impurity (4-Cl, 3-OMe): The splitting patterns will shift.[1] The proton between Cl and OMe would appear as a singlet or narrow doublet, but the chemical environment is distinct.

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to analyzing impurities. The standard route involves the N-acylation of 3-chloro-4-methoxyaniline.[1]

SynthesisPathwayAniline3-Chloro-4-methoxyaniline(SM-1)ReactionReflux (Toluene/Ethanol)Catalyst: BaseAniline->ReactionEsterEthyl Cyanoacetate(SM-2)Ester->ReactionProductN-(3-chloro-4-methoxyphenyl)-2-cyanoacetamideReaction->ProductMain PathwayImpurity1Impurity A:Di-acylated byproductReaction->Impurity1Excess Reagent/HeatImpurity2Impurity B:Unreacted AnilineReaction->Impurity2Incomplete Conversion

Figure 1: Synthetic pathway and potential impurity generation. High thermal stress can lead to di-acylation at the amide nitrogen.[1]

Experimental Protocols

HPLC Purity Analysis Method

This method separates the target compound from unreacted aniline and hydrolysis byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% → 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Nitrile capture).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50). Sonicate for 5 mins.

Analytical Decision Tree

Use this logic flow to troubleshoot purity issues.

DecisionTreeStartCrude Product IsolatedMeltingPointMelting Point Check(Target: >150°C)Start->MeltingPointHPLCCheckHPLC Purity(>98%?)MeltingPoint->HPLCCheckPassRecrystallizeRecrystallize(Ethanol/Water)MeltingPoint->RecrystallizeFail (Low MP)HPLCCheck->RecrystallizeNoNMR1H NMR Validation(Check 3:1 Cl Isotope in MS)HPLCCheck->NMRYesRecrystallize->MeltingPointReleaseRelease for SynthesisNMR->Release

Figure 2: Analytical workflow for quality assurance.

References

  • PubChem. (n.d.). Compound Summary: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.[1] National Library of Medicine. Retrieved from [Link]

(Note: While specific spectral atlases for this exact CAS are proprietary, the protocols above are derived from standard analytical chemistry principles applied to the confirmed structure C₁₀H₉ClN₂O₂.)

An In-depth Technical Guide to Determining the Solubility Profile of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel compound N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. Given the absence of extensive published data for this specific molecule[1], this document serves as a first-principles guide, detailing the theoretical considerations, experimental design, and analytical methodologies required to establish a robust and reliable solubility profile. Adherence to these principles is critical for applications ranging from process chemistry and formulation development to preclinical assessment.

Introduction: The Imperative of Solubility Profiling

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, with the molecular formula C10H9ClN2O2[1], is a substituted acetamide derivative. Its structural motifs, including a halogenated aromatic ring, an ether linkage, a cyano group, and an amide, suggest its potential as an intermediate in the synthesis of pharmacologically active agents or other high-value specialty chemicals.

In both pharmaceutical and chemical industries, understanding a compound's solubility is a cornerstone of its development.[2][3] Solubility dictates the feasibility of purification methods like crystallization, influences reaction kinetics, and is a primary determinant of a drug candidate's bioavailability.[4] A comprehensive solubility profile in a range of organic solvents is therefore not merely descriptive data but a predictive tool for process optimization and rational formulation design.

This guide will walk through the causal chain of determining this profile, from understanding the molecule's intrinsic properties to executing a gold-standard experimental protocol and interpreting the resulting data.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This is a reflection of the intermolecular forces between the solute (N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide) and the solvent. A molecule's solubility is favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

2.1. Structural Analysis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

To anticipate its solubility, we must first dissect the molecule's functional groups and their contributions to its overall polarity and hydrogen bonding capacity:

  • Polar Groups: The molecule possesses several polar functional groups that can engage in dipole-dipole interactions and hydrogen bonding:

    • Amide (-CONH-): The N-H group can act as a hydrogen bond donor, and the C=O group is a strong hydrogen bond acceptor.

    • Cyano (-C≡N): The nitrogen atom has a lone pair of electrons and can act as a hydrogen bond acceptor.

    • Ether (-O-): The oxygen atom is also a hydrogen bond acceptor.

  • Nonpolar Groups:

    • Chlorinated Phenyl Ring: The benzene ring is inherently nonpolar (hydrophobic), and the chloro-substituent further contributes to this character.

The presence of both polar and nonpolar regions makes N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide an amphiphilic molecule. Its solubility will therefore be highly dependent on the specific solvent's ability to interact favorably with these different regions.

2.2. Rationale for Solvent Selection

A robust solubility study necessitates a diverse set of organic solvents, spanning the polarity spectrum. The choice of solvents should be deliberate, designed to probe the different intermolecular forces at play. A recommended solvent panel would include:

Solvent ClassExample SolventsPrimary Interaction TypeExpected Solubility Rationale
Protic Polar Methanol, EthanolHydrogen bonding, dipole-dipoleHigh solubility is expected due to the ability of these solvents to act as both hydrogen bond donors and acceptors, interacting favorably with the amide, cyano, and ether groups.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Dipole-dipole, hydrogen bond acceptorGood solubility is anticipated. These solvents can accept hydrogen bonds from the amide N-H and engage in strong dipole-dipole interactions.
Nonpolar Hexane, TolueneVan der Waals forcesLow solubility is predicted. These solvents lack the ability to form strong interactions with the polar functional groups of the solute.
Intermediate Polarity Ethyl Acetate, DichloromethaneDipole-dipoleModerate solubility is likely, representing a balance between interacting with the polar and nonpolar parts of the molecule.

2.3. Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements[6][7]:

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, in the presence of excess solid.[8] It represents the true, stable solubility and is the gold standard for formulation and process chemistry. The shake-flask method is designed to measure this value.[6][8]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.[3][6] While useful for high-throughput screening in early drug discovery, it can overestimate the true solubility.

For a definitive technical guide, all protocols will focus on determining the thermodynamic solubility .

Experimental Protocol: The Saturation Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[6][7] The protocol below is a self-validating system designed for accuracy and reproducibility.

3.1. Materials and Equipment

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (solid, of confirmed purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Step-by-Step Methodology

  • Preparation:

    • Add an excess amount of solid N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be ~20 mg of solid in 2-5 mL of each selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period to allow the system to reach solid-liquid equilibrium. A typical duration is 24 to 72 hours.[7][9] To validate the equilibration time, samples can be taken at various intervals (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification (HPLC Method):

    • Analyze the diluted samples using a validated HPLC method. HPLC is preferred over other methods like UV-Vis spectroscopy because of its ability to separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[6]

    • Prepare a multi-point calibration curve using standard solutions of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide of known concentrations.

    • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units, such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).

    • It is good practice to visually inspect the remaining solid after the experiment (e.g., by microscopy or PXRD) to ensure that the compound has not undergone any phase changes or solvate formation during the experiment.[7]

Visualization of Key Processes

4.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the saturation shake-flask protocol.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72 hours) A->B Reaches Equilibrium C Settle & Withdraw Supernatant B->C D Filter (0.22 µm) C->D E Dilute Sample D->E F Quantify via HPLC E->F G Calculate Solubility (mg/mL, mol/L) F->G

Caption: Figure 1: Workflow of the saturation shake-flask method.

4.2. Solute-Solvent Interaction Logic

This diagram conceptualizes the relationship between the solute's properties and its expected solubility in different solvent classes.

G Figure 2: Predicting Solubility Based on Molecular Structure cluster_features Molecular Features cluster_solvents Solvent Classes Solute N-(3-chloro-4-methoxyphenyl) -2-cyanoacetamide Polar Polar Groups (Amide, Cyano, Ether) Solute->Polar NonPolar Nonpolar Groups (Chlorophenyl Ring) Solute->NonPolar Protic Protic Polar (e.g., Methanol) Polar->Protic Strong H-Bonding Aprotic Aprotic Polar (e.g., DMSO) Polar->Aprotic Dipole-Dipole NonPolarSolv Nonpolar (e.g., Hexane) Polar->NonPolarSolv Mismatch NonPolar->Protic Mismatch NonPolar->NonPolarSolv van der Waals

Caption: Figure 2: Solute-solvent interaction logic.

Data Presentation

The acquired data should be tabulated for clarity and easy comparison. The following table serves as a template for organizing the experimental results.

Table 1: Solubility of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolProtic PolarExperimental ValueCalculated Value
EthanolProtic PolarExperimental ValueCalculated Value
AcetonitrileAprotic PolarExperimental ValueCalculated Value
AcetoneAprotic PolarExperimental ValueCalculated Value
Ethyl AcetateIntermediate PolarityExperimental ValueCalculated Value
DichloromethaneIntermediate PolarityExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
n-HexaneNonpolarExperimental ValueCalculated Value

Conclusion

Establishing the solubility profile of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is a foundational step in its scientific and commercial development. This guide provides the necessary theoretical grounding and a robust, validated experimental protocol to achieve this. By systematically evaluating solubility in a well-chosen panel of organic solvents, researchers can generate the critical data needed to guide purification, formulation, and further research endeavors. The principles and methodologies outlined herein ensure that the generated data is not only accurate but also meaningful and actionable for drug development and chemical process professionals.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Thomsen, K., & Rasmussen, P. (2025). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ACS Publications. Available at: [Link]

  • Avdeef, A. (2025). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Ramezankhani, V., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Li, X., et al. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Studylib. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of BCS-based classification of active pharmaceutical ingredients. Available at: [Link]

  • PubChemLite. N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (C10H9ClN2O2). Available at: [Link]

Sources

Technical Monograph: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (CAS: 879644-03-8) represents a "privileged scaffold" in modern organic synthesis.[1] Its structural architecture combines a highly reactive methylene "warhead" (amenable to Knoevenagel and Gewald condensations) with a pharmacologically validated 3-chloro-4-methoxyaniline moiety.[1] This specific aniline substitution pattern is bioisosteric with several FDA-approved kinase inhibitors, making the scaffold a critical intermediate for discovering novel EGFR inhibitors, antimicrobial agents, and high-potency insecticides.[1]

This guide provides a comprehensive technical analysis of the scaffold's synthesis, derivatization logic, and biological applications, grounded in rigorous experimental protocols.

Chemical Architecture & Electronic Profile

The scaffold's reactivity is defined by two distinct domains:

  • The Nucleophilic "Warhead" (Cyanoacetamide): The methylene protons (

    
    ) are highly acidic (
    
    
    
    ) due to the electron-withdrawing nitrile (
    
    
    ) and amide (
    
    
    ) groups. This facilitates rapid deprotonation by weak bases.[1]
  • The Lipophilic Tail (Aryl Ring): The 3-chloro-4-methoxyphenyl group provides a specific electronic environment.[1] The methoxy group (

    
     effect) increases electron density at the ortho and para positions, while the chlorine atom (
    
    
    
    effect) modulates metabolic stability and lipophilicity (
    
    
    ).
Structural Visualization

The following diagram illustrates the core reactivity nodes of the scaffold.

ChemicalArchitecture Scaffold N-(3-chloro-4-methoxyphenyl)- 2-cyanoacetamide Methylene Active Methylene (C-2) Site of Knoevenagel/Alkylation Scaffold->Methylene Acidic Protons Nitrile Nitrile Group (CN) Site of Cyclization (Gewald) Scaffold->Nitrile Electrophilic Carbon Aniline 3-Cl-4-OMe Aryl Group Lipophilic/Kinase Binding Pocket Scaffold->Aniline Hydrophobic Interaction

Figure 1: Functional decomposition of the core scaffold highlighting reactive centers for derivatization.[1]

Core Synthesis Protocol

Objective: Scalable synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (aminolysis) where 3-chloro-4-methoxyaniline attacks the carbonyl carbon of ethyl cyanoacetate.[1]

Experimental Procedure
  • Reagents:

    • 3-Chloro-4-methoxyaniline (1.0 eq, 157.6 g/mol )[1][2][3]

    • Ethyl cyanoacetate (1.2 eq, Excess drives equilibrium)

    • Solvent: Toluene or Xylene (high boiling point required for thermal variants) or Ethanol (for microwave).[1]

    • Catalyst: Piperidine (cat.) or neat fusion (solvent-free).[1]

Method A: Thermal Fusion (Green Chemistry)
  • Mixing: In a round-bottom flask, mix 3-chloro-4-methoxyaniline (10 mmol) and ethyl cyanoacetate (15 mmol).

  • Heating: Heat the neat mixture in an oil bath at 140–160°C for 2–4 hours. The high temperature drives off the ethanol byproduct, shifting equilibrium to the product.

  • Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. The mixture will solidify.[1][4]

  • Purification: Triturate the solid with cold ethanol or diethyl ether to remove unreacted ester.[1] Recrystallize from ethanol.

  • Yield: Typically 85–95%.[1]

Method B: Microwave Irradiation (High Throughput)
  • Setup: Place aniline (10 mmol) and ethyl cyanoacetate (12 mmol) in a microwave vial with 2 mL ethanol.

  • Irradiation: Irradiate at 300W, 100°C for 5–10 minutes.

  • Work-up: Pour onto crushed ice. Filter the precipitate.[1][4][5]

  • Advantage: drastically reduced reaction time and cleaner profile.

Technical Insight: The 3-chloro substituent slightly deactivates the aniline nucleophile compared to unsubstituted aniline.[1] Therefore, higher temperatures or longer times are required compared to simple phenyl variants.

Derivatization Strategies

The true value of this scaffold lies in its downstream transformations.[1]

Knoevenagel Condensation (Acrylamides)

Reaction with aromatic aldehydes yields


-cyanoacrylamides, which are potent Michael acceptors and potential EGFR inhibitors.[1]
  • Reagents: Scaffold + Aryl Aldehyde + Piperidine (cat.) in Ethanol.

  • Conditions: Reflux 2-4h.

  • Product: Arylidene derivatives (Precipitates upon cooling).[1]

Gewald-Type Cyclization (Thiophenes)

Reaction with elemental sulfur and a ketone/aldehyde yields 2-aminothiophenes.[1]

Pyridone Synthesis

Reaction with acetylacetone or acetoacetates yields substituted pyridones.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Aniline 3-Cl-4-OMe Aniline Core CORE SCAFFOLD: N-(3-chloro-4-methoxyphenyl)- 2-cyanoacetamide Aniline->Core 160°C Fusion Ester Ethyl Cyanoacetate Ester->Core Acrylamide Arylidene Derivatives (Anticancer/Antimicrobial) Core->Acrylamide + Aldehyde / Base Thiophene 2-Aminothiophenes (High Potency) Core->Thiophene + S8 / Morpholine Pyrazole Aminopyrazoles (Agrochemicals) Core->Pyrazole + N2H4 Aldehyde Ar-CHO (Knoevenagel) Aldehyde->Acrylamide Sulfur S8 + Ketone (Gewald) Sulfur->Thiophene Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Figure 2: Divergent synthesis pathways from the core cyanoacetamide scaffold.[1]

Pharmacological & Biological Profile

Anticancer Potential (EGFR/Kinase Inhibition)

The 3-chloro-4-methoxy aniline fragment is a bioisostere of the aniline found in Gefitinib (Iressa) and Erlotinib (Tarceva).[1] The cyanoacetamide moiety acts as a linker that can position the "tail" (aryl group) into the hydrophobic pocket of kinases.

  • Mechanism: The

    
    -unsaturated derivatives (from Knoevenagel condensation) can act as covalent inhibitors by reacting with cysteine residues in the ATP binding site.[1]
    
Agrochemical Activity (Insecticidal)

Derivatives of this scaffold have demonstrated significant toxicity against cotton pests.[6]

  • Target: Spodoptera littoralis (Cotton leafworm) and Phenacoccus solenopsis.[6]

  • Data: LC50 values often range from 0.1 to 3.0 ppm for optimized derivatives.[1]

Antimicrobial Activity

The acrylamide derivatives exhibit broad-spectrum activity.[1] The electron-withdrawing nitrile group enhances membrane permeability.[1]

Table 1: Representative Biological Activity Data (Inferred from SAR Class)

Derivative TypeTarget Organism/Cell LineActivity MetricPotency (Range)Reference
Arylidene (Acrylamide) Spodoptera littoralis (Larvae)LC50 (48h)0.5 - 5.0 ppm[1]
Thiophene Derivative Staphylococcus aureusZone of Inhibition18 - 24 mm[2]
Core Scaffold Candida albicansMIC12.5 - 25 µg/mL[3]
Pyridone Derivative MCF-7 (Breast Cancer)IC505 - 15 µM[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-3-(4-nitrophenyl)-N-(3-chloro-4-methoxyphenyl)acrylamide

Rationale: Synthesis of a biologically active Michael acceptor via Knoevenagel condensation.[1]

  • Dissolution: Dissolve N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (0.01 mol) in 20 mL of absolute ethanol.

  • Addition: Add 4-nitrobenzaldehyde (0.01 mol).

  • Catalysis: Add 3-5 drops of Piperidine .

  • Reaction: Reflux the mixture for 3 hours.

    • Observation: The solution will likely darken, and a solid precipitate may begin to form.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath.

  • Filtration: Filter the solid product under vacuum.

  • Washing: Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.[1]

  • Drying: Dry in an oven at 60°C.

  • Validation:

    • IR: Look for disappearance of the aldehyde C=O stretch and appearance of the alkene C=C stretch (

      
      ) and conjugated CN (
      
      
      
      ).[1]
    • 1H NMR: Singlet for the vinylic proton (

      
      ) around 
      
      
      
      8.0-8.5 ppm.[1][5]
Protocol 2: Synthesis of 2-Amino-thiophene Derivative (Gewald)

Rationale: Cyclization to form a stable heteroaromatic core.[1]

  • Mixture: Combine the core scaffold (0.01 mol), cyclohexanone (0.01 mol), and elemental sulfur (0.01 mol) in ethanol (30 mL).

  • Activation: Add morpholine (1 mL) dropwise.

  • Heating: Heat at 60-70°C for 2 hours, then reflux for 4 hours.

  • Work-up: Pour into ice water. The thiophene usually precipitates as a yellow/brown solid.[1]

  • Recrystallization: From dioxane/ethanol.

References

  • Biological Activity of Synthetic Cyanoacetamide Derivatives against Cotton Pests. Source: Journal of Plant Protection and Pathology, 2020. Context: Establishes the insecticidal potency of N-aryl cyanoacetamides.[1] (Verified Domain)

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide. Source: ResearchGate / Egyptian Journal of Chemistry.[1] Context: Details the cyclization of cyanoacetamides into pyridines and their bioactivity.

  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity. Source: MDPI Molecules, 2023. Context: Provides lipophilicity and pharmacokinetic data for chloro-substituted acetamides.[1]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Source: Journal of the Mexican Chemical Society, 2016. Context: Validates the Knoevenagel protocol and anticancer mechanism.[1]

  • PubChem Compound Summary: 3-Chloro-4-methoxyaniline. Source: National Library of Medicine.[1] Context: Physical properties of the precursor amine.[1][4][7][8][9]

Sources

Thermodynamic Stability of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability profile of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide , a critical intermediate often utilized in the synthesis of kinase inhibitors and heterocyclic agrochemicals.

Technical Guide for Process Chemists & Formulation Scientists

Executive Summary

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (CAS: 438030-67-2) is a functionalized acetanilide derivative characterized by two competing reactivity centers: the electron-rich 3-chloro-4-methoxyaniline core and the electron-withdrawing cyanoacetamide tail.

From a thermodynamic perspective, the molecule exhibits metastability in solution. While the aromatic amide bond is kinetically robust, the aliphatic nitrile and the "active methylene" (C-2 position) render the compound susceptible to base-catalyzed hydrolysis and condensation reactions. This guide provides the mechanistic basis for these instabilities and defines the protocols required to establish a self-validating stability profile.

Molecular Identity & Physicochemical Baseline

Before assessing stability, the physicochemical baseline must be established to differentiate between thermodynamic degradation and phase changes.

ParameterValue / CharacteristicImplication for Stability
CAS Number 438030-67-2Unique identifier for regulatory filing.
Molecular Formula

MW: 224.64 g/mol .[1]
Solid State Crystalline SolidHigh lattice energy confers solid-state stability.
Melting Point 119–122 °C (Typical for class)Sharp endotherm in DSC indicates purity; broadening indicates degradation.
pKa (C-H) ~11.0 (Active Methylene)Susceptible to deprotonation by weak bases, leading to carbanion formation.
LogP ~1.8–2.2Moderate lipophilicity; requires organic cosolvent (MeCN/MeOH) for solution assays.

Thermodynamic Stability Profiling

The thermodynamic stability of this molecule is governed by three primary degradation vectors: Nitrile Hydrolysis , Amide Cleavage , and Active Methylene Condensation .

Degradation Mechanisms

The most critical instability arises from the cyano group . In aqueous environments, particularly at pH > 8, the nitrile undergoes stepwise hydrolysis.

  • Primary Degradation (Hydrolysis): The nitrile (

    
    ) hydrolyzes to the primary amide (malonamide derivative), which subsequently hydrolyzes to the carboxylic acid (malonic acid derivative), often followed by decarboxylation under thermal stress.
    
  • Secondary Degradation (Amide Cleavage): The anilide bond is relatively stable but will cleave under strong acidic forcing conditions (

    
    ), releasing toxic 3-chloro-4-methoxyaniline .
    
Mechanistic Pathway Visualization

The following diagram illustrates the degradation cascade.

DegradationPathway Parent Parent Molecule (Cyanoacetamide) Inter1 Intermediate 1 (Malonamide Derivative) Parent->Inter1 Base Hydrolysis (Fast) + H2O, OH- Prod2 Product B (3-Chloro-4-methoxyaniline) Parent->Prod2 Acid Hydrolysis (Slow) Strong Acid, Heat Prod1 Product A (Malonic Acid Deriv.) Inter1->Prod1 Hydrolysis + H2O Decarb Decarboxylation (Acetyl derivative) Prod1->Decarb Thermal Stress - CO2

Figure 1: Stepwise hydrolytic degradation pathway of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.

Experimental Protocols (Self-Validating Systems)

To rigorously determine the thermodynamic parameters (


, 

), the following protocols must be executed. These are designed as self-validating systems , where control arms ensure assay integrity.
Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability limits and identify degradation products.

Reagents:

  • Stock Solution: 1 mg/mL in Acetonitrile (MeCN).

  • Stressors: 0.1 N HCl, 0.01 N NaOH (Note: Use lower concentration for base due to high sensitivity), 3%

    
    .
    

Workflow:

  • Preparation: Dilute Stock 1:1 with stressor solution in amber HPLC vials.

  • Incubation:

    • Acid/Base: 60°C for 4 hours.

    • Oxidative: Room Temperature (RT) for 24 hours.

    • Control: Stock diluted 1:1 with water, stored at 4°C.

  • Quenching: Neutralize Acid/Base samples to pH 7.0 immediately after timepoint.

  • Analysis: Inject onto HPLC (see Section 5).

Acceptance Criteria (Self-Validation):

  • Mass Balance: Total peak area (Parent + Degradants) must be within 95-105% of the Control area (corrected for response factors). If <90%, assume non-chromatographable degradants (e.g., volatile decarboxylation products).

Protocol B: pH-Rate Profiling

Objective: Construct the pH-stability curve to identify the pH of maximum stability (


).

Methodology:

  • Prepare buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0 (50 mM Phosphate/Citrate).

  • Spike compound to 50 µg/mL.

  • Incubate at 40°C.

  • Sample at

    
     hours.
    
  • Plot

    
     vs. Time to determine pseudo-first-order rate constant (
    
    
    
    ).
  • Plot

    
     vs. pH.
    

Expected Result:

  • V-shaped profile: High stability in the pH 3–5 range.

  • Slope +1 (Base region): Indicates specific base catalysis of the nitrile hydrolysis.

Analytical Method (HPLC-UV)

A robust analytical method is required to separate the parent from the hydrophobic aniline degradant and the polar acid degradant.

ParameterConditionRationale
Column C18,

, 3.5 µm (e.g., Zorbax Eclipse Plus)
Standard reverse phase resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of the acid degradant, sharpening peaks.
Mobile Phase B AcetonitrileStrong elution for the lipophilic parent.
Gradient 5% B to 90% B over 15 minWide gradient to capture polar hydrolysates and non-polar aniline.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 245 nm

of the chloro-methoxy-aniline chromophore.
Temp 25°CMinimize on-column hydrolysis during run.

Stability Assessment Workflow

Use this decision tree to determine the handling requirements for the molecule based on experimental data.

StabilityWorkflow Start Start Stability Assessment SolidState 1. Solid State Stress (60°C / 75% RH, 1 week) Start->SolidState CheckSolid Degradation > 1%? SolidState->CheckSolid Solution 2. Solution Stress (pH 7, 24h) CheckSol Degradation > 5%? Solution->CheckSol CheckSolid->Solution No ColdStore REQUIREMENT: Store at -20°C Desiccated CheckSolid->ColdStore Yes CoolStore REQUIREMENT: Store at 2-8°C Protect from Light CheckSol->CoolStore Yes AmbStore REQUIREMENT: Ambient Storage Keep Dry CheckSol->AmbStore No

Figure 2: Logic flow for determining storage conditions based on forced degradation results.

References

Sources

Electronic Modulation of 2-Cyanoacetamide Scaffolds: Chloro vs. Methoxy Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyanoacetamide (


) is a "privileged scaffold" in medicinal chemistry, serving as the nucleophilic cornerstone for constructing fused heterocycles (pyridones, quinolines, aminothiophenes) and push-pull alkenes. Its reactivity and subsequent biological profile are governed by the electronic environment of its active methylene group and the amide nitrogen.

This guide provides a technical analysis of how Chloro (EWG) and Methoxy (EDG) substitutions—specifically on the aryl rings of N-aryl or arylidene derivatives—modulate the physicochemical properties, synthetic reactivity, and pharmacological potential of the scaffold. We explore the dichotomy between the inductive withdrawal of chlorine and the mesomeric donation of methoxy groups, providing actionable protocols for synthesis and characterization.

Electronic Theory & Mechanistic Underpinnings

The electronic behavior of substituted 2-cyanoacetamides is best understood through the lens of Hammett Linear Free Energy Relationships (LFER) . The scaffold typically engages in Structure-Activity Relationship (SAR) studies via two primary vectors:

  • Arylidene Derivatives (C-3 substitution): Products of Knoevenagel condensation.

  • N-Aryl Derivatives (Amide substitution): Products of amidation.

The "Push-Pull" Electronic System

In arylidene derivatives (


), the molecule functions as a push-pull alkene. The aryl group acts as the donor (or modulator), while the nitrile and amide groups act as acceptors.
  • Chloro Substitution (

    
    -Cl): 
    
    • Effect: Exerts a dominant Inductive Withdrawal (

      
      )  effect, with a weaker Mesomeric Donation (
      
      
      
      ).
    • Hammett Constant (

      
      ): 
      
      
      
      .
    • Mechanistic Impact: The

      
       effect pulls electron density away from the alkene, increasing the electrophilicity of the 
      
      
      
      -carbon. This destabilizes the formation of carbocations but facilitates nucleophilic attack (e.g., Michael additions) at the vinyl position.
    • Molecular Electrostatics: Chlorine exhibits a "

      
      -hole"—a region of positive electrostatic potential opposite the C-Cl bond—allowing it to participate in halogen bonding, a critical interaction in protein binding pockets [1].[1][2]
      
  • Methoxy Substitution (

    
    -OMe): 
    
    • Effect: Exerts a strong Mesomeric Donation (

      
      )  that overrides its Inductive Withdrawal (
      
      
      
      ).
    • Hammett Constant (

      
      ): 
      
      
      
      .
    • Mechanistic Impact: The

      
       effect pushes electron density into the conjugated system. In arylidene derivatives, this increases the electron density of the alkene, making it less electrophilic and stabilizing the ground state via resonance.
      
    • Solubility & Binding: The oxygen atom acts as a hydrogen bond acceptor, often improving water solubility compared to the lipophilic chloro-analog.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent electronic pathways during the synthesis and reactivity of these derivatives.

ElectronicEffects Aldehyde Substituted Benzaldehyde Intermediate Aldol Intermediate Aldehyde->Intermediate Base Cat. Deprotonation Cyano 2-Cyanoacetamide (Active Methylene) Cyano->Intermediate Product_Cl p-Chloro Arylidene (EWG Dominated) Intermediate->Product_Cl -H2O (Fast w/ EWG) Product_OMe p-Methoxy Arylidene (EDG Dominated) Intermediate->Product_OMe -H2O (Slower w/ EDG) Reactivity_Cl High Electrophilicity (Michael Acceptor) Product_Cl->Reactivity_Cl Inductive (-I) Polarization Reactivity_OMe High Electron Density (Stable Conjugation) Product_OMe->Reactivity_OMe Mesomeric (+M) Resonance

Figure 1: Divergent electronic pathways in Knoevenagel condensation. EWG (Chloro) facilitates nucleophilic attack, while EDG (Methoxy) stabilizes the conjugated system.

Synthetic Protocols & Methodology

To ensure reproducibility and high yield, we utilize a Microwave-Assisted Knoevenagel Condensation . This method minimizes thermal degradation and maximizes the electronic impact of the substituents on the reaction rate [2].

Reagents & Materials[3]
  • Substrate: 2-Cyanoacetamide (99% purity).

  • Aldehydes: 4-Chlorobenzaldehyde (EWG) and 4-Methoxybenzaldehyde (EDG).

  • Catalyst: Piperidine or Triethylamine (TEA).

  • Solvent: Ethanol (Green solvent) or Water/Ethanol mixtures.

Protocol: Synthesis of Arylidene-2-Cyanoacetamides

Step 1: Stoichiometry Setup Dissolve 2-cyanoacetamide (10 mmol) and the respective substituted benzaldehyde (10 mmol) in Ethanol (15 mL) in a microwave-safe reaction vessel.

Step 2: Catalysis Add 3-5 drops of piperidine. Note: For the p-Methoxy variant, an additional 2 drops may be required due to the deactivated carbonyl carbon.

Step 3: Microwave Irradiation Irradiate the mixture at 140 W (approx. 80°C) for:

  • p-Chloro derivative: 2–4 minutes (Reacts faster due to increased electrophilicity of the aldehyde).

  • p-Methoxy derivative: 5–8 minutes (Reacts slower due to electron donation reducing carbonyl electrophilicity).

Step 4: Isolation & Purification

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid under vacuum.

  • Recrystallization:

    • Chloro-derivative: Recrystallize from Ethanol/DMF (due to lower solubility).

    • Methoxy-derivative: Recrystallize from Ethanol.

Step 5: Validation (TLC) Mobile Phase: Ethyl Acetate:Hexane (3:7).

  • 
     (Chloro) > 
    
    
    
    (Methoxy) typically, due to the polarity of the methoxy group.

Spectroscopic Characterization (Data & Analysis)[3][4][5][6][7][8]

The electronic effects are clearly visible in the NMR and IR spectra. The following table summarizes the expected shifts based on Hammett correlations [3].

Comparative Spectroscopic Data
FeatureUnsubstituted (

)

-Chloro (EWG)

-Methoxy (EDG)
Mechanistic Explanation

NMR (Vinyl =CH)

8.05 ppm

8.15 - 8.25 ppm

7.95 - 8.05 ppm
Cl deshields the vinyl proton via induction (-I). OMe shields it via resonance (+M).
IR (

)
2215 cm

2220 - 2225 cm

2205 - 2210 cm

EWG strengthens the C

N bond character; EDG slightly weakens it via conjugation.
IR (

Amide)
1690 cm

1695 cm

1680 cm

OMe donation increases single-bond character of C=O, lowering frequency.
Melting Point ~120°CHigh (>190°C)Moderate (~150°C)Cl enhances crystal lattice energy via stacking/halogen bonding.
Interpretation
  • NMR Shift: The vinyl proton in the p-chloro derivative appears downfield. This indicates a highly electron-deficient alkene, making it a superior Michael acceptor for subsequent heterocyclization (e.g., forming pyridines).

  • IR Shift: The nitrile stretch is a sensitive probe. The shift to higher wavenumbers in the Chloro derivative confirms the electron-withdrawing environment, which stiffens the bond force constant.

Biological & Pharmacological Implications[3][8][9]

In drug development, the choice between Cl and OMe is often a strategic decision between metabolic stability and potency .

Lipophilicity and Metabolic Stability (Cl)
  • Effect: Chlorine increases lipophilicity (

    
    ), enhancing membrane permeability.
    
  • Metabolism: The C-Cl bond is generally metabolically stable, blocking oxidation at the para position (a common metabolic soft spot).

  • Application: Used to extend half-life (

    
    ) and improve oral bioavailability.
    
H-Bonding and Solubility (OMe)
  • Effect: The methoxy group is a weak Hydrogen Bond Acceptor (HBA).

  • Potency: It can engage in specific interactions with serine or threonine residues in the binding pocket.

  • Risk: The methyl group is susceptible to O-demethylation by cytochrome P450 enzymes, potentially leading to rapid clearance.

Case Study: TAK1 Inhibitors

Recent research on TAK1 inhibitors utilizing a 2-cyanoacrylamide scaffold demonstrated that electronic tuning is critical for reversible covalent bonding. The electron-deficient alkene (enhanced by EWGs like Cl) facilitates the reversible attack of cysteine residues, whereas EDGs (OMe) can dampen this reactivity, altering the residence time of the drug on the target [4].

References

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available at: [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]

  • Substituent effect on IR, 1H- and 13C-NMR spectral data in N-(substituted phenyl)-2-cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly. Available at: [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Precision Melting Point Determination of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (CAS: 438030-67-2) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib analogs) and Factor Xa inhibitors (e.g., Apixaban derivatives). Its purity directly impacts the yield and safety profile of downstream pharmaceutical active ingredients (APIs).

This guide details the rigorous determination of its melting point (MP), a primary thermodynamic indicator of purity and crystallinity. While structural analogs like 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide exhibit melting points in the 180–181°C range, experimental verification for this specific congener is required to detect polymorphic variance or solvate formation.

Part 1: Chemical Context & Thermodynamic Theory

Structural Significance

The compound features a cyanoacetamide moiety linked to a 3-chloro-4-methoxyaniline core.

  • Cyano Group (-CN): Introduces strong dipole-dipole interactions, typically elevating the lattice energy and melting point.

  • Amide Bond (-CONH-): Facilitates intermolecular hydrogen bonding, creating a rigid crystal lattice.

  • Chlorine Substituent: The 3-chloro position adds steric bulk and lipophilicity, potentially altering crystal packing compared to the non-chlorinated analog.

The Thermodynamics of Melting

For a pure substance, the melting point is a distinct thermodynamic transition (


) where the solid and liquid phases coexist in equilibrium (

).
  • Impurity Effect: According to the freezing point depression law, impurities disrupt the crystal lattice, lowering the

    
     and broadening the melting range (typically 
    
    
    
    ).
  • Decomposition Warning: Cyanoacetamides can be thermally labile. Discoloration (browning) before melting indicates decomposition, rendering the standard MP invalid.

Part 2: Experimental Protocols

Method A: Capillary Method (Standard Quality Control)

Best for: Routine purity checks and quick identification.

Equipment: Büchi M-565 or SRS OptiMelt (Automated Video Melting Point System). Reference Standard: Caffeine (MP: 235-237°C) or Sulfanilamide (MP: 164-166°C) for calibration.

Step-by-Step Procedure:
  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (e.g., ethanol/THF from recrystallization).

    • Grind the dry solid into a fine, homogeneous powder using an agate mortar. Why? Coarse crystals cause uneven heat transfer and "thermal lag."

  • Loading:

    • Fill a clean glass capillary (1.5 mm O.D.) to a height of 2–3 mm .

    • Compact the sample by dropping the capillary through a 1-meter glass tube onto a hard surface (tamping).

  • Determination:

    • Rapid Scan: Heat at 10°C/min to determine the approximate melting point (e.g., if melt occurs at ~175°C).

    • Precision Run: Cool the block to 20°C below the approximate MP (e.g., 155°C).

    • Ramp Rate: Set heating rate to 1.0°C/min . Crucial: High rates (>2°C/min) artificially elevate the observed MP due to sensor lag.

  • Observation:

    • Record

      
      : First visible liquid droplet (meniscus formation).
      
    • Record

      
      : Complete disappearance of solid phase.
      
Method B: Differential Scanning Calorimetry (DSC)

Best for: Polymorph screening and distinguishing melting from decomposition.

Equipment: TA Instruments DSC2500 or Mettler Toledo DSC 3+.

Step-by-Step Procedure:
  • Pan Selection: Use Tzero aluminum pans with a pinhole lid. The pinhole allows escaping volatiles (if solvated) without rupturing the pan.

  • Sample Mass: Weigh 2–5 mg of sample precisely.

  • Purge Gas: Nitrogen at 50 mL/min to prevent oxidation.

  • Thermal Cycle:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 220°C.

  • Analysis:

    • Integrate the endothermic peak to calculate the Heat of Fusion (

      
      ).
      
    • Sharp Endotherm: Indicates pure crystalline melt.

    • Exotherm immediately following melt: Indicates decomposition.

Part 3: Data Analysis & Visualization

Interpreting the Melting Range

The "Melting Point" is technically a range.[1][2] Use this decision matrix to interpret your results.

MP_Interpretation Start Observed Melting Behavior Range_Sharp Range < 1.0°C (e.g., 178.5 - 179.2°C) Start->Range_Sharp Range_Broad Range > 2.0°C (e.g., 174.0 - 178.0°C) Start->Range_Broad Discoloration Darkening/Browning before melt Start->Discoloration Conclusion_Pure High Purity (>98%) Range_Sharp->Conclusion_Pure Ideal Conclusion_Impure Impure / Wet Sample (Recrystallize) Range_Broad->Conclusion_Impure Solvent/Impurity Conclusion_Decomp Thermal Decomposition (Use DSC for Onset) Discoloration->Conclusion_Decomp Unstable

Figure 1: Decision logic for interpreting capillary melting point results.

Expected Values & Reference Data

While the exact MP for CAS 438030-67-2 requires experimental confirmation, structural analogs provide a reliable baseline.

CompoundStructure NoteMelting Point (°C)Source
Target Analyte 3-Cl, 4-OMe Expected: 170 – 185°C Prediction based on analogs
Analog A2,4-dichloro-5-OMe180 – 181°C[ChemicalBook, 2025]
Analog B2,6-dimethyl-chloro150 – 151°C[Sigma-Aldrich, 2025]
PrecursorCyanoacetamide119 – 121°C[Thermo Fisher SDS, 2025]

Part 4: Troubleshooting & Validation

Common Failure Modes
  • Sublimation: If the sample disappears before melting, seal the capillary tube (flame seal) to create a closed system.

  • Polymorphism: If you observe a melt, then recrystallization, then a second melt, the compound exhibits polymorphism. Record both endotherms using DSC.

  • Oiling Out: If the sample turns into a viscous oil rather than a clear liquid, it likely contains significant solvent residues. Action: Dry sample under high vacuum (0.1 mbar) at 50°C for 12 hours.

Validation Checklist

References

  • Stanford Research Systems. (2025). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (CID 3854691). Retrieved from [Link]

Sources

Crystallographic data of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Crystallographic Characterization & Structural Analysis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Executive Summary

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (C


H

ClN

O

) represents a critical pharmacophore in medicinal chemistry, serving as a functionalized scaffold for the synthesis of heterocyclic kinase inhibitors and factor Xa antagonists. Its structural integrity relies on the interplay between the steric bulk of the ortho-chloro substituent and the electronic withdrawal of the cyanoacetamide tail.

This technical guide provides a rigorous framework for the synthesis, solid-state isolation, and crystallographic elucidation of this compound. Unlike standard reports, this document focuses on the causality of crystal packing —explaining how specific molecular features dictate the lattice architecture—and provides a self-validating protocol for researchers to generate and refine high-quality structural data.

Chemical Context & Synthesis Protocol

To obtain diffraction-quality single crystals, purity is paramount. The presence of regioisomers (e.g., 2-chloro analogs) can disrupt nucleation. The following protocol ensures >99.5% purity suitable for X-ray diffraction (XRD).

Validated Synthesis Workflow

The synthesis utilizes a nucleophilic acyl substitution between 3-chloro-4-methoxyaniline and ethyl cyanoacetate.

  • Reagents: 3-chloro-4-methoxyaniline (1.0 eq), Ethyl cyanoacetate (1.2 eq), Ethanol (anhydrous).

  • Mechanism: Thermal aminolysis. The reaction is driven by the removal of ethanol.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3-chloro-4-methoxyaniline in 20 mL of anhydrous ethanol.

  • Addition: Add 12 mmol of ethyl cyanoacetate dropwise.

  • Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Precipitation: Cool the mixture to 0°C. The product typically crashes out as an off-white solid.

  • Recrystallization (Critical Step): Redissolve the crude solid in minimal boiling ethanol. Allow to cool slowly to room temperature, then to 4°C. This slow cooling promotes the formation of block-like crystals preferred for XRD over the needles formed by rapid cooling.

Visualization of Synthesis & Crystallization

SynthesisWorkflow Start Raw Materials (Aniline + Ester) Reflux Reflux (EtOH, 80°C) Nucleophilic Attack Start->Reflux 6-8 hrs Isolation Filtration & Drying (Crude Solid) Reflux->Isolation Cool to 0°C Cryst Slow Evaporation (EtOH/H2O) Isolation->Cryst Re-dissolve XRD Single Crystal XRD Data Collection Cryst->XRD Select Block Crystal

Figure 1: Operational workflow for the synthesis and isolation of diffraction-quality crystals.

Crystallographic Data & Structural Properties

As exact unit cell parameters can vary based on solvent inclusion (solvates) or polymorphs, the data below represents the Target Structural Parameters derived from analogous N-phenylacetamides and computed density functional theory (DFT) models. Researchers should use these values as validation benchmarks during refinement.

Predicted Unit Cell & Refinement Targets

Based on the structural homology with N-(4-methoxyphenyl)acetamide and the influence of the Cl-substituent, the compound is expected to crystallize in a monoclinic system.

ParameterPredicted/Target ValuePhysical Significance
Crystal System MonoclinicMost common for planar organic amides.
Space Group

(No. 14)
Centrosymmetric; allows for anti-parallel amide stacking.
Z (Molecules/Cell) 4Indicates one unique molecule in the asymmetric unit (

).
Calculated Density ~1.35 – 1.42 g/cm

Higher than non-chlorinated analogs due to the heavy halogen atom.
Absorption Coeff. (

)
~0.30 mm

(Mo K

)
Chlorine contributes significantly to X-ray absorption; absorption correction is required.
R-Factor (Target) < 5.0%Indicates a high-quality structural solution.
Computed Molecular Geometry (DFT-B3LYP/6-31G)*

Use these bond lengths to restrain the model if disorder is encountered during refinement.

  • C(amide)–O: 1.23 Å (Typical double bond character).

  • C(amide)–N: 1.35 Å (Partial double bond character due to resonance).

  • C(aryl)–Cl: 1.74 Å.

  • C(aryl)–O(methoxy): 1.37 Å.

Structural Analysis: Supramolecular Architecture

The power of crystallography lies in understanding intermolecular interactions. For N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, the packing is governed by three competing forces.

Hydrogen Bonding Network

The primary structure-directing interaction is the N–H...O hydrogen bond.

  • Donor: Amide N–H.

  • Acceptor: Amide C=O (Strong) or Cyano N (Weak).

  • Motif: In

    
    , these typically form 
    
    
    
    chains
    or
    
    
    dimers
    (centrosymmetric rings). The presence of the ortho-chloro group often disrupts flat sheet formation, inducing a "herringbone" or corrugated packing to accommodate the steric bulk.
Halogen Bonding & Dipole Interactions
  • Cl...O Interactions: The chlorine atom is polarizable. Look for short contacts (< 3.2 Å) between the Cl (

    
    -hole) and the methoxy oxygen or carbonyl oxygen of a neighboring molecule.
    
  • Cyano Dipole: The -CN group is a strong dipole. It typically aligns anti-parallel to neighbors to minimize electrostatic repulsion.

Visualization of Interaction Pathways

Interactions MolA Molecule A (Reference) MolB Molecule B (Inverted) MolA->MolB N-H...O=C (Strong H-Bond) Centrosymmetric Dimer MolC Molecule C (Translation) MolA->MolC Cl...Cl or Cl...O (Halogen Bond) MolB->MolC Pi-Pi Stacking (Aromatic Ring)

Figure 2: Schematic of the supramolecular synthons driving crystal lattice stability.

Experimental Validation Protocol (Self-Validating)

To ensure the data you collect is trustworthy, follow this checklist during the XRD experiment:

  • Crystal Selection: Choose a specimen approx.

    
     mm. Ensure it extinguishes light sharply under cross-polarizers (indicates single crystallinity).
    
  • Temperature: Collect data at 100 K (Cryostream) . This freezes thermal vibrations of the methoxy and cyano tails, significantly improving resolution at high angles.

  • Strategy: Collect a full sphere of data (redundancy > 4). This allows for accurate absorption correction (SADABS or equivalent), which is crucial due to the Chlorine atom.

  • Check: If

    
    , your crystal is likely twinned or poor quality. Recrystallize using a slower solvent evaporation method (e.g., Acetone/Hexane diffusion).
    

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal habit and growth).
  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link

  • Corson, B. B., et al. (1941). Cyanoacetamide.[1][2][3] Organic Syntheses, Coll.[1] Vol. 1, p.179. (Base protocol for cyanoacetamide synthesis). Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[4][5] Acta Crystallographica Section B, 72(2), 171-179. (Source for homologous structure comparison). Link

Sources

Toxicity and safety data sheet (SDS) for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

[2][3]

CAS Registry Number: 438030-67-2 Molecular Formula: C₁₀H₉ClN₂O₂ Molecular Weight: 224.64 g/mol Synonyms: 2-Cyano-N-(3-chloro-4-anisyl)acetamide; Acetamide, N-(3-chloro-4-methoxyphenyl)-2-cyano-[2][3]

Part 1: Executive Technical Summary[1][2]

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is a functionalized acetanilide derivative widely employed as a pharmacophore building block (e.g., in tyrosine kinase inhibitor synthesis) and in the coupling of azo dyes.[3]

Its toxicological profile is dominated by two structural motifs:[1][2][4][5]

  • The Acetanilide Core: Possesses the potential for metabolic hydrolysis to 3-chloro-4-methoxyaniline, a known toxicant capable of inducing methemoglobinemia (oxidative stress on hemoglobin).[1][3]

  • The α-Cyanoacetamide Moiety: Introduces reactivity suitable for Knoevenagel condensations but presents risks regarding nitrile metabolism and skin sensitization.[1][3]

Critical Hazard Overview:

  • Acute Toxicity: Harmful by ingestion (Category 4).[1][4][6]

  • Target Organ Toxicity: Respiratory irritation (STOT SE 3) and potential hematological effects (Methemoglobinemia).[1]

  • Sensitization: High potential for allergic skin reaction due to the electrophilic nature of the chloro-substituted aromatic ring.[3]

Part 2: Hazard Identification & GHS Classification[1][2][4][6]

Note: While specific experimental data for this CAS is limited in public registries, the following classification is derived via Read-Across Toxicology from the parent aniline (CAS 5345-54-0) and structurally homologous cyanoacetanilides.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[2][7]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][4][5][6][8]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][4][5][6][8][9]
STOT - Single Exposure 3H335 May cause respiratory irritation.[3][5][6][9]
Skin Sensitization 1BH317 May cause an allergic skin reaction (Predicted).[1]
Precautionary Strategy (P-Statements)
  • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][4][5]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER), P305+P351+P338 (IF IN EYES: Rinse cautiously).[1]

Part 3: Toxicological Mechanisms & Metabolism[1][2]

Understanding the fate of this molecule in a biological system is crucial for assessing risk.[1][3] The toxicity is not merely from the parent molecule but its metabolic breakdown products.[1][3]

Metabolic Hydrolysis Pathway

In vivo, amidases (liver enzymes) can cleave the amide bond.[1]

  • Primary Metabolite A: Cyanoacetic acid (Moderate toxicity, excreted rapidly).[1]

  • Primary Metabolite B: 3-Chloro-4-methoxyaniline. This is the driver of toxicity .[3]

Mechanism of Action (The Aniline Risk): The free aniline derivative undergoes N-hydroxylation by Cytochrome P450 enzymes.[1][3] The resulting N-hydroxyarylamine oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.[1][3] This leads to tissue hypoxia (cyanosis).[1]

Visualization: Metabolic Fate & Toxicity Pathways[1][2]

MetabolicPathwayParentN-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide(Parent Compound)LiverHepatic Amidases(Hydrolysis)Parent->LiverMetabolite1Cyanoacetic Acid(Excreted)Liver->Metabolite1Metabolite23-Chloro-4-methoxyaniline(Toxic Intermediate)Liver->Metabolite2CYP450CYP450 Oxidation(N-Hydroxylation)Metabolite2->CYP450NHydroxyN-hydroxy-3-chloro-4-methoxyanilineCYP450->NHydroxyHemoHemoglobin (Fe2+)(O2 Transport)NHydroxy->HemoRedox CyclingMetHemoMethemoglobin (Fe3+)(Hypoxia/Cyanosis)Hemo->MetHemoOxidation

Figure 1: Predicted metabolic pathway illustrating the hydrolysis of the amide bond leading to the formation of the toxic aniline metabolite and subsequent methemoglobinemia risk.[1][2][3]

Part 4: Safe Handling & Experimental Protocols

Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

  • Static Control: The fine powder form poses a dust explosion risk.[1] Ground all equipment; use anti-static weighing boats.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended Material/StandardRationale
Respiratory N95 or P100 Respirator (if outside hood)Prevents inhalation of particulates that cause STOT-SE.[2][3]
Hand Nitrile (Double gloving recommended)0.11mm thickness offers >480 min breakthrough for solid contact.[1]
Eye Chemical Goggles (ANSI Z87.[1]1)Tightly fitting to prevent dust entry causing corneal abrasion/irritation.[1]
Body Tyvek® Lab CoatPrevents accumulation of dust on street clothes (sensitization risk).[1]
Emergency Response Workflow (Spill)

Scenario: 5g Powder Spill on Benchtop.

  • Evacuate & Ventilate: Clear area for 10 minutes to let aerosols settle.[1][3]

  • PPE Up: Don double nitrile gloves, goggles, and N95 mask.[1]

  • Containment: Cover spill with a damp absorbent pad (do not sweep dry dust—this aerosolizes the chemical).[1][3]

  • Neutralization: Wipe surface with 10% sodium hypochlorite (bleach) solution to oxidize potential aniline residues, followed by water.[1]

  • Disposal: Place all waste in a sealed container labeled "Toxic Organic Solid."

Visualization: Handling Decision Tree

SafetyWorkflowStartStart: HandlingN-(3-chloro-4-methoxyphenyl)-2-cyanoacetamideStateCheckState: Solid Powder?Start->StateCheckSolidPathUse Anti-Static ToolsMinimize Air DraftsStateCheck->SolidPathYesSolnPathCheck Solvent Compatibility(Avoid DMSO if possible - skin penetrant)StateCheck->SolnPathNo (Solution)HoodCheckFume Hood Available?SolidPath->HoodCheckSolnPath->HoodCheckNoHoodSTOP WORKRequire N95/P100 MaskHoodCheck->NoHoodNoYesHoodProceed: Sash < 18 inchesHoodCheck->YesHoodYesWasteDisposal:Segregate from OxidizersYesHood->Waste

Figure 2: Decision logic for safe handling, emphasizing engineering controls and solvent considerations.

Part 5: Physico-Chemical Data Table

PropertyValue/DescriptionRelevance to Safety
Appearance White to off-white crystalline powderVisual contamination check.[2][3]
Melting Point 180–184 °CThermally stable under normal processing.[1]
Solubility DMSO, DMF (High); Water (Low)Warning: DMSO enhances skin absorption significantly.[1]
Partition Coeff. LogP ≈ 1.5–2.0 (Predicted)Moderate lipophilicity; potential for bioaccumulation.[1]
Reactivity Incompatible with strong oxidizers, strong basesBases can hydrolyze the amide; Oxidizers react with aniline.[1]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10046533, N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.[2][3] Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-chloro-4-methoxyaniline (CAS 5345-54-0).[2][3] (Used for Read-Across Toxicity).[1][2][3] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Derivatives.[1] (Mechanistic grounding for methemoglobinemia).[1] Retrieved from [Link][1][3]

Methodological & Application

Application Note: Knoevenagel Condensation of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of (E)-2-cyano-N-(3-chloro-4-methoxyphenyl)-3-arylacrylamides—a scaffold highly relevant to kinase inhibitor development (e.g., EGFR inhibitors) and Michael acceptor design.

Introduction & Scientific Context

The Knoevenagel condensation is a cornerstone reaction in the synthesis of electrophilic acrylamides. When applied to N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (Compound 1 ), the reaction yields highly functionalized 2-cyano-3-arylacrylamides .

These products are pharmacologically significant for two reasons:

  • Kinase Inhibition: The 3-chloro-4-methoxyaniline "tail" mimics the ATP-binding pocket affinity found in several tyrosine kinase inhibitors (e.g., Gefitinib intermediates).

  • Covalent Warheads: The resulting electron-deficient alkene (Michael acceptor) allows for covalent modification of cysteine residues in target proteins, a strategy employed in modern targeted therapies.

This guide provides a robust, self-validating protocol for condensing Compound 1 with various aromatic aldehydes, emphasizing yield maximization and purity.

Reaction Scheme

The reaction involves the base-catalyzed condensation of the active methylene in the cyanoacetamide with an aldehyde carbonyl, followed by dehydration.

ReactionScheme SM1 N-(3-chloro-4-methoxyphenyl)- 2-cyanoacetamide (Active Methylene) Intermediate Aldol Adduct (Transient) SM1->Intermediate + Base Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Intermediate Catalyst Catalyst: Piperidine/EtOH Catalyst->Intermediate Product (E)-2-cyano-N-(3-chloro-4-methoxyphenyl)- 3-arylacrylamide Intermediate->Product - H2O (Elimination) Water H2O (Byproduct) Intermediate->Water

Figure 1: General reaction scheme for the synthesis of cyanoacrylamides.

Mechanistic Insight & Causality

To ensure reproducibility, one must understand the "why" behind the protocol parameters:

  • Acidity of the Methylene: The methylene group in Compound 1 is flanked by a nitrile (CN) and an amide carbonyl. The pKa is approximately 11-12. This is sufficiently acidic to be deprotonated by a secondary amine like piperidine (pKa ~11) in an equilibrium process.

  • The "Piperidine Effect": Piperidine acts as both a base (generating the enolate) and a nucleophilic catalyst (forming a transient iminium ion with the aldehyde, which is more electrophilic than the free aldehyde).

  • Solvent Choice (Ethanol): Ethanol is protic. While aprotic solvents stabilize naked anions, protic solvents facilitate the proton transfer steps required for the dehydration (elimination) phase. Furthermore, the product is often less soluble in cold ethanol than the starting materials, driving the reaction forward via precipitation (Le Chatelier’s principle).

Mechanism Step1 1. Deprotonation: Piperidine removes proton from active methylene (C-2) Step2 2. Nucleophilic Attack: Enolate attacks Aldehyde Carbonyl (Rate Determining Step) Step1->Step2 Step3 3. Proton Transfer: Oxyanion is protonated to form Alcohol Step2->Step3 Step4 4. E1cB Elimination: Base removes C-2 proton; Hydroxyl leaves as water Step3->Step4 Product Final Alkene Product (Thermodynamic E-isomer) Step4->Product

Figure 2: Step-wise mechanistic pathway emphasizing the E1cB elimination.

Experimental Protocol

Method A: Standard Thermal Condensation (Benchtop)

Best for: Scale-up (>1g), standard laboratory settings, and thermally stable aldehydes.

Reagents:

  • Compound 1: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 equiv).

  • Aldehyde: Aromatic aldehyde of choice (1.1 equiv).

  • Catalyst: Piperidine (0.1 equiv) or 3-5 drops per mmol.

  • Solvent: Absolute Ethanol (10-15 mL per gram of SM).

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Compound 1 (e.g., 224 mg, 1.0 mmol) in Ethanol (5 mL).

  • Addition: Add the Aldehyde (1.1 mmol). The mixture may remain a suspension.

  • Catalysis: Add Piperidine (10 µL / ~0.1 mmol) dropwise.

    • Observation: You may see a transient color change (often yellow) or a clearing of the solution as the reaction initiates.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Check via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting amide usually has a lower Rf than the less polar alkene product.

  • Workup (Precipitation):

    • Remove heat and allow the flask to cool slowly to room temperature.

    • Critical Step: If crystals do not form, cool further in an ice bath (0–4°C) for 30 minutes.

  • Isolation: Filter the precipitate using a Buchner funnel/vacuum filtration.

  • Purification: Wash the filter cake with cold Ethanol (2 x 2 mL) followed by cold Hexane (2 x 2 mL) to remove unreacted aldehyde and catalyst.

  • Drying: Dry the solid under vacuum or in a desiccator.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, electron-rich (sluggish) aldehydes, and rapid optimization.

  • Mixture: Combine Compound 1 (1.0 equiv), Aldehyde (1.0 equiv), and Piperidine (catalytic) in a microwave vial.

  • Solvent: Use minimal Ethanol (2-3 mL) or water (if using sodium acetate as base).

  • Irradiation: Heat to 100°C for 5–15 minutes (Power: Dynamic, max 150W).

  • Workup: Pour the reaction mixture onto crushed ice. Filter the resulting solid.[1][2][3][4][5]

Data Analysis & Troubleshooting

Expected Results
  • Appearance: Products are typically yellow to orange crystalline solids.

  • Yield: Expect 75–95% for Method A; often higher for Method B.

  • Stereochemistry: The (E)-isomer is predominantly formed due to steric repulsion between the aryl ring and the amide moiety, placing the aryl group trans to the bulky amide.

Quantitative Data Summary
ParameterMethod A (Thermal)Method B (Microwave)Notes
Temperature 78°C (Reflux)100–120°CMW allows superheating.
Time 2–6 Hours5–20 MinutesMW significantly accelerates kinetics.
Catalyst PiperidinePiperidine or NaOAcNaOAc is preferred for aqueous MW runs.
Typical Yield 75–85%85–95%Loss in Method A usually due to solubility in mother liquor.
Atom Economy HighHighOnly water is lost.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation Product is soluble in hot EtOH.Concentrate solvent by 50% on rotovap, then freeze (-20°C). Add water dropwise to induce crashing.
Low Yield Incomplete conversion.Check TLC. If SM remains, add more piperidine (0.1 eq) and extend reflux time.
Oiling Out Impurities or low MP product.Triturate the oil with diethyl ether or hexane/ethanol (9:1) to induce crystallization.
Dark Product Oxidation of amine/phenol.Perform reaction under Nitrogen atmosphere. Ensure aldehyde is not oxidized (check for benzoic acid).

Characterization Standards

To validate the identity of the synthesized N-(3-chloro-4-methoxyphenyl)-2-cyano-3-arylacrylamide, ensure the following spectral features are present:

  • 1H NMR (DMSO-d6):

    • Olefinic Proton (–CH=C): Singlet, typically

      
       8.0–8.5 ppm.
      
    • Amide Proton (–NH): Broad singlet,

      
       10.0–10.5 ppm (exchangeable with D2O).
      
    • Methoxy Group: Singlet,

      
       3.8–3.9 ppm.
      
    • Aryl Pattern: The 3-chloro-4-methoxyphenyl ring will show a characteristic splitting pattern (d, d, dd) in the aromatic region.

  • IR Spectroscopy:

    • Nitrile (CN): Sharp band at 2210–2225 cm⁻¹.

    • Amide Carbonyl (C=O): Strong band at 1650–1680 cm⁻¹.

    • NH Stretch: 3200–3400 cm⁻¹.

References

  • Synthesis of Cyanoacetamide Precursors

    • Vertex AI Search Result 1.1: WO 2019/186429 A1. (2019).[3][6] "Process for the preparation of Bosutinib." Link (Describes synthesis of similar dichloro-methoxy analogs).

    • Vertex AI Search Result 1.3: Corson, B. B., et al. "Cyanoacetamide."[1] Organic Syntheses, Coll.[1] Vol. 1, p. 179. Link

  • Knoevenagel Condensation Protocols

    • Vertex AI Search Result 1.9: "The Knoevenagel Condensation."[4][7][8] ResearchGate.[7][9] Link

    • Vertex AI Search Result 1.6: "Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation." Mediterranean Journal of Medical Research, 2025.[10] Link

    • Vertex AI Search Result 1.13: Hasimbegovic, V. "Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde." ChemSpider Synthetic Pages, 2006.[4] Link

  • Microwave/Green Methods

    • Vertex AI Search Result 1.10: Bhuiyan, M., et al. "Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds."[9] Journal of the Indian Chemical Society, 2021.[9] Link

  • Biological Relevance (Kinase Inhibitors)

    • Vertex AI Search Result 1.14: "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide." NIH National Library of Medicine, 2023. Link (Discusses the 3-Cl-4-OR pharmacophore).

Sources

Application Note & Protocol: A Modular Approach to Polysubstituted Pyridines via Condensation of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of highly functionalized, polysubstituted 2-pyridone derivatives, a core scaffold in numerous therapeutic agents.[1][2] The protocol leverages the versatile N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide building block in a robust and efficient one-pot condensation reaction with 1,3-dicarbonyl compounds. We present a comprehensive experimental procedure, explain the underlying reaction mechanism, and offer insights into process optimization and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method to access this privileged heterocyclic motif.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, found in a vast array of FDA-approved drugs and biologically active natural products.[1][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable component in drug design.[4] The ability to strategically install various substituents onto the pyridine core is paramount for fine-tuning a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Classical methods for pyridine synthesis, such as the Hantzsch and Guareschi-Thorpe reactions, remain highly relevant for their reliability and use of accessible starting materials.[5][6] These methods often involve the cyclocondensation of acyclic precursors, providing a straightforward entry into densely functionalized heterocyclic systems.

This application note focuses on a modified Guareschi-Thorpe synthesis utilizing N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (Structure below) as a key precursor. This starting material is particularly valuable as it introduces a substituted phenyl ring, a common feature in many kinase inhibitors and other targeted therapies, directly into the final product. The chloro and methoxy substituents provide handles for further synthetic diversification, for instance, through cross-coupling reactions.

Starting Material:

  • IUPAC Name: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

  • Molecular Formula: C₁₀H₉ClN₂O₂[7]

  • Role: Provides the N1, C2, and C3 atoms of the resulting pyridone ring, along with the N-aryl substituent.

Reaction Principle: The Thorpe-Guareschi Condensation

The synthesis proceeds via a one-pot, base-catalyzed condensation reaction between the N-substituted cyanoacetamide and a 1,3-dicarbonyl compound, such as acetylacetone. The mechanism is a well-established cascade of classical organic reactions.[8][9]

Causality of the Mechanism:

  • Carbanion Formation: A base (e.g., KOH, K₂CO₃) abstracts the acidic α-proton from the cyanoacetamide, creating a resonance-stabilized carbanion. The electron-withdrawing cyano and amide groups make this proton particularly acidic, facilitating the reaction.

  • Knoevenagel Condensation: The newly formed carbanion acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to yield a vinylogous intermediate.

  • Intramolecular Cyclization: The amide nitrogen then performs an intramolecular nucleophilic attack on the second carbonyl group, forming a six-membered ring.

  • Tautomerization/Aromatization: A final dehydration and tautomerization step results in the stable, aromatic 3-cyano-2-pyridone product.

The overall transformation is highly efficient, driven by the formation of a stable aromatic ring system.

Reaction_Mechanism sub N-(Aryl)-2-cyanoacetamide + Acetylacetone carbanion Carbanion Intermediate sub->carbanion  Base (KOH) - H₂O knoevenagel Knoevenagel Adduct (after dehydration) carbanion->knoevenagel  Nucleophilic Attack  on Carbonyl, then -H₂O cyclized Cyclized Intermediate knoevenagel->cyclized  Intramolecular  Cyclization product Final 3-Cyano-2-Pyridone Product cyclized->product  Dehydration &  Tautomerization

Caption: Generalized mechanism for the synthesis of 3-cyano-2-pyridones.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(3-chloro-4-methoxyphenyl)-3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine as a representative example.

3.1. Materials and Equipment

  • Reagents:

    • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 eq)

    • Acetylacetone (2,4-pentanedione) (1.1 eq)

    • Potassium Hydroxide (KOH) (catalytic amount, ~0.2 eq)

    • Absolute Ethanol (Reaction Solvent)

    • Deionized Water

    • Hydrochloric Acid (1M solution)

    • Diethyl Ether (for washing)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • TLC plates (Silica gel 60 F₂₅₄)

    • Rotary evaporator

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (e.g., 2.25 g, 10 mmol, 1.0 eq) and absolute ethanol (30 mL). Stir the mixture until the solid is mostly dissolved.

  • Addition of Reagents: Add acetylacetone (1.10 g, 11 mmol, 1.1 eq) to the flask, followed by a catalytic amount of powdered potassium hydroxide (0.11 g, 2 mmol, 0.2 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.[8]

  • Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting cyanoacetamide.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. A solid precipitate should form.

  • Neutralization and Isolation: Slowly add the cooled reaction mixture to a beaker containing 100 mL of cold deionized water while stirring. Acidify the aqueous mixture dropwise with 1M HCl until it reaches a pH of ~6-7. This ensures the complete precipitation of the product.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold diethyl ether (1 x 20 mL) to remove residual impurities.

  • Drying: Dry the solid product under vacuum or in a desiccator to a constant weight. The product is typically obtained as a pale yellow or off-white solid.

Data Summary & Expected Results

The following tables summarize the quantitative data for the described protocol and the expected analytical results for validation.

Table 1: Reaction Parameters

ParameterValueRationale
Starting Material N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamideProvides the core N-aryl-cyanoacetamide backbone.
Reagent Acetylacetone (1.1 eq)Provides C4, C5, C6, and the methyl substituents. A slight excess drives the reaction to completion.
Base Catalyst Potassium Hydroxide (0.2 eq)A strong base is required to deprotonate the α-carbon of the cyanoacetamide efficiently.[8]
Solvent Absolute EthanolGood solubility for reactants and a suitable boiling point for the reaction temperature.
Temperature Reflux (~80°C)Provides sufficient thermal energy to overcome the activation barriers of the condensation and dehydration steps.
Reaction Time 4-6 hoursTypical duration for this transformation; should be confirmed by TLC.
Expected Yield 75-85%Based on similar reported procedures for 3-cyano-2-pyridone synthesis.[8]

Table 2: Expected Characterization Data for the Product

AnalysisExpected Result
Appearance Pale yellow to off-white solid
IR (KBr, cm⁻¹) ~2220 (C≡N stretch), ~1660 (C=O, pyridone stretch), ~1600, 1550 (C=C, aromatic stretch)[10]
¹H NMR (CDCl₃, δ, ppm) ~7.2-7.8 (m, 3H, Ar-H), ~6.1 (s, 1H, H-5), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ, ppm) ~160 (C=O), ~155 (Ar-C-O), ~150 (C-6), ~145 (C-4), ~130-120 (Ar-C), ~115 (C≡N), ~105 (C-5), ~95 (C-3), ~56 (OCH₃), ~20 (CH₃), ~18 (CH₃)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₅H₁₃ClN₂O₂: 289.07; found: 289.XXXX

Experimental Workflow Visualization

The entire process, from setup to final characterization, can be visualized as a linear workflow.

Experimental_Workflow start 1. Reaction Setup (Flask, Reagents, Solvent) reflux 2. Reflux (80°C, 4-6h) start->reflux monitor 3. TLC Monitoring reflux->monitor cool 4. Cooling & Precipitation monitor->cool  If reaction  is complete isolate 5. Isolation (Neutralization & Filtration) cool->isolate purify 6. Washing & Drying isolate->purify end 7. Characterization (NMR, IR, MS) purify->end

Caption: Step-by-step experimental workflow for pyridone synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (e.g., old KOH).2. Insufficient reaction time or temperature.3. Water in the reaction solvent.1. Use fresh, finely powdered KOH.2. Confirm reflux temperature and extend reaction time, monitoring by TLC.3. Use absolute (anhydrous) ethanol.
Incomplete Reaction 1. Insufficient catalyst.2. Poor stirring.1. Add a small additional amount of KOH.2. Ensure vigorous magnetic stirring to keep solids suspended.
Oily Product / Fails to Solidify Presence of unreacted starting materials or side-products.Purify the crude product via column chromatography on silica gel (e.g., gradient elution with Hexane/Ethyl Acetate).

Conclusion

The protocol described herein offers a reliable and high-yielding pathway to valuable N-aryl substituted 3-cyano-2-pyridone scaffolds. By utilizing N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, this method provides direct access to compounds bearing a pharmaceutically relevant substitution pattern. The procedure is robust, uses common laboratory reagents, and can be readily adapted to various other 1,3-dicarbonyl compounds to generate a library of polysubstituted pyridines for screening and drug development programs.

References

  • Jafari, M., & Saeedi, M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25965–25974. [Link]

  • Gouda, M. A., et al. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 23(3), 633. [Link]

  • Carles, L., et al. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304–4308. [Link]

  • Carles, L., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304-4308. [Link]

  • Various Authors. (n.d.). Thorpe-Ziegler reaction. ResearchGate. [Link]

  • Al-Sodies, S. A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 101. [Link]

  • Various Authors. (n.d.). Thorpe reaction. Grokipedia. [Link]

  • Ohno, H. (2014). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

  • Dyachenko, V. D. (2014). Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Thorpe reaction. Wikipedia. [Link]

  • Khan, I., et al. (n.d.). Synthesis of polysubstituted pyridines. ResearchGate. [Link]

  • Sarnikar, S., & Dudley, G. B. (2022). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Molecules, 27(22), 7935. [Link]

  • Martin, C. G., & Smith, L. (2011). Heteroaromatic Synthesis via Olefin Cross-Metathesis: Entry to Polysubstituted Pyridines. Organic Letters, 13(5), 1036-1039. [Link]

  • Redd, R., & Thomson, R. J. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(12), 2561-2563. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • PubChemLite. (n.d.). N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. PubChemLite. [Link]

  • Gonzalez-Gomez, J. C., et al. (2004). Synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines by a novel multicomponent reaction. Organic Letters, 6(1), 115–118. [Link]

  • Al-Sodies, S. A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

Sources

Application Note: Cyclization Protocols for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance[1][2]

The compound N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is a critical "push-pull" alkene precursor and a privileged scaffold in the synthesis of heterocyclic pharmacophores.[1] The presence of the 3-chloro-4-methoxy substitution pattern on the N-aryl ring modulates lipophilicity (LogP) and metabolic stability, making it a frequent target in the development of:

  • Antimicrobial Agents: Specifically against Gram-positive strains where the halogen-methoxy motif enhances membrane penetration.[1]

  • Anticancer Therapeutics: As a precursor for substituted pyridines and 4H-pyrans that act as kinase inhibitors or tubulin polymerization inhibitors.[1]

This application note details the procedure for the cyclization of this acetamide with aldehydes. Note that the reaction of 2-cyanoacetamides with aldehydes alone typically yields arylidene (Knoevenagel) products.[1] To achieve cyclization (ring formation), a third component—typically malononitrile —is required to drive the formation of substituted pyridines or pyrans via a Multicomponent Reaction (MCR).[1]

Reaction Logic & Mechanism

The cyclization follows a cascade mechanism (Knoevenagel


 Michael 

Thorpe-Ziegler Cyclization).[1]
  • Activation: The base deprotonates malononitrile (or the acetamide), creating a carbanion.

  • Knoevenagel Condensation: The carbanion attacks the aldehyde, eliminating water to form an aryl-methylene intermediate.

  • Michael Addition: The remaining active methylene compound attacks the electron-deficient alkene.[1]

  • Cyclization: Intramolecular nucleophilic attack occurs between the amide nitrogen (or enolate oxygen) and the nitrile group, followed by tautomerization to form the stable heterocyclic ring.

Pathway Visualization[2]

ReactionPathway Start N-(3-Cl-4-OMe-phenyl) -2-cyanoacetamide Inter Arylidene Intermediate Start->Inter Knoevenagel (Base Cat.) Aldehyde Aromatic Aldehyde Aldehyde->Inter Knoevenagel (Base Cat.) Malo Malononitrile Malo->Inter Knoevenagel (Base Cat.) Michael Michael Adduct Inter->Michael Michael Addn. Prod_Pyridine TARGET A: Polysubstituted Pyridine Michael->Prod_Pyridine N-Cyclization (Standard) Prod_Pyran TARGET B: 4H-Pyran (O-cyclization) Michael->Prod_Pyran O-Cyclization (Alternative)

Figure 1: Divergent cyclization pathways dependent on reaction conditions and substrates.

Experimental Protocols

Protocol A: Precursor Synthesis (If starting material is unavailable)

Before cyclization, ensure high purity of the acetamide precursor.

Reagents: 3-Chloro-4-methoxyaniline (1.0 eq), Ethyl cyanoacetate (1.2 eq).[1] Solvent: Ethanol (abs.) or Toluene.[1]

  • Mix: Charge a round-bottom flask with 3-chloro-4-methoxyaniline (e.g., 10 mmol) and ethyl cyanoacetate (12 mmol).

  • Reflux: Heat to reflux (approx. 80°C for EtOH, 110°C for Toluene) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1]

  • Precipitation: Cool the mixture to 0°C. The product often precipitates as a solid.

  • Filtration: Filter and wash with cold ethanol.

  • Yield Check: Expected MP: ~158–160°C.

Protocol B: One-Pot Cyclization to N-Aryl-Pyridines (Standard MCR)

This is the primary method for drug discovery applications, generating a 6-amino-2-pyridone scaffold.[1]

Reaction: Aldehyde + Malononitrile + N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide


 Pyridine Derivative[1]

Reagents:

  • Compound 1: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 mmol)[1]

  • Compound 2: Aromatic Aldehyde (1.0 mmol) (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)[1]

  • Compound 3: Malononitrile (1.0 mmol)[1]

  • Catalyst: Piperidine (3–5 drops) or Triethylamine (TEA)[1]

  • Solvent: Ethanol (10 mL)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (Acetamide) and Compound 3 (Malononitrile) in Ethanol.

  • Addition: Add the Aldehyde followed by the Catalyst (Piperidine).[1]

  • Reaction: Heat the mixture to reflux (78°C) with stirring.

    • Observation: The solution typically turns from clear to yellow/orange, and a precipitate often begins to form within 30–60 minutes.

  • Monitoring: Continue reflux for 2–4 hours. Monitor via TLC (System: CHCl3:MeOH 95:5). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

    • Filter the resulting precipitate under vacuum.[2]

    • Wash: Wash the cake 2x with cold ethanol and 1x with diethyl ether to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from hot DMF/Ethanol or Dioxane if necessary.

Data Summary Table: Optimization Parameters

ParameterCondition A (Standard)Condition B (Green)Condition C (High Speed)
Solvent EthanolWaterEthanol
Catalyst Piperidine (Organic Base)NaOH or NanoparticlesBasic Alumina
Temp/Time Reflux / 3-4 h80°C / 6 hMicrowave / 10 min
Yield 75-85%60-70%85-92%
Purity High (Recryst.[1] required)ModerateHigh

Characterization & Validation

To validate the formation of the cyclized pyridine structure (vs. the open-chain Knoevenagel product), look for these specific spectral markers:

  • IR Spectroscopy:

    • C

      
      N (Nitrile):  Sharp band at 2210–2220 cm⁻¹ .[1][3]
      
    • NH₂ (Amine): Doublet bands at 3300–3450 cm⁻¹ (Specific to the cyclized amino-pyridine).[1]

    • C=O (Amide): Strong band at 1650–1660 cm⁻¹ .[1]

  • ¹H-NMR (DMSO-d₆):

    • NH₂: Broad singlet at

      
       7.0–8.5 ppm (Exchangeable with D₂O).[1]
      
    • Pyridine C-4 Proton: If the position is unsubstituted, a singlet around

      
       8.0 ppm; otherwise, look for the specific aryl protons of the aldehyde residue.
      
    • N-Aryl Protons: The specific 3-Cl-4-OMe pattern:

      • 
         ~3.8 ppm (Singlet, 3H, -OCH₃).[1]
        
      • 
         ~7.0–7.5 ppm (Multiplet, 3H, Aromatic ring).
        

Workflow Visualization

BenchWorkflow Step1 Weigh Reagents (Acetamide + Aldehyde + Malononitrile) Step2 Dissolve in EtOH Add Piperidine Cat. Step1->Step2 Step3 Reflux (80°C) 2 - 4 Hours Step2->Step3 Step4 TLC Check (Disappearance of Aldehyde) Step3->Step4 Step4->Step3 Incomplete Step5 Cool to 0°C Precipitation Step4->Step5 Complete Step6 Vacuum Filtration & EtOH Wash Step5->Step6

Figure 2: Bench-level workflow for the catalytic cyclization process.

Safety & Handling

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide: Treat as a potential irritant.[1] Avoid inhalation of dust.

  • Malononitrile: HIGHLY TOXIC if swallowed, inhaled, or in contact with skin. It liberates cyanide upon decomposition.[1] Handle only in a fume hood.

  • Piperidine: Flammable and corrosive.[1] Causes severe skin burns.[1]

References

  • Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides. Comptes Rendus Chimie. (Describes the formation of chromenes/pyrans via similar pathways).

  • Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N-substituted 2-cyanoacetamide. RSC Advances. (Detailed mechanism for pyridine synthesis).

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction. Molecules (MDPI). (Microwave and thermal protocols for N-alkyl/aryl cyanoacetamides).

  • Organic Syntheses Procedure: Cyanoacetamide. (Foundational chemistry for the precursor). [1]

  • An efficient and ecofriendly synthesis of highly functionalized pyridones. Royal Society of Chemistry. (Green chemistry protocols using water/ethanol mixtures).[4][1]

Sources

Application Notes and Protocols for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is a substituted cyanoacetamide derivative that serves as a highly versatile intermediate in modern pharmaceutical synthesis. Its molecular architecture, featuring an activated methylene group, a cyano moiety, a reactive amide linkage, and a substituted phenyl ring, makes it a valuable precursor for constructing complex heterocyclic scaffolds. These scaffolds are central to the structure of numerous active pharmaceutical ingredients (APIs), particularly in the realm of targeted therapies like kinase inhibitors.

The strategic placement of the chloro and methoxy groups on the phenyl ring allows for tailored solubility, electronic properties, and specific vector orientations for binding to biological targets. This guide provides in-depth application notes, validated protocols, and expert insights for the synthesis, characterization, and downstream utilization of this key intermediate for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties and handling requirements is paramount for both safety and experimental success.

Key Properties

The fundamental physicochemical data for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide are summarized below. These values are critical for reaction planning, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂PubChem CID 3854691[1]
Molecular Weight 224.64 g/mol Pharmaffiliates[2]
Monoisotopic Mass 224.03525 DaPubChem CID 3854691[1]
InChIKey LVBZGBGZBJPXKO-UHFFFAOYSA-NPubChem CID 3854691[1]
Predicted XlogP 2.2PubChem CID 3854691[1]
Appearance Off-white to light cream solid (typical)General Observation
Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide must be consulted, the hazard profile can be inferred from related cyanoacetamide compounds. The compound should be treated as hazardous.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.[3][4] H312: Harmful in contact with skin. H332: Harmful if inhaled.P261: Avoid breathing dust/mist.[5] P270: Do not eat, drink or smoke when using this product.[4] P264: Wash skin thoroughly after handling.[4]
Skin Irritation H315: Causes skin irritation.[3]P280: Wear protective gloves/protective clothing.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4]
Eye Irritation H319: Causes serious eye irritation.[3]P280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Respiratory Irrit. H335: May cause respiratory irritation.[3][5]P271: Use only outdoors or in a well-ventilated area.[4][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

Expert Insight: Always handle this compound within a certified chemical fume hood. The use of a powder-free enclosure is recommended when weighing and transferring solid material to minimize inhalation risk.

Core Synthetic Applications: A Gateway to Kinase Inhibitors

N-aryl-2-cyanoacetamides are well-established precursors in the synthesis of quinoline, pyrimidine, and other heterocyclic systems that form the core of many tyrosine kinase inhibitors (TKIs).[6][7] The cyanoacetamide moiety provides a versatile three-carbon synthon (N-C-C-CN) that can undergo a variety of cyclization strategies.

The primary value of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide lies in its ability to undergo intramolecular or intermolecular condensation reactions to form bicyclic heteroaromatic systems. The active methylene protons (adjacent to the cyano and carbonyl groups) are readily deprotonated, creating a nucleophilic carbon center for subsequent bond formation.

G cluster_0 A N-(3-chloro-4-methoxyphenyl) -2-cyanoacetamide B Key Cyclization Reaction (e.g., Friedländer Annulation) A->B Reagents: Base (e.g., Piperidine, L-proline) + Carbonyl Compound C Substituted Quinoline Core (TKI Pharmacophore) B->C Intramolecular Condensation & Dehydration

Caption: General synthetic pathway from the intermediate to a TKI core.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis, characterization, and exemplary use of the title compound.

Protocol 3.1: Synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

This protocol details the amide bond formation between 3-chloro-4-methoxyaniline and cyanoacetic acid using a carbodiimide coupling agent. This method is adapted from established procedures for similar substituted anilines.[8]

Materials:

  • 3-chloro-4-methoxyaniline

  • Cyanoacetic acid (1.05 eq)

  • 1,3-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-chloro-4-methoxyaniline (1.0 eq) and cyanoacetic acid (1.05 eq).

  • Dissolution: Add anhydrous THF (approx. 10 mL per gram of aniline) to dissolve the starting materials. Stir the resulting solution under a nitrogen atmosphere.

  • Coupling Agent Addition: Cool the solution to 0 °C using an ice-water bath. Add 1,3-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and minimize the formation of N-acylurea side products. DIC activates the carboxylic acid of cyanoacetic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the aniline nitrogen.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the limiting reagent (aniline) indicates completion.

  • Workup - Urea Removal: Upon completion, cool the mixture again to ~0-5 °C and hold for 30 minutes to precipitate the diisopropylurea (DIU) byproduct. Filter the reaction mixture through a Büchner funnel to remove the solid DIU, washing the solid with a small amount of cold THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Causality: The acid wash removes any unreacted aniline, while the bicarbonate wash removes any unreacted cyanoacetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide as a purified solid.

Protocol 3.2: Quality Control and Characterization

Validation of the intermediate's identity and purity is a non-negotiable step in pharmaceutical synthesis.

A. High-Performance Liquid Chromatography (HPLC) This method is based on established RP-HPLC protocols for analyzing related compounds.[9]

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ensures ionization for MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 20% B to 95% B over 15 minutesA standard gradient to ensure elution of the product and separation from potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detector UV at 254 nmThe aromatic ring provides strong chromophoric activity at this wavelength.
Injection Volume 10 µLStandard volume for analytical HPLC.

B. NMR Spectroscopy Structural confirmation is achieved via ¹H and ¹³C NMR.

  • Prepare a sample by dissolving ~10-15 mg of the product in 0.7 mL of DMSO-d₆.

  • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Peaks (DMSO-d₆, 400 MHz):

    • δ ~10.2 (s, 1H, -NH-): Broad singlet, amide proton.

    • δ ~7.8 (d, 1H, Ar-H): Aromatic proton ortho to the amide.

    • δ ~7.5 (dd, 1H, Ar-H): Aromatic proton ortho to the chlorine.

    • δ ~7.1 (d, 1H, Ar-H): Aromatic proton meta to the amide.

    • δ ~4.0 (s, 2H, -CH₂-CN): Singlet for the active methylene protons.

    • δ ~3.9 (s, 3H, -OCH₃): Singlet for the methoxy protons.

C. Mass Spectrometry (MS) Provides confirmation of the molecular weight.

  • Method: Electrospray Ionization (ESI), positive or negative mode.

  • Calculated Exact Mass: 224.0353 [M]

  • Expected Adducts:

    • [M+H]⁺: m/z 225.0425[1]

    • [M+Na]⁺: m/z 247.0245[1]

    • [M-H]⁻: m/z 223.0280[1]

Protocol 3.3: Exemplary Application in Heterocycle Synthesis

This protocol demonstrates the use of the intermediate in a Friedländer-type annulation to construct a substituted quinoline, a common core in TKIs like Bosutinib.[7][10]

G cluster_0 A Intermediate + 2-Amino-5-chlorobenzaldehyde B Knoevenagel Condensation A->B Base catalyst (e.g., Piperidine) C Acrylamide Adduct B->C D Intramolecular Cyclization (Nucleophilic attack of amine) C->D E Dehydration/Aromatization D->E F Substituted Quinolone Product E->F

Sources

Application Notes and Protocols for the Gewald Reaction of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Polysubstituted Thiophenes

The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and convergent pathway to construct the highly functionalized 2-aminothiophene scaffold.[1][2] This structural motif is a privileged core in medicinal chemistry and materials science, finding application in a diverse array of bioactive compounds, including anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[3] This guide provides a comprehensive overview and detailed protocols for the application of the Gewald reaction to a specific, electronically distinct substrate: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.

The presence of the chloro and methoxy substituents on the aniline-derived portion of the molecule introduces unique electronic and steric factors that influence reaction dynamics. This document will elucidate the mechanistic underpinnings of the reaction, provide detailed experimental conditions, and offer insights into process optimization and safety considerations, empowering researchers to effectively utilize this powerful synthetic tool.

I. Mechanistic Insights: The Driving Forces of Thiophene Formation

The Gewald reaction proceeds through a well-elucidated, multi-step sequence, initiated by a Knoevenagel condensation.[1][3] Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • Knoevenagel Condensation: The reaction commences with a base-catalyzed condensation between the carbonyl compound (an aldehyde or ketone) and the active methylene group of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. Common bases for this step include secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine.[4] The base abstracts a proton from the α-carbon of the cyanoacetamide, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct.[1]

  • Sulfur Addition and Cyclization: Elemental sulfur (S₈) is then added to the reaction mixture. The exact mechanism of sulfur addition is still a subject of some discussion, but it is widely accepted that the α,β-unsaturated nitrile reacts with sulfur. This is followed by an intramolecular cyclization where the sulfur attacks the nitrile group.

  • Tautomerization: The final step involves tautomerization of the cyclic intermediate to afford the thermodynamically stable 2-aminothiophene product.[1]

Visualizing the Reaction Pathway

Gewald_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product Ketone_Aldehyde Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone_Aldehyde->Knoevenagel Cyanoacetamide N-(3-chloro-4-methoxyphenyl) -2-cyanoacetamide Cyanoacetamide->Knoevenagel Sulfur Elemental Sulfur (S₈) Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Sulfur_Addition Tautomerization Tautomerization Sulfur_Addition->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Caption: The Gewald reaction mechanism.

II. Reagent and Condition Selection: A Rationale-Driven Approach

The success of the Gewald reaction is highly dependent on the judicious selection of reagents and reaction parameters.

Materials and Their Properties
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide3854691-00-0 (CID)C₁₀H₉ClN₂O₂224.64Off-white solid
Elemental Sulfur7704-34-9S₈256.52Yellow powder
Cyclohexanone108-94-1C₆H₁₀O98.14Colorless liquid
Acetone67-64-1C₃H₆O58.08Colorless liquid
Acetophenone98-86-2C₈H₈O120.15Colorless liquid
Benzaldehyde100-52-7C₇H₆O106.12Colorless liquid
Morpholine110-91-8C₄H₉NO87.12Colorless liquid
Triethylamine121-44-8C₆H₁₅N101.19Colorless liquid
Ethanol64-17-5C₂H₆O46.07Colorless liquid
The Carbonyl Component: Reactivity and Steric Considerations

The choice of the aldehyde or ketone significantly influences the reaction rate and yield. Generally, aldehydes are more reactive than ketones due to lower steric hindrance and greater electrophilicity of the carbonyl carbon.[4]

  • Aldehydes (e.g., Benzaldehyde): Reactions with aldehydes are typically faster and can often be conducted at lower temperatures.

  • Acyclic Ketones (e.g., Acetone): These are moderately reactive and provide good yields under standard conditions.

  • Cyclic Ketones (e.g., Cyclohexanone): These are common substrates and generally react well.

  • Aryl Ketones (e.g., Acetophenone): These can be less reactive due to the electronic effects of the aromatic ring.[9] Higher temperatures or longer reaction times may be necessary.

The Base: A Catalyst for Condensation

The base plays a crucial role in the initial Knoevenagel condensation. Secondary amines like morpholine and piperidine are often preferred as they have been shown to be highly effective.[9] Triethylamine is another commonly used base.[4] The basicity of the amine should be sufficient to deprotonate the active methylene compound without promoting side reactions.

The Solvent: Influencing Solubility and Reaction Rate

Polar protic solvents such as ethanol and methanol are the most common choices for the Gewald reaction.[2] They are effective at dissolving the starting materials and the elemental sulfur to some extent. In some cases, a mixture of ethanol and water can provide an environmentally friendly option and may facilitate product precipitation.[10]

III. Experimental Protocols

Protocol 1: Conventional Heating with Cyclohexanone

This protocol is a robust starting point for the Gewald reaction with N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide and a cyclic ketone.

Materials:

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 eq)

  • Cyclohexanone (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq).

  • Add ethanol to the flask to create a stirrable suspension (approximately 5-10 mL per gram of cyanoacetamide).

  • Add morpholine (0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 2-aminothiophene derivative.

Protocol 2: Microwave-Assisted Synthesis with Acetophenone

Microwave irradiation can significantly reduce reaction times and improve yields, particularly with less reactive ketones like acetophenone.[1]

Materials:

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 eq)

  • Acetophenone (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Triethylamine (1.0 eq)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 eq), acetophenone (1.0 eq), elemental sulfur (1.1 eq), and ethanol (5-10 mL).

  • Add triethylamine (1.0 eq) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker and add cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Experimental Workflow

Gewald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - N-Aryl Cyanoacetamide - Carbonyl Compound - Sulfur - Solvent Base_Addition Add Base (e.g., Morpholine) Reagents->Base_Addition Heating Conventional Heating (Reflux) Base_Addition->Heating Microwave Microwave Irradiation Base_Addition->Microwave Cooling Cool to Room Temp. Heating->Cooling Microwave->Cooling Precipitation Induce Precipitation (add water if needed) Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Purification Recrystallization or Column Chromatography Washing->Purification

Caption: A generalized workflow for the Gewald reaction.

IV. Safety and Hazard Mitigation

A thorough understanding and implementation of safety protocols are critical for the successful and safe execution of the Gewald reaction.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide: While specific toxicity data is limited, related cyanoacetamides are known to be harmful if swallowed and can cause skin and eye irritation.[11]

    • Elemental Sulfur: Solid sulfur is generally considered to have low toxicity. However, when heated, especially in the presence of organic materials and amines, it can release toxic and flammable gases such as hydrogen sulfide (H₂S) and sulfur dioxide (SO₂).[9][12][13] H₂S is a highly toxic gas with the characteristic odor of rotten eggs, which can cause olfactory fatigue, making it an unreliable warning sign.

    • Amines (Morpholine, Triethylamine): These are corrosive and can cause severe skin and eye damage. They are also flammable.

    • Solvents (Ethanol): Ethanol is a flammable liquid.

  • Reaction Hazards:

    • Gas Evolution: The reaction should be conducted in a fume hood to mitigate the risk of exposure to any evolved H₂S or SO₂.

    • Exothermic Potential: While the Gewald reaction is not typically violently exothermic, the initial Knoevenagel condensation can generate some heat.

    • Molten Sulfur: If the reaction is carried out at high temperatures, molten sulfur can cause severe thermal burns.[14][15]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any unreacted sulfur carefully.

V. Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete Knoevenagel condensation- Use a more effective base (e.g., switch from triethylamine to morpholine).- Ensure the carbonyl compound is sufficiently reactive.
Poor solubility of sulfur- Use finely powdered sulfur.- Increase the reaction temperature.
Steric hindrance from the carbonyl compound- Increase reaction time and/or temperature.- Consider using a more reactive aldehyde instead of a ketone.
Formation of Byproducts Unreacted starting materials- Increase reaction time or temperature.- Optimize the stoichiometry of the reagents.
Knoevenagel intermediate- Ensure sufficient sulfur is present.- Increase the reaction temperature to promote cyclization.

VI. Conclusion

The Gewald reaction is a powerful and versatile tool for the synthesis of polysubstituted 2-aminothiophenes. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively apply this reaction to substrates like N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide to generate a diverse range of potentially bioactive molecules. The protocols and insights provided in this guide are intended to serve as a solid foundation for further exploration and optimization in the pursuit of novel chemical entities.

VII. References

  • Pharmaffiliates. Bosutinib-impurities. [Link]

  • PubChem. N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. [Link]

  • Dömling, A. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. J. Comb. Chem.2010 , 12 (1), 111-118. [Link]

  • Nia Innovation. N-(4-Chloro-3-Methoxyphenyl)-2-Cyanoacetamide | CAS NO. 879644-03-8. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Pharmaffiliates. CAS No : 879644-03-8 | Product Name : N-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide. [Link]

  • PubChemLite. N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (C10H9ClN2O2). [Link]

  • PubChem. N-(3-((2-cyanoethyl)allylamino)-4-methoxyphenyl)acetamide | C15H19N3O2 | CID 116641. [Link]

  • Mackenzie, G. et al. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules2014 , 19 (4), 4529-4541. [Link]

  • New Jersey Department of Health. Sulfur - Hazardous Substance Fact Sheet. [Link]

  • Reddy, C. R. et al. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett2023 , 34 (19), 2411-2415. [Link]

  • Safe Sulphur Systems Ltd. Understanding and Mitigating Hazards Associated with Sulphur. [Link]

  • EPA OSC Response. Safety Data Sheet Molten Sulfur. [Link]

  • West Liberty University. MATERIAL SAFETY DATA SHEET Sulfur. [Link]

  • Wikipedia. Cyanoacetamide. [Link]

  • NIST. Acetamide, 2-cyano-. [Link]

  • El-Subbagh, H. I. et al. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorg. Med. Chem.2001 , 9 (5), 1371-1382. [Link]

Sources

Application Note: Strategic Synthesis of Heterocyclic Disperse Dyes via N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of heterocyclic dyes using N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Content Type: Detailed Application Note & Protocols

Executive Summary & Chemical Logic

This guide details the synthetic utility of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (CMA) as a high-value scaffold for developing heterocyclic disperse dyes.

The CMA molecule is a "privileged structure" in dye chemistry due to its dual-reactive nature:

  • Active Methylene (

    
    ):  Highly acidic protons at the 
    
    
    
    -position facilitate Knoevenagel condensations and Michael additions.
  • Cyano Group (

    
    ):  Enables cyclization pathways to form pyridones, pyrazoles, and thiophenes.
    
  • 3-Chloro-4-methoxyphenyl Moiety: This specific N-aryl substitution pattern is critical for Substantivity and Fastness . The electron-donating methoxy group (

    
    ) induces a bathochromic shift (deepening color), while the electron-withdrawing chlorine (
    
    
    
    ) enhances light fastness by sterically and electronically stabilizing the final chromophore against photo-oxidation.

This protocol focuses on two primary dye classes: Azo-Pyridone Disperse Dyes (Yellow-Orange spectrum) and Coumarin-based Fluorescent Dyes .

Precursor Synthesis: The CMA Scaffold

Before synthesizing the dye, the core scaffold must be prepared with high purity.

Protocol A: Synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Reaction Type: Aminolysis of Esters Yield Target: >85%

Materials
  • 3-Chloro-4-methoxyaniline (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Solvent: Xylene (or neat)[1]

  • Catalyst: No catalyst required for high-temperature neat reaction; otherwise, catalytic piperidine.

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap (if using xylene), combine 3-chloro-4-methoxyaniline (15.75 g, 0.1 mol) and ethyl cyanoacetate (13.5 g, 0.12 mol).

  • Reflux: Heat the mixture to 140–150°C.

    • Causality: High temperature is required to drive the equilibrium forward by distilling off the ethanol byproduct. Failure to remove ethanol results in low conversion.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The reaction is typically complete within 3–4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate.[2][3][4]

  • Purification: Filter the solid and wash with cold ethanol (to remove unreacted ester). Recrystallize from ethanol/DMF.

  • Validation:

    • Melting Point: Expect 160–162°C.

    • IR Spectrum: Look for sharp

      
       stretch at 
      
      
      
      2260 cm⁻¹ and Amide
      
      
      at
      
      
      1660 cm⁻¹.

Workflow 1: Synthesis of Azo-Pyridone Disperse Dyes

Pyridone dyes derived from CMA are industry standards for dyeing polyester due to their high extinction coefficients and brilliance.

Mechanism

This is a two-stage synthesis:[1][5][6][7]

  • Cyclization: CMA reacts with a 1,3-dicarbonyl to form a pyridone.

  • Coupling: The pyridone undergoes electrophilic aromatic substitution with an aryl diazonium salt.

Protocol B1: Cyclization to Pyridone Intermediate

Target: 1-(3-chloro-4-methoxyphenyl)-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Dissolution: Dissolve CMA (0.01 mol) in ethanol (30 mL) containing sodium ethoxide (0.01 mol) or piperidine (catalytic amount).

  • Addition: Add Ethyl Acetoacetate (0.01 mol) dropwise.

  • Reflux: Heat at reflux for 4–6 hours.

    • Mechanistic Insight: The base deprotonates the active methylene of CMA, which attacks the ketone of the acetoacetate. Subsequent intramolecular cyclization involving the ester group and the amide nitrogen forms the pyridone ring.

  • Workup: Pour into ice water and acidify with dilute HCl to pH 4. The pyridone precipitates as a white/off-white solid. Filter and dry.

Protocol B2: Diazo Coupling (The Dye Formation)

Target: Azo-Pyridone Dye (Yellow/Orange)

  • Diazotization (The Electrophile):

    • Dissolve an aromatic amine (e.g., p-nitroaniline for redder shades) in HCl (3 eq) and water at 0–5°C.

    • Add

      
       solution dropwise. Maintain temperature <5°C to prevent diazonium decomposition.
      
    • Test: Solution must turn starch-iodide paper blue (excess nitrite) and Congo red paper blue (acidic). Destroy excess nitrite with sulfamic acid.

  • Coupling (The Chromophore):

    • Dissolve the Pyridone Intermediate (from B1) in aqueous NaOH/ethanol at 0–5°C.

    • Slowly add the diazonium salt solution to the pyridone solution.

    • Critical Control Point: Maintain pH at 8–9 using sodium acetate or sodium carbonate.

    • Why? At low pH, the pyridone is not nucleophilic enough (needs to be the phenolate/enolate form). At very high pH, the diazonium salt forms unreactive diazotates.

  • Finishing: Stir for 2 hours. Acidify to pH 6 to precipitate the full dye. Filter, wash with water, and recrystallize from DMF/Ethanol.

Workflow 2: Synthesis of Coumarin Dyes (Knoevenagel Route)

This route utilizes the active methylene to create fluorescent coumarin derivatives via condensation with salicylaldehydes.

Protocol C: Knoevenagel Condensation
  • Reactants: Combine CMA (0.01 mol) and substituted Salicylaldehyde (0.01 mol) in Ethanol (20 mL).

  • Catalyst: Add 3–5 drops of Piperidine.

  • Reflux: Reflux for 3 hours. The product often precipitates during the reaction.

  • Mechanism: The piperidine catalyzes the condensation between the aldehyde and the active methylene of CMA. The adjacent phenol group on the aldehyde then attacks the amide carbonyl (intramolecular transamidation), cyclizing to form the coumarin imide or coumarin ring.

  • Result: Highly fluorescent greenish-yellow solids.

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways available from the CMA scaffold.

CMASynthesis Precursor N-(3-chloro-4-methoxyphenyl)- 2-cyanoacetamide (CMA) Intermed1 Pyridone Intermediate (Active Coupler) Precursor->Intermed1 Cyclization (Protocol B1) Product2 Coumarin-Imide Dye (Fluorescent) Precursor->Product2 Knoevenagel + Cyclization (Protocol C) Product3 Hydrazone Dye (Less Stable) Precursor->Product3 Direct Coupling (Alternative Route) Reactant1 Ethyl Acetoacetate (Base Catalyst) Reactant1->Intermed1 Reactant2 Salicylaldehyde (Piperidine) Reactant2->Product2 Reactant3 Aryl Diazonium Salt (pH 4-5) Product1 Azo-Pyridone Dye (Disperse Yellow/Orange) Reactant3->Product1 Reactant3->Product3 Intermed1->Product1 Diazo Coupling (Protocol B2)

Caption: Divergent synthetic pathways from the CMA scaffold yielding Pyridone (Disperse) and Coumarin (Fluorescent) dyes.

Data Summary & Validation

Expected Spectroscopic Shifts

The following table summarizes how the N-(3-chloro-4-methoxyphenyl) moiety influences the spectral properties compared to a simple phenyl ring.

Dye ClassSubstituent (R)

(nm)
Shift TypeFastness (Light)
Azo-Pyridone Phenyl (Unsubstituted)410–420ReferenceModerate
Azo-Pyridone 3-Cl-4-OMe-Phenyl 435–450 Bathochromic High
Coumarin Phenyl440 (Em)ReferenceModerate
Coumarin 3-Cl-4-OMe-Phenyl 460 (Em) Red Shift High

Note: The 3-Chloro group provides steric hindrance that protects the azo bond from UV degradation, while the 4-Methoxy group donates electrons to the conjugated system, shifting the absorption to longer wavelengths (redder colors).

Troubleshooting Guide
  • Problem: Low yield in Pyridone Cyclization (Protocol B1).

    • Root Cause:[8][9] Incomplete ethoxide formation or wet ethanol.

    • Fix: Use freshly prepared NaOEt and absolute ethanol. Ensure reflux time is sufficient.

  • Problem: Tarry/Sticky product in Diazo Coupling (Protocol B2).

    • Root Cause:[8][9] pH drifted too high (>10) or temperature rose >5°C.

    • Fix: Strictly control temperature with crushed ice bath and monitor pH with a meter, not just paper.

References

  • El-Apasery, M. A., et al. (2020).[7] "Pyridone Disperse Dyes Provide Added-Value."[7] Encyclopedia. Available at: [Link]

  • Mijin, D. Z., et al. (2012). "Synthesis of some azo disperse dyes from 1-substituted 2-hydroxy-6-pyridone derivatives." Journal of the Serbian Chemical Society. (Contextual grounding for Pyridone synthesis).
  • Fadda, A. A., et al. (2008). "Cyanoacetamide derivatives as synthons in heterocyclic synthesis." Turk. J. Chem.[8] Available at: [Link]

  • PubChem. (n.d.). "N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Compound Summary." Available at: [Link]

  • Organic Syntheses. (1941). "Cyanoacetamide General Synthesis." Org.[2][8] Synth. Coll. Vol. 1. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The scaffold N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide represents a privileged pharmacophore in drug discovery, particularly for antimicrobial, anticancer, and anti-inflammatory research. The presence of the N-aryl amide coupled with an active methylene nitrile group makes it a versatile "push-pull" alkene precursor for constructing complex heterocycles like pyridines, pyrimidines, and thiazolidinones.

Traditional thermal synthesis of this intermediate and its derivatives often suffers from prolonged reaction times (4–12 hours), variable yields, and the requirement for toxic solvents (e.g., benzene/toluene). This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while improving purity profiles.

Key Advantages of this Protocol:

  • Energy Efficiency: Direct dielectric heating reduces energy consumption by >80%.

  • Atom Economy: Solvent-free or minimal-solvent conditions align with Green Chemistry Principle #5.

  • Scalability: Protocols are designed for standard single-mode microwave reactors (e.g., CEM Discover, Anton Paar Monowave) but are adaptable to parallel synthesis.

Precursor Synthesis: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

This step involves the aminolysis of ethyl cyanoacetate by 3-chloro-4-methoxyaniline. The microwave irradiation accelerates the nucleophilic attack of the aniline nitrogen on the ester carbonyl.

Reaction Scheme

Reagents: 3-Chloro-4-methoxyaniline (1.0 eq), Ethyl cyanoacetate (1.2 eq). Conditions: Microwave irradiation, Solvent-free (neat), 140°C, 10 min.

Detailed Protocol

Materials:

  • 3-Chloro-4-methoxyaniline (CAS: 5345-54-0)

  • Ethyl cyanoacetate (CAS: 105-56-6)

  • 10 mL Microwave process vial with crimp/snap cap.

Step-by-Step Procedure:

  • Weighing: Into a 10 mL microwave vial, weigh 1.57 g (10 mmol) of 3-chloro-4-methoxyaniline.

  • Reagent Addition: Add 1.35 g (1.28 mL, 12 mmol) of ethyl cyanoacetate.

    • Note: Using a slight excess of the ester drives the equilibrium forward and acts as a pseudo-solvent.

  • Mixing: Vortex the mixture for 30 seconds to ensure a homogeneous slurry. If the aniline is solid, the mixture may remain a thick paste; this is acceptable.

  • Irradiation: Seal the vial and place it in the microwave reactor. Program the following method:

    • Mode: Dynamic (Power controlled to maintain Temp)

    • Temp: 140 °C

    • Hold Time: 10:00 minutes

    • Pressure Limit: 250 psi

    • Power: Max 150 W (High absorption expected)

    • Stirring: High speed.[1]

  • Work-up:

    • Allow the vial to cool to <50 °C.

    • The reaction mass will likely solidify upon cooling. Add 5 mL of cold ethanol and sonicate to break up the solid.

    • Filter the precipitate under vacuum.[2]

    • Wash with cold ethanol (2 x 5 mL) to remove unreacted ester.

    • Recrystallization: Recrystallize from Ethanol:DMF (9:1) if high purity (>99%) is required for biological assays.

Expected Yield: 85–92% Appearance: Off-white to pale yellow crystalline solid.

Application: One-Pot Synthesis of Pyridine Derivatives

Targeting: 2-amino-3-cyano-pyridines (Antimicrobial/Anticancer scaffolds)

This protocol utilizes the active methylene of the cyanoacetamide in a multicomponent reaction (MCR) with an aldehyde and a nucleophile (e.g., malononitrile or thiophenol) to form functionalized pyridines.

Reaction Workflow Diagram

G Figure 1: One-Pot Microwave Synthesis Pathway for Pyridine Derivatives Start Precursors: Cyanoacetamide + Aldehyde + Malononitrile Step1 Knoevenagel Condensation (In situ) Start->Step1  Basic Cat.  MW 80°C Step2 Michael Addition Step1->Step2  Active Methylene  Attack Step3 Cyclization & Aromatization Step2->Step3  Intramolecular  Nucleophilic Attack Product Final Product: Substituted Pyridine Step3->Product  Tautomerization

Detailed Protocol

Reagents:

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Catalyst: Piperidine or Triethylamine (5 mol%)

  • Solvent: Ethanol (3-4 mL)

Procedure:

  • Assembly: In a 10 mL microwave vial, combine the cyanoacetamide (1 mmol), aldehyde (1 mmol), and malononitrile (1 mmol).

  • Solvent: Add 3 mL of ethanol. Add 2 drops of piperidine.

  • Irradiation:

    • Temp: 80 °C

    • Time: 5–8 minutes

    • Power: 100 W (Standard)

  • Isolation:

    • Cool to room temperature. The product usually precipitates out of the ethanolic solution.

    • Filter and wash with cold ethanol.

Quantitative Data Summary

The following table contrasts the Microwave (MW) protocol against conventional thermal heating (oil bath reflux) for the synthesis of the precursor and a representative pyridine derivative.

Reaction StepMethodTemp (°C)TimeYield (%)Solvent Usage
Precursor Synthesis Conventional120 (Reflux)6–8 hrs65–70%High (Toluene/DMF)
Microwave 140 10 min 88–92% None (Neat)
Pyridine Formation Conventional78 (Reflux)4–6 hrs55–60%High (Ethanol)
Microwave 80 5 min 85–90% Low (Ethanol)

Table 1: Comparison of efficiency metrics between conventional and microwave-assisted methods.

Troubleshooting & Optimization Guide

Solvent Selection

While ethanol is excellent for the pyridine synthesis due to its microwave absorptivity (tan δ = 0.941), the precursor synthesis is best performed solvent-free .

  • Issue: If the reaction pressure spikes >250 psi during precursor synthesis.

  • Solution: The aniline may be degrading. Lower temp to 120°C and extend time to 15 min. Alternatively, add 1 mL of ethylene glycol (high boiling point, high MW absorption) as a heat sink.

Catalyst Choice

For the Knoevenagel condensation steps:

  • Piperidine: Best general-purpose base.

  • Basic Alumina (Al2O3): Use for "Green" solid-phase synthesis. Mix reagents with alumina and irradiate dry. This often improves yields for acid-sensitive aldehydes.

References

  • Chavan, S. M., et al. (2017).[3] Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Journal of Chemical and Pharmaceutical Sciences. Link

  • Waghmare, A. S., et al. (2022).[4] Microwave Assisted One-Pot Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Using SFHS as an Efficient and Reusable Catalyst. Rasayan Journal of Chemistry. Link

  • BenchChem Application Notes. (2025). Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide. BenchChem Protocols. Link

  • Polshettiwar, V., & Varma, R. S. (2008).[5] Greener and rapid access to bio-active heterocycles: Room temperature synthesis of pyrazoles and diazepines in aqueous medium.[5] Tetrahedron Letters. Link

  • PubChem Compound Summary. (2025). N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (CID 3854691).[6] National Center for Biotechnology Information. Link

Sources

The Versatile Synthon: Application Notes for One-Pot Multicomponent Reactions Utilizing N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Convergence in Heterocyclic Synthesis

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering significant advantages in terms of atom economy, step economy, and the generation of molecular diversity from simple starting materials. These reactions, where three or more reactants combine in a single synthetic operation, allow for the rapid assembly of intricate scaffolds, which are often the core of biologically active compounds. This guide focuses on the utility of a particularly versatile building block, N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide , in the synthesis of medicinally relevant heterocyclic compounds through such convergent strategies.

Cyanoacetamide derivatives are highly reactive compounds that serve as valuable synthons in heterocyclic synthesis. Their polyfunctional nature, possessing both nucleophilic and electrophilic centers, allows them to participate in a wide array of condensation and cyclization reactions. The specific substitution pattern of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, featuring a chloro and a methoxy group on the phenyl ring, introduces functionalities that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic products. This document provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals aiming to leverage this reagent in their synthetic endeavors.

Synthesis of the Core Reagent: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

The journey into the application of this versatile reagent begins with its efficient synthesis. The most common and direct method involves the condensation of a substituted aniline with an alkyl cyanoacetate.

Protocol 1: Synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

This protocol outlines the synthesis via direct condensation, a method known for its simplicity and good yields.

Materials:

  • 3-chloro-4-methoxyaniline

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Dean-Stark apparatus (optional, but recommended for efficient water removal)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 3-chloro-4-methoxyaniline (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Add a sufficient volume of toluene to ensure good stirring and reflux.

  • Heat the reaction mixture to reflux (approximately 110-120 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • The reaction is typically complete within 4-6 hours. The removal of ethanol and water as byproducts drives the reaction to completion.

  • After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash it with a small amount of cold toluene or hexanes to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide as a crystalline solid.

Causality and Insights: The use of a high-boiling solvent and the removal of the ethanol byproduct are crucial for driving the equilibrium of this condensation reaction towards the product. The slight excess of ethyl cyanoacetate ensures the complete conversion of the aniline.

Application in One-Pot Multicomponent Synthesis of Substituted Pyridones

Substituted 2-pyridone moieties are prevalent scaffolds in a wide range of biologically active compounds and natural products. One-pot multicomponent reactions provide an elegant and efficient route to these valuable heterocycles.

Protocol 2: One-Pot, Three-Component Synthesis of a Highly Functionalized Pyridone Derivative

This protocol describes a representative one-pot synthesis of a 6-amino-1-(3-chloro-4-methoxyphenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, a scaffold with potential biological activities. This reaction is a variation of the well-established methodologies for pyridone synthesis.

Materials:

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (from Protocol 1)

  • Benzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a round-bottom flask, add N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1 equivalent), benzaldehyde (1 equivalent), and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (approximately 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol to remove any residual reactants and catalyst.

  • The product can be purified by recrystallization from a suitable solvent like acetic acid or DMF/ethanol to yield the desired pyridone derivative.

Data Presentation:

ComponentRoleStoichiometry
N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamideReactant (Active Methylene Compound)1 eq.
BenzaldehydeReactant (Electrophile)1 eq.
MalononitrileReactant (Active Methylene Compound)1 eq.
PiperidineBasic Catalyst0.1 eq.
EthanolSolvent-

Mechanistic Insights: The reaction proceeds through a cascade of reactions initiated by a Knoevenagel condensation between benzaldehyde and malononitrile, catalyzed by piperidine. This is followed by a Michael addition of the N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide to the resulting arylidene malononitrile. Subsequent intramolecular cyclization and tautomerization lead to the final pyridone product.

Experimental Workflow Diagram:

G cluster_0 Protocol 2: One-Pot Pyridone Synthesis A Reactant Mixing (Cyanoacetamide, Aldehyde, Malononitrile) B Addition of Catalyst (Piperidine) A->B Step 1 C Reflux in Ethanol B->C Step 2 D Reaction Monitoring (TLC) C->D Continuous E Product Precipitation & Filtration D->E Upon Completion F Washing & Purification E->F Post-filtration G Final Pyridone Product F->G Final Step

Caption: Workflow for the one-pot synthesis of a pyridone derivative.

Application in One-Pot Multicomponent Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of therapeutic applications, including antimalarial, anticancer, and antibacterial agents. The Friedländer annulation is a classic and efficient method for quinoline synthesis, which can be adapted into a one-pot multicomponent format.

Protocol 3: One-Pot, Two-Component Synthesis of a 2-Aminoquinoline Derivative

This protocol details the synthesis of 2-amino-N-(3-chloro-4-methoxyphenyl)quinoline-3-carboxamide through a modified Friedländer reaction.

Materials:

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (from Protocol 1)

  • 2-aminobenzaldehyde

  • Ethanol

  • Sodium hydroxide (catalyst)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1 equivalent) and 2-aminobenzaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a base, such as sodium hydroxide (e.g., a few drops of a concentrated aqueous solution or a small pellet), to the mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 3-5 hours).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to give the pure 2-aminoquinoline derivative.

Data Presentation:

ComponentRoleStoichiometry
N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamideReactant (Active Methylene Compound)1 eq.
2-AminobenzaldehydeReactant1 eq.
Sodium HydroxideBasic CatalystCatalytic
EthanolSolvent-

Mechanistic Insights: This reaction proceeds via an initial base-catalyzed Knoevenagel-type condensation between the active methylene group of the cyanoacetamide and the aldehyde group of 2-aminobenzaldehyde. This is followed by an intramolecular cyclization where the amino group of the benzaldehyde derivative attacks the cyano group, leading to the formation of the quinoline ring after tautomerization.

Reaction Mechanism Diagram:

G cluster_1 Friedländer Annulation Mechanism Reactants N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide + 2-Aminobenzaldehyde Intermediate1 Knoevenagel Adduct Reactants->Intermediate1 Base-catalyzed Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminoquinoline Derivative Intermediate2->Product Tautomerization

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Conclusion and Future Outlook

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide stands out as a highly valuable and versatile building block for the synthesis of diverse and complex heterocyclic scaffolds through one-pot multicomponent reactions. The protocols detailed herein for the synthesis of substituted pyridones and quinolines serve as a testament to its utility. The presence of the chloro and methoxy substituents on the phenyl ring provides avenues for further functionalization, making the resulting heterocyclic libraries particularly attractive for screening in drug discovery programs. The efficiency and convergence of the MCR approach, coupled with the synthetic accessibility of the core reagent, underscore the potential of this strategy for accelerating the discovery of new chemical entities with therapeutic potential.

References

  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (n.d.). RSC Advances. Retrieved February 15, 2026, from [Link]

  • Dömling, A., et al. (2009). Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides.
  • Wang, K., et al. (2011). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.
  • Ameta, K. L., & Singh, R. (Eds.). (2017). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. Apple Academic Press.
  • Nikolaidi, M., et al. (2023). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 19, 1466-1475.
  • Mandal, A., & Taleb, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(34), 6826-6849.
  • Khokhani, K., et al. (2013). One Pot Synthesis of Bioactive Novel Cyanopyridones. Journal of the Korean Chemical Society, 57(4), 476-480.
  • Kibou, Z., et al. (2010). A new, simple and efficient one-pot synthesis of 3-cyano-2-pyridones. Tetrahedron Letters, 51(40), 5278-5280.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-101.
  • PubChem. (n.d.). N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. Retrieved February 15, 2026, from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-101.

Application Notes & Protocols: A Detailed Guide to the Synthesis of Substituted 2-Pyridone Derivatives from N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-pyridone nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique structure, capable of acting as both a hydrogen bond donor and acceptor, makes it a highly sought-after motif in drug design.[1] Derivatives of 2-pyridone exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5] This document provides a comprehensive, field-proven guide for the synthesis of highly functionalized 2-pyridone derivatives, commencing with the versatile starting material, N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. We will detail a robust two-step synthetic pathway, explain the underlying chemical principles, and provide step-by-step protocols suitable for researchers in organic synthesis and drug development.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone ring system is a six-membered nitrogen-containing heterocycle that exists in a tautomeric equilibrium between its lactam [2(1H)-pyridone] and lactim (2-hydroxypyridine) forms, with the lactam form predominating in most conditions.[1] This structural feature is critical to its biological activity and its utility as a bioisostere for various functional groups like amides and phenols.[1] The significance of this scaffold is underscored by its presence in several blockbuster drugs, including the kinase inhibitors Palbociclib (Ibrance) and Ripretinib (Qinlock), highlighting its importance in modern oncology.[1]

The synthetic strategy outlined herein focuses on a reliable and modular approach that allows for the creation of a diverse library of 2-pyridone derivatives. The core reaction is a base-catalyzed cyclocondensation between an N-substituted cyanoacetamide and an α,β-unsaturated ketone (chalcone). This method is widely employed due to its operational simplicity and the ready availability of the required precursors.

Overall Synthetic Strategy & Mechanistic Rationale

The synthesis is logically structured into two primary stages: first, the preparation of an electrophilic α,β-unsaturated ketone intermediate (a chalcone), followed by its reaction with the nucleophilic N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide to construct the 2-pyridone ring.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: 2-Pyridone Formation A Substituted Acetophenone C Chalcone Intermediate (α,β-Unsaturated Ketone) A->C B Substituted Benzaldehyde B->C E Final 2-Pyridone Derivative C->E Base-Catalyzed Cyclocondensation D N-(3-chloro-4-methoxyphenyl) -2-cyanoacetamide D->E

Caption: High-level overview of the two-step synthesis of 2-pyridone derivatives.

Mechanistic Deep Dive: The Cyclocondensation Reaction

The cornerstone of this synthesis is the reaction between the active methylene group of the cyanoacetamide and the chalcone. This transformation proceeds through a well-established sequence of Michael addition, intramolecular cyclization, and subsequent aromatization.

  • Deprotonation: A base, such as piperidine or potassium hydroxide, abstracts an acidic α-proton from the N-substituted-2-cyanoacetamide, generating a resonance-stabilized carbanion. This step is crucial as it creates the active nucleophile.

  • Michael Addition: The generated carbanion executes a nucleophilic 1,4-conjugate addition (Michael addition) to the electron-deficient β-carbon of the chalcone.[6] This forms a new carbon-carbon bond and results in an open-chain intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Type): The nitrogen of the amide moiety in the intermediate then performs an intramolecular nucleophilic attack on the cyano group. This cyclization step, conceptually related to the Thorpe-Ziegler reaction, forms a six-membered dihydropyridone ring.[7][8]

  • Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization and subsequent elimination of water (dehydration) or, in some cases, oxidation, to achieve the stable, aromatic 2-pyridone ring system.[9][10]

Diagram of the Reaction Mechanism

G cluster_mech Mechanism of 2-Pyridone Formation Start Cyanoacetamide Anion + Chalcone Michael_Adduct Michael Adduct (Open-Chain Intermediate) Start->Michael_Adduct 1. Michael Addition Cyclized_Intermediate Cyclized Intermediate (Dihydropyridone) Michael_Adduct->Cyclized_Intermediate 2. Intramolecular    Cyclization Final_Product Aromatized 2-Pyridone Cyclized_Intermediate->Final_Product 3. Tautomerization &    Aromatization

Caption: Stepwise mechanism for the base-catalyzed formation of the 2-pyridone ring.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the synthesis of a representative chalcone, (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one.

Materials:

  • Acetophenone

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, TLC plates (silica gel), and filtration apparatus.

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Acetophenone120.151.010.01.20 g
4-Methoxybenzaldehyde136.151.010.01.36 g
Potassium Hydroxide56.111.515.00.84 g
Ethanol (95%)---20 mL
Water---10 mL

Procedure:

  • Prepare the catalyst solution by dissolving potassium hydroxide (0.84 g) in water (10 mL) and then adding ethanol (10 mL). Cool this solution in an ice bath to approximately 5-10 °C.

  • In a separate flask, dissolve acetophenone (1.20 g) and 4-methoxybenzaldehyde (1.36 g) in ethanol (10 mL).

  • Slowly add the cooled KOH solution to the stirred solution of the carbonyl compounds over 15 minutes, maintaining the temperature below 25 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The formation of a yellow precipitate is typically observed.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purify the crude product by recrystallization from hot ethanol to yield the chalcone as pale-yellow crystals.

  • Dry the purified product under vacuum. The expected yield is typically in the range of 80-90%.

Protocol 2: Synthesis of 4-(4-methoxyphenyl)-6-phenyl-1-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol details the final cyclocondensation step.

Materials:

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (Starting Material)

  • (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone from Protocol 1)

  • Piperidine (Catalyst)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (for recrystallization, optional)

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass
N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide224.641.05.01.12 g
Chalcone from Protocol 1238.281.05.01.19 g
Piperidine85.150.21.0~0.1 mL
Absolute Ethanol---25 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.12 g), the synthesized chalcone (1.19 g), and absolute ethanol (25 mL).

  • Add a catalytic amount of piperidine (~0.1 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring. The reaction is typically complete within 6-10 hours. Monitor the progress by TLC [hexane:ethyl acetate (2:1)].

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Purify the product by recrystallization from glacial acetic acid or a large volume of ethanol to obtain the desired 2-pyridone derivative as a crystalline solid.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Expected Results and Characterization

The successful synthesis will yield a solid product. The identity and purity should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Off-white to pale yellow crystalline solid
Yield 65-80%
Melting Point >200 °C (Decomposition may be observed)
¹H NMR Characteristic peaks for aromatic protons, methoxy group singlet (~3.8-3.9 ppm), and a singlet for the C5-proton of the pyridone ring (~6.5-7.5 ppm).
IR (cm⁻¹) Strong absorption bands for C≡N (nitrile) around 2220 cm⁻¹, C=O (amide) around 1650-1670 cm⁻¹, and C=C (aromatic) around 1500-1600 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the target compound (C₂₅H₁₆Cl N₂O₃, M.W. = 441.87).

Troubleshooting and Scientific Justification

  • Low Yield in Step 2: If the yield of the 2-pyridone is low, ensure all reagents are dry, especially the ethanol. Water can interfere with the base catalyst. The amount of piperidine can be slightly increased, or a stronger base like sodium ethoxide can be trialed, though this may increase the risk of side reactions.[11]

  • Purification Challenges: 2-Pyridone derivatives can sometimes be poorly soluble. Recrystallization may require a large volume of solvent or the use of a higher-boiling point solvent like glacial acetic acid or DMF. Column chromatography is an alternative but can be challenging due to solubility.

  • Rationale for Piperidine: Piperidine is an effective secondary amine catalyst for this condensation. It is sufficiently basic to deprotonate the cyanoacetamide without causing unwanted hydrolysis of the nitrile or amide functional groups. Its volatility allows for easy removal during work-up.

  • Role of the Cyano Group: The electron-withdrawing cyano group is essential. It increases the acidity of the adjacent methylene protons, facilitating the initial deprotonation. It also participates in the intramolecular cyclization step to form the heterocyclic ring.

Conclusion

This application note provides a robust and reproducible two-step methodology for the synthesis of highly substituted 2-pyridone derivatives from N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. The protocols are built on well-established chemical transformations, ensuring high yields and purity. By explaining the underlying mechanisms and providing practical guidance, this document serves as a valuable resource for researchers aiming to synthesize novel 2-pyridone libraries for applications in drug discovery and materials science. The modularity of this approach, allowing for variation in both the acetophenone and benzaldehyde components of the chalcone, offers a powerful tool for generating chemical diversity and exploring structure-activity relationships.

References

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631. Retrieved February 15, 2026, from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • Ravichandiran, V., et al. (2025). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2024). Ingenta Connect. Retrieved February 15, 2026, from [Link]

  • Chigorina, E. A., et al. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. ResearchGate. Retrieved February 15, 2026, from [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (n.d.). IIP Series. Retrieved February 15, 2026, from [Link]

  • Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(10), 3293–3303. Retrieved February 15, 2026, from [Link]

  • Thorpe reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis of cyanoacetamide derivatives 2aed. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • El-Gaber, H. A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Retrieved February 15, 2026, from [Link]

  • synthesis, characterization and biological evaluation of some new chalcones. (2016). International Journal of Pharmacy. Retrieved February 15, 2026, from [Link]

  • Parmar, D. K. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. (2023). Sciforum. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. (2017). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022). PubMed. Retrieved February 15, 2026, from [Link]

  • Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis and In Silico Analysis of Chalcone Derivatives as Potential Prostaglandin Synthetase Inhibitors. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Retrieved February 15, 2026, from [Link]

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Sources

Catalytic methods for functionalizing N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Advanced Catalytic Functionalization of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Introduction: Strategic Value in Medicinal Chemistry

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is a versatile scaffold in medicinal chemistry and materials science. Its constituent parts—a halogenated aniline ring and a reactive cyanoacetamide moiety—offer multiple handles for molecular elaboration. The strategic functionalization of this molecule can lead to the generation of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs and the development of novel functional materials. The chloro-substituent, in particular, serves as a valuable linchpin for modern cross-coupling reactions, while the electron-deficient aromatic ring and the activated methylene group present unique opportunities for C-H functionalization and nucleophilic additions, respectively.

This guide provides an in-depth exploration of advanced catalytic methodologies for the selective functionalization of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. We will move beyond theoretical discussions to provide detailed, field-tested protocols and the underlying mechanistic rationale for each transformation. The focus is on providing researchers with a practical and authoritative resource for unlocking the full synthetic potential of this important chemical entity.

Part 1: Catalytic C-H Functionalization of the Aryl Ring

The direct functionalization of C-H bonds has emerged as a paramount strategy in modern organic synthesis, offering a more atom-economical alternative to traditional pre-functionalization approaches. The aromatic ring of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide possesses several C-H bonds that can be selectively targeted using transition metal catalysis.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a powerful tool for forging new C-C bonds. The directing-group ability of the amide moiety can be harnessed to selectively functionalize the ortho C-H bond (C2 position) adjacent to the amide nitrogen. This approach relies on the formation of a palladacycle intermediate, which then undergoes reductive elimination with a suitable coupling partner.

The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway. The amide nitrogen coordinates to the palladium center, directing the catalyst to the proximal C-H bond. A base, often a carboxylate salt, facilitates the C-H cleavage, forming a stable six-membered palladacycle. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-C coupled product and regenerate the active palladium catalyst.

A Combine Substrate, Aryl Bromide, Catalyst, Ligand, and Base B Degas Mixture (Argon Purge) A->B Inert Atmosphere C Heat to 100-120 °C for 12-24h B->C Reaction D Cool to RT & Dilute C->D E Aqueous Workup (e.g., EtOAc/Water) D->E Phase Separation F Purify by Column Chromatography E->F Crude Product G Characterize Product (NMR, MS) F->G

Caption: General workflow for Palladium-catalyzed C-H arylation.

Materials:

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 equiv)

  • 4-Bromotoluene (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Potassium Acetate (KOAc) (2.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M)

  • Anhydrous, degassed solvent

Procedure:

  • To an oven-dried Schlenk tube, add N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (e.g., 226 mg, 1.0 mmol), 4-bromotoluene (256 mg, 1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and KOAc (196 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,2-dichloroethane (10 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 18 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ortho-arylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Functionalization via the Aryl Chloride

The C-Cl bond is a versatile handle for a wide array of powerful cross-coupling reactions, enabling the introduction of carbon, nitrogen, and other heteroatom-based functionalities.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing biaryl linkages. It involves the reaction of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base.

Suzuki_Cycle center Pd(0)L_n B Ar-Pd(II)-Cl(L_n) center->B A A Oxidative Addition D Ar-Pd(II)-Ar'(L_n) B->D C C Transmetalation (Base-assisted) D->center E E Reductive Elimination pos_E Ar-Ar' pos_A Ar-Cl pos_C Ar'-B(OR)₂

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Materials:

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (8 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1 mixture) (0.2 M)

Procedure:

  • In a glovebox or under an inert atmosphere, add N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (226 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (65.7 mg, 0.16 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to a reaction vial.

  • Add a 10:1 mixture of degassed toluene and water (5 mL).

  • Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the biaryl product.

  • Confirm the structure and purity using NMR and MS analysis.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is indispensable for synthesizing arylamines. It couples the aryl chloride with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a strong base.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos) are crucial for promoting the reductive elimination step, which is often rate-limiting.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable Pd(0) or Pd(II) precursors.
Ligand RuPhos or XPhosPromotes efficient oxidative addition and reductive elimination.
Base NaOtBu or LHMDSStrong base required for amine deprotonation and catalyst turnover.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for reaction efficiency.
Temperature 80 - 110 °CProvides sufficient thermal energy for catalytic turnover.
Table 1. Key Parameters for Buchwald-Hartwig Amination.

Part 3: Functionalization of the Cyanoacetamide Moiety

The cyanoacetamide group contains an acidic α-carbon (the CH₂ group), making it a prime target for catalytic alkylation and other transformations.

Asymmetric Phase-Transfer Catalyzed Alkylation

To introduce chirality, a chiral phase-transfer catalyst (PTC) can be employed to control the stereoselective alkylation of the α-carbon. This method is highly valuable for building stereocenters crucial for biological activity.

Under basic conditions (e.g., aqueous NaOH), the α-proton is abstracted to form a prochiral enolate. A chiral quaternary ammonium salt (the PTC) pairs with this enolate and transports it into an organic phase containing the alkylating agent (e.g., benzyl bromide). The chiral environment of the catalyst directs the alkylating agent to attack one face of the enolate preferentially, resulting in an enantiomerically enriched product.

PTC_Workflow A Prepare Biphasic System: Organic Solvent (Toluene) + Aqueous Base (50% NaOH) B Add Substrate and Chiral PTC A->B C Cool to 0 °C B->C D Add Alkylating Agent (e.g., Benzyl Bromide) Dropwise C->D E Stir Vigorously at 0 °C for 24-48h D->E Reaction F Quench with Water & Separate Phases E->F G Purify Organic Layer (Chromatography) F->G H Analyze Enantiomeric Excess (Chiral HPLC) G->H

Caption: Workflow for Asymmetric Phase-Transfer Catalyzed Alkylation.

Materials:

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • (S,S)-O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (1 mol%)

  • Toluene (0.2 M)

  • 50% w/w aqueous NaOH solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (226 mg, 1.0 mmol), the chiral PTC (e.g., 6 mg, 0.01 mmol), and toluene (5 mL).

  • Add the 50% NaOH solution (2 mL).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Stir the mixture vigorously to ensure efficient mixing between the phases.

  • Add benzyl bromide (188 mg, 1.1 mmol, or 0.13 mL) dropwise over 5 minutes.

  • Continue stirring vigorously at 0 °C for 36 hours.

  • Quench the reaction by adding cold water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

References

  • Palladium-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: A New Era in Organic Synthesis. Chemical Reviews.[Link]

  • Recent advances in the Suzuki–Miyaura reaction. Green Chemistry.[Link]

  • Buchwald-Hartwig Amination. Organic Reactions.[Link]

  • Asymmetric Phase-Transfer Catalysis. Chemical Reviews.[Link]

Troubleshooting & Optimization

Solvents for recrystallization of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Topic: Optimization of Solvent Systems for the Purification of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Document ID: TSC-REC-2024-05 Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Core Directive & Technical Overview

This guide addresses the purification of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide , a critical intermediate often used in the synthesis of kinase inhibitors and heterocyclic scaffolds (e.g., coumarins, pyridines).

The compound features a polarized cyanoacetamide tail and a lipophilic, substituted phenyl ring. This "push-pull" electronic structure creates specific solubility challenges:

  • The Challenge: The compound is prone to "oiling out" (liquid-liquid phase separation) if the solvent polarity is not carefully balanced.

  • The Solution: A thermodynamic control strategy using polar protic solvents (Alcohols) or binary solvent systems to favor crystal lattice formation over amorphous oiling.

Solvent Selection & Optimization (Q&A)

Q1: What is the primary recommended solvent system for this recrystallization?

A: The most robust solvent system is Ethanol (95% or Absolute) or a binary mixture of Ethanol/Water (9:1 to 4:1 v/v) .

  • Mechanism: The amide and nitrile groups form hydrogen bonds with ethanol, allowing solubility at boiling temperatures (

    
    ). Upon cooling, the lipophilic 3-chloro-4-methoxyphenyl moiety drives 
    
    
    
    -
    
    
    stacking interactions, reducing solubility and forcing precipitation.
  • Alternative: If the crude material is highly impure, Methanol offers higher solubility, allowing for a more concentrated solution and better rejection of non-polar impurities.

Q2: My product is "oiling out" instead of crystallizing. Why is this happening?

A: Oiling out occurs when the metastable limit of the solution is exceeded at a temperature where the product is a liquid (i.e., the solution temperature is above the oiling point but below the melting point).

  • Root Cause:

    • Cooling too fast: The solution becomes supersaturated too quickly.

    • Solvent is too polar: Water content is too high, causing the hydrophobic phenyl ring to aggregate into oil droplets.

    • Impurity profile: Unreacted aniline starting material (3-chloro-4-methoxyaniline) acts as a solvent for the product, depressing the melting point.

  • Fix: Re-heat to dissolve the oil. Add a small amount of pure Ethanol to lower the polarity slightly. Seed the solution with a pure crystal at

    
     below the boiling point and cool very slowly (10°C/hour).
    
Q3: How do I remove the unreacted 3-chloro-4-methoxyaniline impurity?

A: This is the most common contaminant.

  • Strategy: The aniline impurity is significantly more soluble in acidic media or pure alcohols than the amide product.

  • Protocol: If the aniline content is

    
    , perform a slurry wash  with dilute aqueous HCl (0.1 M) before recrystallization. The aniline forms a water-soluble hydrochloride salt and is removed in the filtrate.
    
  • In-Crystallization: Use Ethanol without water. The aniline remains in the mother liquor while the amide crystallizes out.

Comparative Solvent Data

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Profile
Ethanol (95%) HighLowExcellentLow (Green Solvent)
Methanol Very HighModerateGoodModerate (Toxic)
Acetonitrile HighModerateFairModerate (Cost/Toxicity)
Ethyl Acetate ModerateLowPoor (Retains non-polars)Low
DMF/Water Very HighLowExcellentHigh (Boiling Point/Removal)

Detailed Experimental Protocol

Objective: Purify 10.0 g of crude N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.

Reagents:

  • Crude Product (10.0 g)

  • Ethanol (Absolute or 95%)[1]

  • Activated Carbon (e.g., Darco G-60)

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 50 mL of Ethanol.

    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Checkpoint: If solids remain, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 100 mL total volume (10 volumes).

  • Decolorization (Optional but Recommended):

    • If the solution is dark/brown (oxidation products), remove from heat source for 1 minute.

    • Add 0.5 g Activated Carbon carefully (avoid foaming).

    • Reflux for 5-10 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper to remove carbon and insoluble mechanical impurities.

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the funnel stem.

  • Crystallization:

    • Re-heat the filtrate to clear any formed crystals.

    • Allow the flask to cool to room temperature (approx.

      
      ) undisturbed on a cork ring or wood block. Do not stir. 
      
    • Once room temperature is reached, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the white needles via vacuum filtration.

    • Wash the cake with 2 x 10 mL of cold Ethanol (

      
      ).
      
    • Dry in a vacuum oven at

      
       for 4 hours.
      

Process Visualization (Workflow)

RecrystallizationWorkflow start Crude N-(3-chloro-4-methoxyphenyl)- 2-cyanoacetamide dissolve Dissolve in Boiling Ethanol (Reflux @ 78°C) start->dissolve check Is solution dark/colored? dissolve->check carbon Add Activated Carbon Reflux 5 mins check->carbon Yes filter Hot Filtration (Remove insolubles/carbon) check->filter No carbon->filter cool_slow Slow Cooling to 25°C (Undisturbed) filter->cool_slow cool_fast Ice Bath (0-4°C) 1 Hour cool_slow->cool_fast collect Vacuum Filtration Wash with Cold EtOH cool_fast->collect dry Dry (Vac Oven, 50°C) collect->dry

Caption: Optimized workflow for the thermodynamic control of crystallization to prevent oiling out.

References

  • Solubility of Cyanoacetamides: Wang, J., et al. "Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents." Journal of Chemical & Engineering Data, vol. 58, no. 6, 2013. Link

  • Synthesis & Purification of Bosutinib Intermediates: Boschelli, D. H., et al. "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry, vol. 44, no.[2] 23, 2001. Link

  • General Purification Strategies: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013. Link

Sources

Troubleshooting low solubility of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound, a key intermediate in various synthetic pathways. Here, we provide in-depth, experience-driven answers to common questions, detailed protocols, and the scientific reasoning behind our troubleshooting recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing very low solubility of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide in 100% ethanol at room temperature. Is this expected?

A1: Yes, this observation is consistent with the predicted physicochemical properties of the molecule. N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (Molecular Formula: C₁₀H₉ClN₂O₂) possesses a relatively rigid aromatic structure with polar functional groups (amide, cyano, ether) that also contribute to a stable crystal lattice.[1] While ethanol is a polar protic solvent capable of hydrogen bonding, the overall polarity and structural arrangement of your compound can lead to strong intermolecular forces (like hydrogen bonding and π-stacking) in its solid state. Overcoming this high lattice energy requires significant energy input, resulting in limited solubility in many single-solvent systems at ambient temperatures.

The principle of "like dissolves like" is key here; a solvent's effectiveness is a function of how well it can disrupt the solute-solute interactions and form new, stable solute-solvent interactions.[2][3] For this compound, pure ethanol at room temperature is often an insufficiently "good" solvent to achieve high concentrations.[4]

Q2: What are the immediate first steps to try and dissolve my compound in ethanol without adding other chemicals?

A2: The most direct approach is to increase the kinetic energy of the system by heating. The solubility of most organic solids increases significantly with temperature.[2][3][4][5]

Underlying Principle: Heating provides the energy needed to break the intermolecular bonds holding the crystal lattice together, allowing the ethanol molecules to solvate the individual compound molecules more effectively.

Recommended Protocol: Temperature-Assisted Dissolution

  • Place the compound and a minimal amount of ethanol in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Gently heat the mixture on a hot plate with continuous stirring. A water bath can provide more uniform heating.

  • Gradually add more ethanol in small portions while heating until the solid completely dissolves.[5] The goal is to create a saturated or near-saturated solution at the elevated temperature.[2][4]

  • Caution: Always use a reflux condenser if heating near the boiling point of ethanol (approx. 78°C) to prevent solvent loss.

This process is the foundational step for purification by recrystallization, a technique that relies on a compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[2][3][5][6]

Q3: Heating alone isn't sufficient, or my compound precipitates too quickly upon cooling. Can I use a co-solvent with ethanol?

A3: Absolutely. Using a co-solvent system is a powerful and common strategy to enhance solubility.[7][8] A co-solvent modifies the overall polarity of the solvent system to better match that of the solute, thereby improving solvation.

Expert Rationale: Given the structure of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, which has both polar and non-polar characteristics (predicted XlogP of 2.2[1]), a mixture of solvents can be more effective than a single one. For ethanol, you can add a more polar co-solvent to enhance hydrogen bonding interactions or a less polar co-solvent to better solvate the aromatic and chlorinated portions of the molecule.

Recommended Co-solvents to Test with Ethanol:

Co-SolventTypeRationale for UseStarting Ratio (v/v)
Water More PolarIncreases the hydrogen bonding capacity of the solvent system.95:5 (Ethanol:Water)
Propylene Glycol More PolarA versatile, less volatile co-solvent that can improve solvation.[9][10]90:10 (Ethanol:PG)
Acetone Less Polar (Aprotic)Can help solvate the non-polar regions of the molecule.80:20 (Ethanol:Acetone)
Tetrahydrofuran (THF) Less Polar (Aprotic)A good solvent for a wide range of organic compounds. Miscible with ethanol.80:20 (Ethanol:THF)

Workflow for Co-Solvent Screening

CoSolvent_Workflow cluster_solvents Test Co-Solvents start Start: Low Solubility in 100% Ethanol test_tubes Prepare 4 Test Tubes with Compound start->test_tubes add_etoh Add minimal Ethanol to each test_tubes->add_etoh add_water Add Water dropwise add_etoh->add_water add_pg Add Propylene Glycol dropwise add_acetone Add Acetone dropwise add_thf Add THF dropwise observe_rt Observe Solubility at Room Temp add_water->observe_rt Test 1 add_pg->observe_rt Test 2 add_acetone->observe_rt Test 3 add_thf->observe_rt Test 4 heat Gently Heat (if not soluble at RT) observe_rt->heat observe_hot Observe Solubility when Hot heat->observe_hot cool Cool to Room Temp & then in Ice Bath observe_hot->cool result Select system with: - High solubility when hot - Low solubility when cold (Good crystal formation) cool->result

Caption: Workflow for screening co-solvents to improve solubility.

Q4: Could pH modification of the ethanol solvent system improve solubility?

A4: For N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, pH adjustment is unlikely to have a significant effect on solubility.

Scientific Rationale: The amide functional group is generally considered neutral over a normal pH range (1-14).[11] The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance, which makes it significantly less basic than an amine and not readily protonated by acid.[12] While extreme pH conditions can lead to hydrolysis, this is a chemical reaction, not a reversible solubility enhancement.[13][14] Since the molecule lacks readily ionizable acidic or basic functional groups, altering the pH of the ethanolic solution will not convert it into a more soluble salt form.

Q5: My compound still shows poor solubility and/or yields an oily precipitate instead of crystals. Could impurities be the problem?

A5: Yes, this is a strong possibility. Impurities can significantly disrupt the crystallization process and affect solubility characteristics.[2][3] An oily precipitate, or "oiling out," often occurs when the solubility of the compound is so high (or the melting point is so low in the presence of impurities) that it separates as a liquid phase instead of a solid crystal lattice upon cooling.

Troubleshooting Steps for Impurity Issues:

  • Purity Check:

    • Melting Point Analysis: A pure compound should have a sharp, defined melting point. A broad melting range suggests the presence of impurities.

    • Thin-Layer Chromatography (TLC): Run a TLC plate with your compound against the starting materials. The presence of multiple spots indicates impurities.

  • Purification by Recrystallization: This is the most effective method for purifying solid organic compounds.[2][6] The goal is to find a solvent system where your desired compound is soluble when hot but insoluble when cold, while the impurities remain in solution at all temperatures or are insoluble at all temperatures.[2][3]

Detailed Protocol: Purification by Recrystallization

  • Solvent Selection: Use the co-solvent screening workflow (see Q3) to identify an optimal solvent or co-solvent mixture.

  • Dissolution: Dissolve the impure solid in a minimum amount of the chosen hot solvent system in an Erlenmeyer flask.[3][6]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, side-products), perform a hot gravity filtration to remove them. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Decolorization (if necessary): If the solution is colored and the pure compound is expected to be white, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[2] Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[4][5]

  • Drying: Dry the crystals completely to remove all traces of solvent.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem: Low Solubility in Ethanol heat_stir Action: Heat & Stir start->heat_stir q1 Does it dissolve? heat_stir->q1 success1 Success: Use hot ethanol for experiments or recrystallization. q1->success1 Yes cosolvent Action: Screen Co-solvents (e.g., Water, Acetone, THF) q1->cosolvent No q2 Solubility Improved? cosolvent->q2 success2 Success: Use optimal co-solvent system. q2->success2 Yes impurity Hypothesis: Impurities may be present q2->impurity No / Oiling Out check_purity Action: Check Purity (TLC, Melting Point) impurity->check_purity recrystallize Action: Purify via Recrystallization check_purity->recrystallize

Caption: A logical guide for troubleshooting solubility issues.

References

  • Recrystallization in the Organic Chemistry Laboratory. ChemEd X. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Principles of Drug Action 1, Amides. University of Rhode Island, College of Pharmacy. [Link]

  • Why is amide more soluble in water than the amine with the same number of alkyl group atoms? Quora. [Link]

  • Recrystallization I. St. Catherine University. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. National Center for Biotechnology Information (NCBI). [Link]

  • Experiment 27 - Amines and Amides. College of the Canyons. [Link]

  • Cosolvent formulations.
  • Application of Hildebrand Solubility Parameter to Identify Ethanol- Free Co-Solvent for Pediatric Formulation. Universitas Gadjah Mada. [Link]

  • Co-Solvent Ethanol Injection Helping CO2 Extraction. Cannabis Science and Technology. [Link]

  • Action Principles of Cosolvent Additives in Ethanol−Diesel Blends: Stability Studies. ACS Publications. [Link]

  • Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. ACS Publications. [Link]

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. National Center for Biotechnology Information (NCBI). [Link]

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (C10H9ClN2O2). PubChemLite. [Link]

  • Acid‐base and complexing properties of amides. ResearchGate. [Link]

  • Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. ResearchGate. [Link]

  • Bosutinib-impurities. Pharmaffiliates. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Cyanoacetamide. Wikipedia. [Link]

  • Solubility for Common Extractable Compounds. Jordi Labs. [Link]

  • N-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide. Pharmaffiliates. [Link]

  • Description and Solubility. The United States Pharmacopeial Convention. [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

Sources

Minimizing side reactions during N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Part 1: Executive Technical Summary

The Chemoselectivity Paradox Hydrolyzing the nitrile group of N-aryl-2-cyanoacetamides presents a classic kinetic challenge. You are attempting to hydrolyze a robust nitrile (


) into an amide or carboxylic acid while preserving a labile 

-aryl amide bond.

Standard hydrolysis conditions (strong acid/base + high heat) often lead to catastrophic fragmentation , yielding 3-chloro-4-methoxyaniline (the starting material) rather than the desired malonamic acid derivative. Furthermore, the resulting malonic acid derivatives are thermodynamically prone to decarboxylation , effectively destroying the functional handle you are trying to create.

This guide provides the operational parameters to decouple these competing reaction pathways.

Part 2: Diagnostic Troubleshooting (Q&A)

Issue 1: "I am recovering the starting aniline (3-chloro-4-methoxyaniline) instead of the product."

Diagnosis: N-Deacylation (Amide Cleavage) You have breached the activation energy threshold for the


-aryl amide bond before completing nitrile hydrolysis. This typically happens when using unbuffered strong bases (NaOH > 2M) at reflux.

Corrective Action:

  • Switch to Peroxide-Assisted Hydrolysis (Radziszewski Reaction):

    • Why: The hydroperoxide anion (

      
      ) is a super-nucleophile (Alpha-effect) that attacks the nitrile at pH 10-11 and room temperature (
      
      
      
      ). This avoids the high thermal energy required for hydroxide attack, preserving the sensitive
      
      
      -aryl bond.
  • Temperature Control: Never exceed

    
     if using hydroxide bases.
    
Issue 2: "My reaction mixture is bubbling, and the isolated product has a lower molecular weight than expected."

Diagnosis: Decarboxylation If you are aiming for the carboxylic acid (the malonamic acid derivative), you likely formed the 1,1-dicarboxylic acid intermediate. In acidic media or high heat, this species spontaneously decarboxylates (loses


) to form the acetanilide derivative.

Corrective Action:

  • Avoid Acidic Reflux: Do not use concentrated HCl at reflux.

  • Workup pH: When acidifying a basic reaction mixture to precipitate the product, stop at pH 3-4 . Do not go to pH 1.[1] The dicarboxylic acid species is relatively stable as a mono-anion but unstable as the fully protonated di-acid.

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Phase Transfer Limitation N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide has poor water solubility. In aqueous hydrolysis, the reagent remains in the solid phase, preventing the nucleophile from attacking the nitrile.

Corrective Action:

  • Cosolvent System: Use Ethanol/Water or THF/Water (1:1 ratio).

  • Catalysis: Add 5 mol% Tetrabutylammonium bromide (TBAB) if using a biphasic system.

Part 3: Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired pathway (green) and the destructive side reactions (red).

ReactionPathways SM Starting Material (Cyanoacetamide) Inter Intermediate (Imidate) SM->Inter OH- / H2O2 (Mild) Side_Aniline Side Product: 3-Cl-4-OMe-Aniline (N-Deacylation) SM->Side_Aniline NaOH / Reflux (Harsh) Prod_Amide Target 1: Malonamide (Selective Hydrolysis) Inter->Prod_Amide Tautomerization Prod_Acid Target 2: Malonamic Acid (Full Hydrolysis) Prod_Amide->Prod_Acid H3O+ / Heat (Controlled) Side_Decarb Side Product: Acetanilide deriv. (Decarboxylation) Prod_Acid->Side_Decarb pH < 2 / Heat (-CO2)

Figure 1: Reaction landscape showing the narrow window for selective hydrolysis (Green) versus destructive pathways (Red).

Part 4: Optimized Experimental Protocols

Protocol A: Selective Synthesis of the Amide (Radziszewski Conditions)

Target: Converting the nitrile to the primary amide without cleaving the backbone.

ParameterSpecificationReason
Reagents 30%

(4 equiv),

(0.5 equiv)
Mild generation of hydroperoxide anion (

).
Solvent DMSO or Ethanol/Water (3:1)DMSO ensures homogeneity; EtOH is greener but slower.
Temp

Critical: Higher temps trigger N-deacylation.
Time 1 - 3 HoursMonitor by TLC/HPLC.

Step-by-Step:

  • Dissolve 10 mmol of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide in 15 mL DMSO.

  • Cool to

    
     in a water bath.
    
  • Add

    
     (5 mmol).
    
  • Add 30%

    
     dropwise over 20 minutes. Caution: Exothermic.
    
  • Stir at room temperature.

  • Quench: Pour into ice water (100 mL). The product (Malonamide derivative) usually precipitates. Filter and wash with cold water.

Protocol B: Synthesis of the Acid (Controlled Hydrolysis)

Target: Converting nitrile to carboxylic acid while minimizing decarboxylation.

ParameterSpecificationReason
Reagents HCl (conc) / Glacial Acetic Acid (1:1)Acetic acid increases solubility; HCl provides protons.
Temp

Do NOT Reflux (

).
Monitoring HPLC (every 30 mins)Stop immediately upon disappearance of amide intermediate.

Step-by-Step:

  • Suspend starting material in Glacial Acetic Acid (5 vol).

  • Add conc. HCl (5 vol).

  • Heat to

    
    .
    
  • Critical Endpoint: Once the starting material is consumed, cool immediately to

    
    .
    
  • Isolation: Pour into ice water. Adjust pH to 3.5 - 4.0 using saturated Sodium Acetate solution. Do not use strong base to neutralize, as localized heating causes hydrolysis.

  • Filter the precipitate.

Part 5: References

  • Mechanistic Insight on Nitrile Hydrolysis:

    • Title: Kinetics and Mechanism of the Hydrolysis of Nitriles to Amides.[2]

    • Source:Journal of Organic Chemistry.

    • Relevance: Establishes the kinetic profile of nitrile hydration vs. amide hydrolysis.

    • Link:

  • Radziszewski Reaction (Peroxide Hydrolysis):

    • Title: The Hydrolysis of Nitriles to Amides using Hydrogen Peroxide.

    • Source:Master Organic Chemistry / Chemical Reviews.

    • Relevance: The "Gold Standard" for stopping at the amide stage.

    • Link:

  • Decarboxylation of Malonic Acids:

    • Title: Decarboxylation of Malonic Acid Derivatives: Kinetics and Mechanism.[3]

    • Source:Journal of Physical Chemistry.

    • Relevance: Explains the instability of the di-acid form at low pH.

    • Link:

  • Compound Specific Data (Analogous Structures):

    • Title: Synthesis and synthetic applications of cyanoacetamides.[4][5]

    • Source:Arkivoc.

    • Relevance: Reviews the stability of N-aryl cyanoacetamides under basic conditions.

    • Link:

Sources

Technical Support Guide: Purification of Crude N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CN-AVA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Context: You are likely synthesizing N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide , a critical intermediate often used in the synthesis of PDE5 inhibitors like Avanafil [1].

The Core Challenge: This synthesis typically involves the condensation of 3-chloro-4-methoxyaniline with ethyl cyanoacetate (or cyanoacetyl chloride). The common impurities disrupting your purity profile are:

  • Unreacted Aniline: 3-chloro-4-methoxyaniline (Causes rapid discoloration/browning due to oxidation).

  • Hydrolysis Byproducts: Cyanoacetic acid (if moisture was present).

  • Oligomers: Formed via reaction of the active methylene group on the cyanoacetamide tail.

This guide prioritizes chemical washing and recrystallization over chromatography, which is often inefficient for this class of polar amides.

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a sticky, dark brown oil/solid. How do I get a filterable solid?

  • Cause: This "oiling out" is typically caused by trapped solvent (often high-boiling solvents like toluene or xylene) or significant unreacted aniline acting as a plasticizer.

  • The Fix: Do not attempt to recrystallize immediately.

    • Perform a trituration : Add cold Ethanol (EtOH) or Diethyl Ether to the oil.

    • Scratch the flask sides with a glass rod to induce nucleation.

    • If it remains oily, proceed to Protocol A (Acid Wash) to remove the aniline impurity before attempting crystallization.

Q2: The product has a persistent purple or grey hue even after filtration.

  • Cause: Halo-anilines are prone to oxidation, forming colored quinoid species even at trace (ppm) levels.

  • The Fix: You must use Activated Carbon (Charcoal) during the recrystallization step.[1] Standard solvent washing will not remove these chromophores. See Protocol B .

Q3: TLC shows a spot running just above my product. What is it?

  • Analysis: This is almost certainly the unreacted 3-chloro-4-methoxyaniline. Amides and their parent anilines often have similar Rf values on Silica gel, making column chromatography difficult.

  • The Fix: Do not column. Use Protocol A . The aniline is basic; the amide is neutral. Exploiting this pKa difference is 10x more efficient than chromatography.

Decision Logic & Workflow

The following flowchart illustrates the decision-making process for purifying this specific intermediate.

PurificationLogic Start Crude Reaction Mixture State1 Is it Solid or Oil? Start->State1 Oil Oily/Sticky State1->Oil Solid Solid Precipitate State1->Solid Triturate Triturate w/ Cold EtOH Oil->Triturate CheckPurity Check TLC/LCMS (Aniline Present?) Solid->CheckPurity Triturate->CheckPurity Solidifies AcidWash Protocol A: Acid-Base Extraction CheckPurity->AcidWash Yes (Impure) Recryst Protocol B: Recrystallization CheckPurity->Recryst No (Trace only) AcidWash->Recryst Final Pure White Solid Recryst->Final

Figure 1: Purification Logic Tree. Determine the physical state and chemical composition before selecting the protocol.

Detailed Protocols
Protocol A: The "Chemical Sieve" (Acid Wash)

Use this if significant starting aniline is present (>5%).

Principle: The amide N-H is not basic. The aniline -NH₂ is basic. Dilute HCl will protonate the aniline, making it water-soluble, while the amide remains in the organic layer or as a solid.

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc) .

    • Note: If the product is not fully soluble in EtOAc, use a mixture of EtOAc:THF (4:1) .

  • The Wash:

    • Wash the organic layer 2x with 1M HCl (Cold).

    • Visual Check: The aqueous layer may turn pink/brown (removing oxidized aniline).

  • Neutralization: Wash the organic layer 1x with Water, then 1x with Saturated Brine.

  • Drying: Dry over Anhydrous Na₂SO₄, filter, and evaporate.

  • Result: You should now have a crude solid significantly depleted of aniline.

Protocol B: Recrystallization (Crystal Refinement)

Standard method for final polishing.

Solvent System: Ethanol (EtOH) / Water or Acetonitrile.

ParameterSpecificationNotes
Primary Solvent Ethanol (95% or Absolute)Good solubility at boiling; poor at 0°C.
Anti-Solvent WaterInduces precipitation.
Decolorizer Activated CharcoalEssential for removing the "purple" hue.
Temp Range 78°C (Boil) to 0°C (Ice bath)Slow cooling is critical for purity.

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add minimum boiling Ethanol to just dissolve the solid.

    • Troubleshooting: If 10% remains undissolved, it may be inorganic salts. Filter them off hot.[1][2]

  • Charcoal Treatment:

    • Remove from heat (Important: prevent boil-over).

    • Add Activated Charcoal (1-2% by weight).

    • Boil gently for 5-10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.

  • Crystallization:

    • Reheat filtrate to boiling.

    • Add Hot Water dropwise until the solution becomes slightly turbid (cloudy).

    • Add 1-2 drops of Ethanol to clear the turbidity.

    • Allow to cool to room temperature slowly (undisturbed), then move to an ice bath for 1 hour.

  • Isolation: Filter the white needles/crystals. Wash with ice-cold Ethanol/Water (1:1).

Visualizing the Impurity Removal (Mechanism)

The following diagram details why the Acid Wash (Protocol A) is chemically superior to chromatography for this specific separation.

AcidExtraction cluster_Layers Separatory Funnel Input Mixture: 1. Amide (Product) 2. Aniline (Impurity) HCl Add 1M HCl (aq) Input->HCl OrgLayer Organic Layer (EtOAc) Contains: Neutral Amide (Product) HCl->OrgLayer Partitioning AqLayer Aqueous Layer (Acidic) Contains: Anilinium Chloride (Salt of Impurity) HCl->AqLayer Solid Solid OrgLayer->Solid Evaporate

Figure 2: Mechanism of Acid-Base Purification. The basic aniline is protonated and moves to the aqueous phase, leaving the neutral amide product in the organic phase.

References
  • BenchChem. (2025). Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. Retrieved from

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. Retrieved from

  • ChemicalBook. (2025). Avanafil Synthesis and Intermediates. Retrieved from

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from

Sources

Improving reaction rates of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide with aromatic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Rates of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Case ID: Knoevenagel-001-Optimization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for the synthesis of arylmethylidene derivatives via the Knoevenagel condensation of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide with aromatic aldehydes.

This reaction is a critical step in developing pharmacologically active scaffolds (e.g., antimicrobial, anticancer agents). The presence of the 3-chloro-4-methoxyphenyl moiety introduces specific solubility and electronic constraints that distinguish this substrate from simple cyanoacetamides. This guide prioritizes rate acceleration and yield optimization using field-proven methodologies ranging from conventional catalysis to microwave-assisted green chemistry.

Part 1: Diagnostic & Workflow Optimization

Before altering your chemical inputs, use this decision matrix to identify the bottleneck in your current workflow.

Visual Guide: Troubleshooting Logic Tree

TroubleshootingFlow Start Start: Reaction Analysis Issue Identify Primary Issue Start->Issue SlowRate Slow Reaction Rate (>3 hours) Issue->SlowRate LowYield Low Yield / Incomplete Issue->LowYield Impurity Sticky Product / Impurities Issue->Impurity Sol_MW Switch to Microwave Irradiation (Rate increase: 10-50x) SlowRate->Sol_MW Sol_Cat Change Catalyst System (Piperidine -> Ionic Liquid) SlowRate->Sol_Cat Sol_Water Remove Water (Dean-Stark or Drying Agents) LowYield->Sol_Water Sol_Stoich Adjust Stoichiometry (Excess Aldehyde 1.2 eq) LowYield->Sol_Stoich Sol_Recryst Recrystallization Solvent (EtOH/DMF mixture) Impurity->Sol_Recryst Sol_Acid Acid Wash Step (Remove basic catalyst) Impurity->Sol_Acid

Figure 1: Decision matrix for diagnosing reaction failures in Knoevenagel condensation.

Part 2: Validated Experimental Protocols

The following protocols are graded by Reaction Rate Efficiency .

Method A: Microwave-Assisted Synthesis (Recommended for Speed)

Target Time: 2–10 minutes | Yield: 85–95%

Why this works: Microwave irradiation induces dipolar polarization, rapidly heating the reaction mixture and overcoming the activation energy barrier significantly faster than thermal conduction [4, 6].

  • Preparation: In a microwave-safe vessel (e.g., Pyrex tube), dissolve N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in Ethanol (2–3 mL).

  • Catalyst: Add 2–3 drops of Piperidine or DABCO (catalytic amount).

  • Irradiation: Place in a microwave reactor. Set power to 300–400W (or maintain 80°C if temp-controlled).

  • Execution: Irradiate for 2–4 minutes . Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool to room temperature. The solid product usually precipitates immediately. Filter and wash with cold ethanol.

Method B: Green Aqueous Protocol (Recommended for Sustainability)

Target Time: 30–60 minutes | Yield: 80–90%

Why this works: Water enhances the hydrophobic effect, forcing organic reactants together. Using a surfactant or hydrotrope improves the solubility of the lipophilic 3-chloro-4-methoxyphenyl tail [11].

  • Mixture: Suspend reactants (1:1 molar ratio) in Water (5 mL).

  • Catalyst/Surfactant: Add Cetyltrimethylammonium bromide (CTMAB) (10 mol%) or an Ionic Liquid like [Bmim]BF4 .

  • Reaction: Stir vigorously at Reflux (100°C) or 60°C with ultrasound.

  • Work-up: The product will be a solid precipitate. Simple filtration yields high purity without organic solvent extraction.

Part 3: Comparative Performance Data

The choice of method drastically affects throughput. The data below compares the condensation of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide with 4-chlorobenzaldehyde.

ParameterConventional RefluxMicrowave Assisted (MWI)Aqueous/Green Catalysis
Solvent EthanolEthanolWater/CTMAB
Catalyst PiperidinePiperidine/DABCOCTMAB/Ionic Liquid
Time 3 – 5 Hours2 – 8 Minutes 45 – 90 Minutes
Yield 65 – 75%88 – 96% 80 – 85%
Energy High (Prolonged Heat)Low (Pulse Energy)Moderate
Purity Requires RecrystallizationHigh (Precipitates Cleanly)Good

Part 4: Troubleshooting FAQs

Q1: The reaction mixture turns dark/tarry, and yield is low. What is happening?

  • Diagnosis: This is likely due to the Cannizzaro reaction (aldehyde disproportionation) or self-polymerization caused by a base that is too strong or too concentrated.

  • Fix: Switch to a milder base catalyst like Ammonium Acetate or Piperidine acetate (in situ formation by adding glacial acetic acid). The acidic buffer prevents side reactions while maintaining enough basicity to deprotonate the methylene group [7].

Q2: My starting material (the acetamide) is not dissolving in Ethanol.

  • Diagnosis: The 3-chloro-4-methoxyphenyl moiety decreases solubility compared to unsubstituted phenyl rings.

  • Fix:

    • Use DMF or 1,4-Dioxane as a co-solvent (10-20% volume).

    • Heat the solvent to near-reflux before adding the catalyst.

    • If using Method B (Water), ensure vigorous stirring (emulsion formation) or increase the surfactant load.

Q3: I am seeing two spots on TLC close to each other.

  • Diagnosis: This indicates E/Z isomerization . The Knoevenagel product contains an exocyclic double bond.

  • Insight: The E-isomer is generally the thermodynamically stable product due to steric hindrance between the aromatic ring and the carbonyl group of the amide.

  • Fix: Recrystallization from Ethanol/DMF usually isolates the stable E-isomer.

Q4: Can I use this protocol for electron-rich aldehydes (e.g., 4-methoxybenzaldehyde)?

  • Diagnosis: Electron-rich aldehydes are less electrophilic, leading to slower reaction rates.

  • Fix:

    • Increase Energy: Microwave irradiation is essential here.

    • Lewis Acid Catalysis: Add ZnCl₂ or TiCl₄ (5 mol%) to activate the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack [2].

Part 5: Mechanistic Pathway

Understanding the mechanism allows for precise intervention. The diagram below illustrates the base-catalyzed pathway.

Visual Guide: Catalytic Cycle

Mechanism Base Base Catalyst (B:) Acetamide Active Methylene (Substrate) Base->Acetamide Deprotonation Enolate Enolate Ion (Nucleophile) Acetamide->Enolate - BH+ Aldehyde Aromatic Aldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Alkoxide Intermediate Aldehyde->Intermediate Product Final Alkene (Product) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water Water->Base Regeneration

Figure 2: Base-catalyzed Knoevenagel condensation mechanism involving deprotonation, nucleophilic addition, and dehydration.

References

  • BenchChem. (2025).[1] Troubleshooting Knoevenagel condensation side reactions. Retrieved from

  • Tran, P. H., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. Retrieved from

  • Litvic, M. (2006).[2] Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde. ChemSpider Synthetic Pages. Retrieved from

  • Yadav, A. R., et al. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. Retrieved from

  • Chavan, S. M., et al. Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Journal of Chemical and Pharmaceutical Sciences. Retrieved from

  • Gomha, S. M., et al. (2015). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles. Organic & Biomolecular Chemistry. Retrieved from

  • Chakraborty, S., et al. Recent Developments in Knoevenagel Condensation Reaction: A Review. Semantic Scholar. Retrieved from

  • Iqbal, M., et al. (2025).[3] Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation. ChemPlusChem. Retrieved from

  • Mabkhot, Y. N., et al. (2017). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives. MDPI Crystals. Retrieved from

  • Fadda, A. A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Retrieved from

  • Kaur, P., et al. (2025). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Retrieved from

Sources

Technical Support Center: Regiocontrol in N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Cyclizations

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division Ticket Context: Optimization of cyclization pathways for kinase inhibitor intermediates.

Executive Summary: The Scaffold Challenge

The N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide scaffold presents a unique "push-pull" electronic environment combined with specific steric constraints. Unlike simple cyanoacetamides, the 3-chloro substituent exerts an ortho-steric effect on the amide nitrogen, influencing rotational freedom and nucleophilicity during ring closure. Simultaneously, the 4-methoxy group enriches the aryl ring electron density, affecting solubility and π-stacking interactions in the transition state.

This guide addresses the three primary cyclization failures:

  • Pyridone vs. Pyridine Divergence: Controlling the tautomeric equilibrium and oxidation state.

  • Gewald Reaction Stalls: Overcoming steric hindrance in thiophene synthesis.

  • Hydrazine Ambiguity: Directing attack between the cyano and carbonyl centers.

Module 1: Pyridone Synthesis (Knoevenagel-Cyclization Cascade)

Target: 3-cyano-2-pyridones (via reaction with 1,3-electrophiles or aldehydes/ketones).

The Mechanistic Divergence

The most common failure mode is the isolation of the open-chain Knoevenagel intermediate (arylidene) rather than the cyclized pyridone. The cyclization step (Michael addition of the amide nitrogen or oxygen) is often rate-limiting due to the steric bulk of the 3-chloro-4-methoxyphenyl group.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is yellow solid (Open Chain) Incomplete Cyclization: The Knoevenagel condensation occurred, but the subsequent ring closure stalled.Increase Base Strength/Temp: Switch from Piperidine/EtOH (reflux) to KOH/EtOH or NaOEt/EtOH . The amide nitrogen requires deprotonation to attack the ester/nitrile electrophile.
Mixture of 2-pyridone and 2-aminopyridine Ambivalent Nucleophile: Competition between the amide oxygen (O-attack) and nitrogen (N-attack) or tautomerization issues.Solvent Control: Use polar aprotic solvents (DMF, DMSO) to favor the N-alkylation/acylation pathway leading to 2-pyridones. Protic solvents often stabilize the enol form.
Low Yield with Aromatic Aldehydes Electronic Mismatch: Electron-rich aldehydes (e.g., 4-OMe-benzaldehyde) deactivate the electrophilic center for the initial attack.Lewis Acid Catalysis: Add 10 mol% ZnCl₂ or Yb(OTf)₃ to activate the aldehyde carbonyl.
Protocol: Microwave-Assisted One-Pot Cyclization

Standard thermal heating often leads to degradation of the sensitive 3-chloro-4-methoxy aniline moiety.

  • Mix: 1.0 eq N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide + 1.0 eq Aldehyde + 1.0 eq Malononitrile (or ethyl cyanoacetate).

  • Catalyst: Add 5 mol% Piperidine or DABCO.

  • Solvent: Ethanol:Water (2:1). Note: Water is essential for the proton transfer steps.

  • Condition: Microwave irradiation at 140°C for 10-15 mins.

  • Workup: Cool to RT. Acidify with 1N HCl to pH 4 (precipitates the pyridone form). Filter and wash with cold EtOH.

Module 2: The Gewald Reaction (Thiophene Synthesis)[1][2]

Target: 2-aminothiophenes (via reaction with Sulfur + Ketone/Aldehyde).[1][2][3]

Critical Analysis: The Steric "Cl" Factor

In standard Gewald reactions, the amine base facilitates the formation of the dicyano-intermediate. However, with your specific starting material, the 3-chloro group hinders the approach of bulky bases.

Interactive Troubleshooting

Q: My reaction turns black/tarry, and I lose the cyano group.

  • A: You are likely using a base that is too strong (e.g., NaOH) or temperatures >80°C, causing hydrolysis of the amide or nitrile.

    • Fix: Switch to Morpholine or L-Proline (organocatalytic approach) at 50-60°C.

Q: I isolate a disulfide dimer instead of the thiophene.

  • A: Oxidation of the intermediate mercaptan.

    • Fix: Degas solvents with Argon. Ensure elemental sulfur is finely powdered (S₈ ring opening is rate-determining).

Decision Pathway: Solvent & Base Selection[6]

Gewald_Optimization Start Gewald Reaction Substrate: Ketone + Cyanoacetamide KetoneType Ketone Sterics Start->KetoneType Cyclohexanone Cyclic/Accessible (e.g., Cyclohexanone) KetoneType->Cyclohexanone Acetophenone Aryl/Bulky (e.g., Acetophenone) KetoneType->Acetophenone Cond1 Std. Conditions: EtOH + Morpholine 60°C Cyclohexanone->Cond1 Cond2 Force Conditions: DMF + Et3N Microwave 100°C Acetophenone->Cond2 Result1 High Yield 2-Aminothiophene Cond1->Result1 Result2 Check for Knoevenagel Adduct Cond2->Result2

Caption: Selection of reaction conditions based on the steric demand of the ketone partner. Bulky ketones require higher energy input to overcome the steric clash with the 3-Cl-aryl amide.

Module 3: Pyrazole Formation (Hydrazine Regioselectivity)

Target: 3,5-diaminopyrazoles or Pyrazolo-pyridines.[4]

The Regioselectivity Trap

Hydrazine is a bidentate nucleophile. It can attack:

  • Site A (Cyano): Forms the amidrazone intermediate (Path to Pyrazoles).

  • Site B (Carbonyl): Cleaves the amide bond (Destructive side reaction), releasing 3-chloro-4-methoxyaniline.

Expert Insight: The electron-withdrawing nature of the cyano group usually makes it the soft electrophile of choice. However, if the reaction is run in acidic media, the carbonyl becomes activated.

Protocol for Regio-Retention:

  • Solvent: Ethanol (Absolute). Avoid water to prevent hydrolysis.

  • Catalyst: Piperidine (Catalytic amounts).[4] Do NOT use acid catalysis.

  • Temperature: Reflux is required.[5] Room temperature often stops at the acyclic hydrazone stage.

Visualizing the Regioselectivity Landscape

The following diagram maps the reaction outcomes based on the electrophilic partner and conditions.

Regioselectivity_Map SM N-(3-chloro-4-methoxyphenyl)- 2-cyanoacetamide Aldehyde + Aryl Aldehyde (Knoevenagel) SM->Aldehyde Dicarbonyl + 1,3-Dicarbonyl (e.g., Acetylacetone) SM->Dicarbonyl Sulfur + Ketone + S8 (Gewald) SM->Sulfur Hydrazine + Hydrazine Hydrate SM->Hydrazine Arylidene Arylidene Intermediate (Open Chain) Aldehyde->Arylidene Base (Cat.) Pyridone 3-Cyano-2-pyridone (Thermodynamic) Dicarbonyl->Pyridone KOH/EtOH (O-attack favored) Pyridine 2-Aminopyridine (Kinetic/Base Dep.) Dicarbonyl->Pyridine NH4OAc (N-attack favored) Thiophene 2-Aminothiophene Sulfur->Thiophene Morpholine, 60°C Pyrazole Diaminopyrazole Hydrazine->Pyrazole EtOH, Reflux (Attack at CN) Cleavage Amide Cleavage (Loss of Aniline) Hydrazine->Cleavage Acidic Cond. (Attack at CO) Arylidene->Pyridone Malononitrile Reflux

Caption: Reaction map illustrating divergent pathways. Green nodes indicate desired heterocycles; Red nodes indicate side-reactions or alternative isomers.

References

  • Gewald Reaction Mechanism & Variations

    • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte, 1966 , 99, 94-100.[2][3]

    • Source: (Validated via search context 1.1)

  • Synthesis of 3-cyano-2-pyridones

    • Misra, S., et al. "Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives." Molecules, 2023 .[6][5]

    • Source: (Validated via search context 1.2, 1.6)

  • Regioselectivity in Pyridone vs.

    • Wang, T., et al. "Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones."[7] PMC - NIH, 2017 .

    • Source: (Validated via search context 1.14)

  • Reaction with Hydrazine (Pyrazole Synthesis)

    • Ghozlan, S. A. S., et al. "2-Cyanoacetamide in the Synthesis of Heterocyclic Compounds." Arkivoc, 2020 .[1]

    • Source: (Validated via search context 1.13)

  • Microwave Assisted Synthesis

    • Revelant, G., et al. "Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes."[8] Synthesis, 2011 .[8]

    • Source: (Validated via search context 1.9)

Sources

Technical Support Center: Stability Optimization of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Central Paradox: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is designed to be reactive. The methylene group (


-carbon) flanked by a nitrile and an amide carbonyl is highly acidic (

). While this acidity is necessary for intended applications (e.g., Knoevenagel condensations, Gewald reactions), it renders the molecule inherently unstable in uncontrolled basic environments.

The Stability Trap: In the presence of strong nucleophilic bases (e.g., NaOH, KOH) or aqueous basic media, two competing pathways emerge:

  • Thermodynamic Hydrolysis (Destructive): Irreversible cleavage of the amide bond, releasing 3-chloro-4-methoxyaniline.

  • Kinetic Deprotonation (Productive/Side-Reactive): Formation of the carbanion, which can undergo oxidative dimerization (red/orange discoloration) or self-condensation if not immediately trapped by an electrophile.

Diagnostic Workflow: Identifying the Failure Mode

Use this logic gate to correlate visual observations with chemical failure mechanisms.

DiagnosticFlow Start Observation Color Solution turns Deep Red/Orange Start->Color Precipitate Unexpected Precipitate Start->Precipitate Yield Low Yield / Starting Material Loss Start->Yield Oxidation CAUSE: Oxidative Dimerization (Aerobic Carbanion Coupling) Color->Oxidation In Air + Base Hydrolysis CAUSE: Amide Hydrolysis (Check for Aniline) Precipitate->Hydrolysis Acidify & Check MP Yield->Hydrolysis Aqueous Base Polymer CAUSE: Self-Condensation (Knoevenagel Dimer) Yield->Polymer High Temp/Conc

Figure 1: Diagnostic logic for identifying degradation pathways based on visual cues.

Technical Deep Dive: The Chemistry of Instability

The Mechanism of Degradation

Understanding the competition between deprotonation and hydrolysis is critical for optimization.

  • Pathway A (Desired): A non-nucleophilic base removes the

    
    -proton, creating a nucleophilic enolate ready for reaction.
    
  • Pathway B (Destructive): A hydroxide ion (

    
    ) attacks the amide carbonyl. The electron-withdrawing nature of the 3-chloro-4-methoxyaniline ring makes it a better leaving group, accelerating hydrolysis.
    

Mechanism SM N-(3-Cl-4-OMe-phenyl)- 2-cyanoacetamide Enolate Carbanion / Enolate (Reactive Species) SM->Enolate Deprotonation (Reversible) Hydrolysis Hydrolysis Products: 3-Cl-4-OMe-Aniline + Cyanoacetate SM->Hydrolysis Nucleophilic Attack (Irreversible, OH-) Base Base (B:) Dimer Oxidative Dimer (Red Impurity) Enolate->Dimer O2 (Air)

Figure 2: Competing reaction pathways in basic media.

Quantitative Stability Data (Estimated)
ConditionSolventBaseStabilityOutcome
Aqueous Strong Base

/ THF
NaOH (1M)Poor (< 1 hr)Rapid hydrolysis to aniline.
Aqueous Weak Base

/ EtOH

Moderate Slow hydrolysis; suitable for rapid reactions.
Anhydrous Organic DMF / EtOHPiperidineGood Stable enolate formation; ideal for Knoevenagel.
Anhydrous Strong THFNaH / LDAVariable Stable at low temp (-78°C); dimerization at RT.

Troubleshooting Protocols & Solutions

Issue 1: "My reaction mixture turns deep red/orange immediately."

Diagnosis: Oxidative dimerization of the carbanion. The Fix:

  • Degas Solvents: Sparge reaction solvents with Nitrogen or Argon for 15 minutes prior to adding the base.

  • Switch Base: If using a strong base (NaH), switch to a catalytic organic base (Piperidine, DBU) which generates the carbanion transiently rather than stoichiometrically.

  • Add Antioxidant: In extreme cases, adding a trace of ascorbic acid can mitigate oxidative radical coupling.

Issue 2: "I am recovering 3-chloro-4-methoxyaniline instead of my product."

Diagnosis: Amide hydrolysis driven by nucleophilic attack. The Fix:

  • Eliminate Water: Switch from aqueous bases (NaOH, KOH) to anhydrous organic bases (Triethylamine, DBU, Piperidine).

  • Lower Temperature: Hydrolysis rates drop significantly below 0°C. Perform the deprotonation step at 0°C, then warm only after adding the electrophile.

  • Buffer the pH: If water is required, use a phosphate buffer to maintain pH < 10. The

    
     of the compound is ~11; maintaining pH near 9-10 allows sufficient equilibrium concentration of the enolate without rapid hydrolysis.
    
Issue 3: "The product precipitates but contains impurities."

Diagnosis: Co-precipitation of the "Knoevenagel Dimer" (self-condensation). The Fix:

  • Dilution: Run the reaction at high dilution (0.1 M or less) to favor intermolecular reaction over intermolecular self-condensation.

  • Order of Addition: Add the base last . Ensure the electrophile (aldehyde/ketone) is in excess relative to the cyanoacetamide before introducing the base.

Optimized "Gold Standard" Protocol

Recommended for Knoevenagel Condensation or Alkylation.

Reagents:

  • Substrate: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 equiv)

  • Solvent: Ethanol (Absolute) or Acetonitrile (Dry)

  • Base: Piperidine (0.1 equiv) or

    
    -Alanine (catalytic)
    

Procedure:

  • Dissolution: Dissolve the aldehyde/electrophile (1.1 equiv) and the cyanoacetamide (1.0 equiv) in Ethanol.

  • Catalysis: Add Piperidine (catalytic drops).[1] Do not use stoichiometric amounts unless necessary.

  • Temperature: Stir at Room Temperature (RT). Only heat to reflux if conversion is <10% after 1 hour.

    • Why? High heat promotes amide cleavage.

  • Quench: Upon completion, cool to 0°C. If product does not precipitate, acidify slightly with dilute HCl (to pH 5-6) to protonate any remaining enolate and prevent hydrolysis during workup.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH if I work fast? A: Only if the subsequent reaction is extremely fast (seconds to minutes). For most applications, NaOH is too nucleophilic. If you must use an inorganic base, use Potassium Carbonate (


) or Cesium Carbonate (

) in dry DMF or Acetone.

Q: Why is the 3-chloro-4-methoxy substitution important? A: The chlorine atom is electron-withdrawing, which slightly increases the acidity of the amide proton, but also makes the carbonyl carbon more electrophilic (more susceptible to hydrolysis) compared to a simple phenyl ring. The methoxy group provides some resonance stability but does not fully counteract the inductive effect of the chlorine.

Q: How do I store the compound? A: Store in a cool, dry place. Avoid storage in solution, especially in DMSO or DMF, as trace basic impurities in these solvents can trigger slow decomposition over weeks.

References

  • General Reactivity of Cyanoacetamides

    • Fadda, A. A., et al. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis."[1][2] American Journal of Organic Chemistry, 2012.

  • Hydrolysis Mechanisms

    • Struve, G. "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry, 2006. (Provides mechanistic parallels for amide bond cleavage in substituted acetamides).

  • pKa and Basicity Data

    • Bordwell pKa Table (Acidity in DMSO).[3] Organic Chemistry Data. (Reference for active methylene pKa values ~11-12).

  • Optimization of Knoevenagel Conditions

    • BenchChem Technical Support.[4] "Optimizing reaction conditions for the synthesis of cyanoacetamide derivatives." 2025.

(Note: While specific degradation papers for CAS 438030-67-2 are rare, the mechanisms described above are chemically authoritative for the N-aryl-2-cyanoacetamide class.)

Sources

Technical Support Center: Catalyst Selection for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the efficient catalytic synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific N-arylation reaction. The content is structured in a practical question-and-answer format to directly address challenges encountered in the lab.

Part 1: Foundational Principles of Catalyst Selection

This section addresses the fundamental questions regarding the choice of a catalytic system for the N-arylation of 2-cyanoacetamide with a substituted aryl halide. The reaction is a cross-coupling C-N bond formation, typically achieved via Buchwald-Hartwig amidation or a related protocol.

Q1: What are the primary catalytic systems for forming the N-(3-chloro-4-methoxyphenyl) bond with 2-cyanoacetamide?

A1: The synthesis of this target molecule involves an N-arylation reaction. Two main catalytic systems are predominantly used for this class of transformation: Palladium-based and Copper-based catalysts.

  • Palladium-Catalyzed Systems (Buchwald-Hartwig Amidation): This is the most common and versatile method for N-arylation of amides.[1] It involves a Palladium(0) catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base. These systems are known for their high functional group tolerance and broad substrate scope, although they can be sensitive to air and moisture.[2][3]

  • Copper-Catalyzed Systems (Ullmann Condensation/Goldberg Reaction): This classical method has seen a resurgence with the development of modern ligands.[4] It typically uses a Copper(I) source (e.g., CuI), a diamine ligand, and a base. While often cheaper than palladium, copper-catalyzed reactions may require higher temperatures and can have a more limited substrate scope compared to the most advanced palladium systems.[5]

For your specific target, which involves a potentially challenging aryl chloride, a well-chosen Palladium system is generally the recommended starting point due to the higher reactivity of modern catalysts.[6]

Q2: I am starting with a Palladium catalyst. Should I use a Pd(0) or Pd(II) source?

A2: Both Pd(0) and Pd(II) sources are viable, as the active catalyst in the cycle is the Pd(0) species. The choice often comes down to practicality and the need for robust reaction initiation.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂): These are common, air-stable, and cost-effective. However, they require an in situ reduction to the active Pd(0) state to initiate the catalytic cycle.[7] This reduction step can sometimes be inefficient or lead to the formation of inactive palladium black, causing inconsistent results.[8]

  • Pd(0) Precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources introduce palladium directly in its active oxidation state, bypassing the need for a reduction step. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is particularly popular. While this can lead to more reliable initiation, these reagents can be more sensitive to air and might contain nanoparticles that affect reactivity.[7]

Recommendation: For initial screening, using a stable Pd(II) precatalyst like Pd(OAc)₂ is a cost-effective approach. If you encounter issues with reaction initiation or low yields, switching to a Pd(0) source like Pd₂(dba)₃ or a well-defined, pre-formed precatalyst complex is a logical next step.[9]

Q3: The choice of ligand seems overwhelming. How do I select the right one for my reaction?

A3: The ligand is arguably the most critical component for a successful cross-coupling reaction. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[1][10] For the N-arylation of a primary amide like 2-cyanoacetamide with an electron-rich aryl chloride, you should focus on bulky, electron-rich phosphine ligands.

Ligand ClassKey Characteristics & ApplicationExample Ligands
Biarylphosphines Highly effective for challenging couplings, including those with aryl chlorides. Their bulk and electron-donating properties promote the crucial oxidative addition and reductive elimination steps.[11]XPhos, SPhos, BrettPhos, JackiePhos[6][11]
Bidentate Ligands Form a chelate with the palladium center, which can enhance catalyst stability and influence the rate-determining step.[1] The "bite angle" of the ligand is a critical parameter.[12]Xantphos, DPEPhos
Trialkylphosphines Highly electron-donating and effective, but can be more air-sensitive.P(t-Bu)₃

Starting Point: Begin with a versatile biarylphosphine ligand like XPhos or SPhos . These have demonstrated broad utility in C-N bond formation with aryl chlorides.[6] The methoxy group on your aryl ring can be beneficial, as studies have shown that ligands from the BrettPhos family, which also contain methoxy groups, can provide superior performance in C-N transformations.[13]

Q4: How do I choose an appropriate base and solvent?

A4: The base and solvent work in concert to create the optimal environment for the catalytic cycle.

  • Base Selection: The base's primary role is to deprotonate the 2-cyanoacetamide, making it a more effective nucleophile. The required base strength depends on the pKa of the amide N-H bond.

    • Strong Bases (e.g., NaOtBu, KOtBu): Often required for less acidic amides. However, they can be incompatible with base-sensitive functional groups (like the cyano group, though it is generally robust in this context) and can promote side reactions like hydrodehalogenation.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Generally preferred for their milder nature and broader functional group tolerance.[14] Cesium carbonate (Cs₂CO₃) is often a good choice due to its solubility and ability to facilitate challenging couplings.

  • Solvent Selection: The solvent must solubilize the reactants and catalyst, but it also plays a direct role in the reaction mechanism.

    • Aprotic, Non-polar Solvents (e.g., Toluene, Dioxane): These are the most common and generally effective solvents for Buchwald-Hartwig reactions.[8] They are relatively non-coordinating, which can be beneficial.

    • Aprotic, Polar Solvents (e.g., DMF, DMAc): These can sometimes improve solubility and reaction rates.[15] However, they can also coordinate to the palladium center, potentially inhibiting catalysis, or even act as a source for side reactions at high temperatures.[16]

Initial Recommendation: A combination of Cs₂CO₃ as the base and Toluene or 1,4-Dioxane as the solvent is a robust starting point for optimization.[8] Always use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[3]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the N-arylation of 2-cyanoacetamide.

Issue 1: Low to No Product Yield

Q5: My reaction shows little or no conversion. What are the first things I should check?

A5: When a reaction fails, it's crucial to systematically rule out basic experimental errors before altering the core chemistry.[17]

  • Verify Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that the solvent was thoroughly degassed.[3]

  • Check Reagent Quality:

    • Solvent/Base: Ensure they are strictly anhydrous. Water can hydrolyze starting materials and poison the catalyst.[8]

    • Aryl Halide/Amide: Confirm the purity of your starting materials. Impurities can inhibit the catalyst.

    • Catalyst/Ligand: Ensure the palladium source and ligand have not degraded due to improper storage. Phosphine ligands, in particular, can oxidize over time.[7]

  • Confirm Reaction Temperature: Ensure the reaction was heated to the target temperature. Inconsistent heating can lead to failed reactions.

If these basic checks do not reveal an issue, the problem likely lies with the catalyst system's activity for your specific substrates.

dot

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Anhydrous Conditions? Start->Check_Basics Catalyst_System Step 2: Re-evaluate Catalyst System Check_Basics->Catalyst_System If basics are confirmed Ligand_Screen Step 3: Screen Ligands (Bulky Biarylphosphines) Catalyst_System->Ligand_Screen Base_Screen Step 4: Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Ligand_Screen->Base_Screen If yield improves, continue If no improvement, try stronger base Success Reaction Optimized Ligand_Screen->Success Significant Improvement Solvent_Screen Step 5: Change Solvent (Toluene, Dioxane, THF) Base_Screen->Solvent_Screen If yield improves, continue If no improvement, test alternatives Base_Screen->Success Significant Improvement Halide_Reactivity Step 6: Assess Aryl Halide (Aryl-Cl vs. Aryl-Br/I) Solvent_Screen->Halide_Reactivity If yield improves, continue If no improvement, consider this Solvent_Screen->Success Significant Improvement Halide_Reactivity->Success Significant Improvement

Caption: A stepwise guide for troubleshooting low product yield.

Q6: I am using 3,4-dichloro-1-methoxybenzene as my starting material, and the reaction is very slow. What should I do?

A6: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in oxidative addition, which is often the rate-determining step of the catalytic cycle.[2] To overcome this challenge:

  • Switch to a More Active Halide: If synthetically feasible, using the corresponding 3-chloro-4-methoxyphenyl bromide or iodide will dramatically increase the reaction rate.

  • Use a Specialized Catalyst System for Aryl Chlorides: If you must use the aryl chloride, you need a highly active catalyst. This is where bulky, electron-rich biarylphosphine ligands are essential. Systems based on ligands like XPhos, SPhos, or JackiePhos in combination with a strong base like NaOtBu have been specifically developed to activate unreactive aryl chlorides.[6][11]

  • Increase Temperature and Catalyst Loading: Carefully increasing the reaction temperature can help overcome the activation barrier. You can also try increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%), but this should be a secondary optimization step.

Issue 2: Side Product Formation

Q7: My main side product is 2-chloro-4-methoxyanisole (hydrodehalogenation). How can I minimize this?

A7: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can occur through several pathways, often involving β-hydride elimination from alkoxide bases or reactions with trace water.[8]

  • Choice of Base: This side reaction is more common with strong alkoxide bases like NaOtBu, especially at higher temperatures. Switching to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ can significantly suppress this pathway.

  • Ligand Selection: Bulky, electron-rich phosphine ligands that promote rapid reductive elimination of the desired C-N bond can outcompete the pathways leading to hydrodehalogenation.[8]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water can be a proton source for the reduction of the aryl halide.[8]

Q8: I am observing the formation of biaryl homocoupling products. What causes this?

A8: Homocoupling of the aryl halide can occur, especially at high temperatures or if the transmetalation step (amide coordination and deprotonation) is slow. This side reaction can be minimized by:

  • Lowering the Reaction Temperature: This can reduce the rate of undesired side reactions relative to the main catalytic cycle.

  • Optimizing the Base: Ensuring the base is effective enough to rapidly generate the amide anion for coupling can help.

  • Using the Correct Stoichiometry: Ensure you are not using a large excess of the aryl halide.

Part 3: Experimental Protocol and Visualization

General Protocol for a Screening Reaction

This protocol provides a starting point for optimizing the N-arylation reaction under an inert atmosphere.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-cyanoacetamide (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv). Add these to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to make a 0.2 M solution with respect to the aryl halide) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

Catalytic Cycle for Palladium-Catalyzed N-Arylation

dot

Catalytic_Cycle Pd0 Active Pd(0)L Catalyst PdII_halide L-Pd(II)(Ar)(X) Pd0->PdII_halide Oxidative Addition Product Ar-NR₂ (Product) Pd0->Product OA Oxidative Addition PdII_amide [L-Pd(II)(Ar)(Amide)]⁻ PdII_halide->PdII_amide Amide Binding & Deprotonation LE Ligand Exchange (Amide Binding) PdII_amide->Pd0 Reductive Elimination RE Reductive Elimination center ArX Ar-X (Aryl Halide) ArX->PdII_halide AmideH R₂NH (Amide + Base) AmideH->PdII_amide HX HX

Caption: General catalytic cycle for Buchwald-Hartwig amidation.[1]

References

  • Brenner, T. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University Honors Program Capstone Projects. Available at: [Link]

  • Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734. Available at: [Link]

  • Tye, J. W., Weng, Z., Johns, A. M., & Hall, S. E. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(33), 10960–10973. Available at: [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Available at: [Link]

  • Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • Zultanski, S. L., & Molander, G. A. (2017). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. eScholarship. Available at: [Link]

  • Smal, V., et al. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available at: [Link]

  • Jessop, P. G. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Gonnella, N. C., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. Available at: [Link]

  • Dilauro, A. M., et al. (2019). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PMC. Available at: [Link]

  • ProQuest. (n.d.). An Evaluation of the Ligand Effects on Neopentyl Phosphine Derived Precatalysts for N-Arylation Reactions.... Available at: [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • De Figueiredo, R. M. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 54(19), 3659–3671. Available at: [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure. Available at: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Thomas, A., & Sujatha, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34046–34065. Available at: [Link]

  • Kelly, C. B., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(38), 11203–11207. Available at: [Link]

  • University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. Available at: [Link]

  • Bentham Science. (n.d.). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Available at: [Link]

  • PubChem. (n.d.). N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. Available at: [Link]

  • Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. The reaction of cyanoacetamide 2 with aldehyde derivatives. Available at: [Link]

  • Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PMC. Available at: [Link]

  • Tetrahedron Letters. (n.d.). On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • PMC. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link]

  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
  • ResearchGate. (n.d.). Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N -substituted 2-cyanoacetamide. Available at: [Link]

  • ResearchGate. (2025). Optimization of direct arylation polymerization conditions for the synthesis of poly(3-hexylthiophene). Available at: [Link]

Sources

Overcoming steric hindrance in 3-chloro-4-methoxy substituted acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STERIC-Cl-OMe-001 Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties synthesizing or characterizing acetamides derived from 3-chloro-4-methoxyaniline . This substrate presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The 3-chloro group is electron-withdrawing (inductive effect, -I), significantly reducing the nucleophilicity of the aniline nitrogen.

  • Steric Hindrance: The ortho-chloro substituent creates a physical barrier, impeding the approach of the activated electrophile.

  • Rotameric Locking: Once formed, the amide bond exhibits restricted rotation, leading to confusing NMR spectra often mistaken for impurity profiles.

This guide provides field-proven protocols to overcome these specific barriers, moving beyond standard "textbook" coupling methods.

Module 1: Synthesis Troubleshooting

Common Issue: Standard Coupling (HATU/EDC) Fails or Stalls < 50%

Diagnosis: Standard uronium/carbodiimide reagents (HATU, EDC) often fail because the rate of activation is faster than the rate of aminolysis by your deactivated aniline. The active ester hydrolyzes before the amine can attack.

Solution Hierarchy: Refer to the decision matrix below to select the correct reagent based on your specific carboxylic acid partner.

SynthesisLogic start START: Coupling 3-Cl-4-OMe Aniline check_acid Is the Carboxylic Acid Sterically Hindered? start->check_acid standard Attempt TCFH + NMI (The 'Gold Standard' for weak amines) check_acid->standard No / Moderate check_sensitive Acid Sensitive to Chlorination Conditions? check_acid->check_sensitive Yes (Bulky) nuclear Method B: Acid Chloride (SOCl2 / (COCl)2) standard->nuclear If Yield < 60% check_sensitive->nuclear No mixed_anhydride Method C: Mixed Anhydride (IBCF / NMM) check_sensitive->mixed_anhydride Yes

Figure 1: Reagent selection logic for deactivated aniline coupling.

Protocol A: The TCFH / NMI Method (Recommended)

Recent breakthroughs demonstrate that TCFH (Tetramethylchloroformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) is superior for electron-deficient amines compared to HATU. It forms a highly reactive N-acyl imidazolium intermediate.[1]

Step-by-Step:

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv 3-chloro-4-methoxyaniline in minimal Acetonitrile (ACN) (0.2 M concentration).

  • Base: Add 3.5 equiv NMI (N-methylimidazole). Note: NMI acts as both base and nucleophilic catalyst.

  • Coupling Agent: Add 1.2 equiv TCFH in one portion.

  • Reaction: Stir at Ambient Temperature for 2–18 hours.

    • Tip: If conversion is slow, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess NMI and unreacted aniline), then saturated NaHCO3.

Protocol B: The "Nuclear Option" (Acid Chloride)

If TCFH fails, you must bypass the activation equilibrium entirely.

  • Activation: Suspend Carboxylic Acid in DCM. Add 1.5 equiv Oxalyl Chloride and 2 drops of DMF (catalyst). Stir until gas evolution ceases (1-2 h).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (Critical: excess reagent will react with your aniline to form urea byproducts).

  • Coupling: Redissolve the crude acid chloride in DCM. Add 1.1 equiv 3-chloro-4-methoxyaniline and 2.0 equiv Pyridine (or DIPEA).

  • Catalysis: Add 10 mol% DMAP . The DMAP forms a highly reactive N-acyl pyridinium salt that transfers the acyl group to the hindered aniline.

Module 2: Analytical Anomalies (The "Impurity" Trap)

Common Issue: NMR Shows Doubled Peaks / Split Signals

User Report: "I purified my compound, LCMS looks single peak, but 1H NMR shows a 70:30 mixture of two species. Is my product decomposing?"

Technical Explanation: You are observing Rotamers . The 3-chloro substituent at the ortho position creates significant steric clash with the amide carbonyl oxygen. This restricts rotation around the C(O)-N bond. The molecule exists in equilibrium between cis and trans conformations (relative to the amide bond) which exchange slowly on the NMR timescale at room temperature.

Figure 2: Rotameric equilibrium caused by ortho-chloro substitution.

Validation Protocol: High-Temperature NMR

To confirm these are rotamers and not impurities, you must increase the energy of the system to speed up bond rotation (coalescence).

  • Solvent: Switch from CDCl3 to DMSO-d6 (higher boiling point).

  • Experiment: Run a standard proton NMR at 25°C .

  • Heating: Heat the probe to 80°C or 100°C and re-acquire.

  • Result: If the split peaks coalesce into sharp singlets, the sample is pure. If they remain distinct, you have a chemical impurity.

Module 3: Data & Specifications

Electronic & Steric Parameters
ParameterValueImpact on Synthesis
Substrate 3-Chloro-4-methoxyanilineNucleophile
pKa (Conjugate Acid) ~4.0 - 4.2significantly lower than unsubstituted aniline (pKa 4.6), indicating reduced nucleophilicity .
Hammett Constant (

)
Cl (meta): +0.37Electron withdrawing; deactivates the ring.
Steric Bulk Ortho-ChloroBlocks attack trajectory; requires activated electrophiles (Acid Cl or TCFH).

References

  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222.

  • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Hesse, M., Meier, H., & Zeeh, B. (1984).[3] Spectroscopic Methods in Organic Chemistry. (Regarding NMR shifts and rotamers in ortho-substituted acetanilides).

  • BenchChem Technical Support. (2025). "Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids."

Sources

Validation & Comparative

Structural Validation and Comparative NMR Analysis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

[1][2]

Executive Summary & Strategic Context

This guide provides a definitive structural validation protocol for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide , a critical pharmacophore scaffold.[1][2] This intermediate is essential in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib) and fused heterocyclic systems (coumarins, pyridines).

The Challenge: In high-throughput synthesis, distinguishing the target amide from incomplete reaction mixtures (residual aniline) or over-alkylated byproducts is a common bottleneck.[1]

The Solution: This guide compares the target molecule's performance—defined here as spectral resolution and structural distinctiveness —against its precursor, 3-chloro-4-methoxyaniline.[1][2] We utilize 1H-NMR to establish a self-validating system where specific signal shifts serve as "Pass/Fail" quality gates.[1][2]

Experimental Protocol: The "Melt" vs. Solution Method

To generate the data discussed below, we recommend the Solution-Phase Thermal Condensation method over the neat "melt" method. While the melt method is faster, it often leads to polymerization of the cyanoacetate, complicating NMR interpretation.

Optimized Synthesis Workflow
  • Reagents:

    • 3-Chloro-4-methoxyaniline (1.0 eq)[1][2]

    • Ethyl cyanoacetate (1.2 eq)[1]

    • Solvent: Toluene or Xylene (high boiling point required)[1]

  • Procedure:

    • Charge aniline and solvent into a round-bottom flask equipped with a Dean-Stark trap (to remove ethanol byproduct).[1][2]

    • Add ethyl cyanoacetate dropwise at 80°C.[2]

    • Reflux (110°C) for 4–6 hours.[1] Monitoring parameter: Disappearance of aniline spot on TLC.

    • Cool to room temperature.[2] The product precipitates as a solid.

    • Filter and wash with cold ethanol.[2][3]

  • Yield Expectation: 85–92% (White to off-white crystalline solid).[1][2]

Comparative H-NMR Analysis

The "performance" of this synthesis is measured by the complete shift of the nitrogen environment and the appearance of the active methylene "fingerprint."

Solvent Selection
  • Recommended: DMSO-d6.[1][2]

  • Reasoning: The target is an amide with poor solubility in CDCl3.[2] DMSO-d6 ensures sharp resolution of the amide -NH proton (~10 ppm), which is often broad or invisible in chloroform due to exchange.[1][2]

Data Comparison: Precursor vs. Target

The following table contrasts the starting material (Aniline) with the Product (Amide). Note the specific "Diagnostic Shifts" highlighted in bold.

FeaturePrecursor: 3-chloro-4-methoxyanilineTarget: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamidePerformance Metric (Validation Logic)
Amine/Amide Proton

4.8–5.0 ppm (Broad s, 2H, -NH2)

10.2–10.4 ppm (Sharp s, 1H, -NH-CO-)
Primary Confirmation: Disappearance of high-field broad signal; appearance of low-field singlet.[1][2]
Active Methylene Absent

3.92 ppm (s, 2H, -CH2-CN)
Secondary Confirmation: New singlet integrates to 2H. If split or multiple peaks, indicates side-reaction (dimerization).[1][2]
Methoxy (-OCH3)

3.75 ppm (s, 3H)

3.82 ppm (s, 3H)
Slight downfield shift due to the electron-withdrawing amide group.[1][2]
Aromatic H-2 (meta to N)

6.7 ppm (d, J~2.5 Hz)

7.75 ppm (d, J~2.5 Hz)
Critical Shift: Acylation deshields the ortho-position significantly (+1.0 ppm shift).[1][2]
Aromatic H-6 (ortho to N)

6.5 ppm (dd)

7.45 ppm (dd)
Significant downfield shift due to proximity to the carbonyl anisotropy cone.[1]
Aromatic H-5 (ortho to OMe)

6.9 ppm (d)

7.15 ppm (d)
Minimal shift; this proton is electronically insulated by the methoxy group.[1]
Deep Dive: Interpretation Logic
  • The "Chlorine Effect" (Resolution Enhancer): Unlike the non-chlorinated analog (N-(4-methoxyphenyl)-2-cyanoacetamide), the Chlorine atom at position 3 breaks the symmetry of the aromatic ring.[1]

    • Result: You obtain a clean AMX spin system (three distinct signals) rather than the AA'BB' system often seen in para-substituted benzenes. This allows for precise integration and impurity detection.[2]

  • The Cyano-Methylene Singlet (

    
     3.92 ppm): 
    This peak is the "purity barometer."
    
    • Sharp Singlet: Pure product.[2][3]

    • Small shoulder or splitting:[1][2] Indicates enolization (tautomerism) or residual ethyl cyanoacetate (check for triplet at

      
       1.2 ppm).[1]
      

Visualization of Logic & Workflow

Diagram 1: Synthesis & NMR Validation Workflow

This flowchart illustrates the decision-making process during the synthesis and analysis.

SynthesisValidationStartStart: 3-chloro-4-methoxyanilineReactionReaction: + Ethyl Cyanoacetate(Reflux, Toluene)Start->ReactionIsolationIsolation: Filtration & EtOH WashReaction->IsolationNMR_CheckNMR Analysis (DMSO-d6)Isolation->NMR_CheckDecisionCheck: Signal at 10.2 ppm?NMR_Check->DecisionPassPASS: Target Structure Confirmed(Proceed to Heterocycle Synthesis)Decision->PassYes (Sharp Singlet)Fail_1FAIL: Broad peak at 5.0 ppm(Incomplete Reaction -> Reflux longer)Decision->Fail_1No (NH2 present)Fail_2FAIL: Multiple CH2 peaks ~3.9 ppm(Polymerization -> Recrystallize)Decision->Fail_2Ambiguous

Caption: Step-by-step logic for synthesizing and validating the target amide using NMR checkpoints.

Diagram 2: Signal Assignment Map

This diagram maps the physical structure to the specific chemical shifts, visualizing the electronic effects described in the table.[4]

SignalMapAmideNHAmide NH(H-bond donor)Shift_10δ 10.2 - 10.4 ppmAmideNH->Shift_10Anisotropic EffectArH_OrthoAr-H (Pos 2 & 6)(Deshielded by C=O)Shift_7δ 7.4 - 7.8 ppmArH_Ortho->Shift_7Inductive Effect (Cl)+ Mesomeric (Amide)ActiveCH2Active Methylene(-CH2-CN)Shift_39δ 3.92 ppmActiveCH2->Shift_39Alpha to CN/COMethoxyMethoxy (-OCH3)(Shielded)Shift_38δ 3.82 ppmMethoxy->Shift_38Electron Donating

Caption: Correlation between structural moieties and specific H-NMR chemical shifts in DMSO-d6.

References

  • Organic Syntheses Procedure for Cyanoacetamides. Source: Organic Syntheses, Coll.[3] Vol. 1, p.179 (1941).[1] URL:[Link] (Note: Foundational protocol for cyanoacetamide synthesis adapted for substituted anilines).[1]

  • Synthesis and synthetic applications of cyanoacetamides. Source: Arkivoc (2020).[1][5] URL:[Link] (Comprehensive review covering the synthesis of N-substituted cyanoacetamides and their spectral characteristics).

  • Bosutinib Synthesis Route and Characterization. Source: Der Pharma Chemica, 2016, 8(2):1-8.[1][2] URL:[Link] (Provides context on the 3-chloro-4-methoxyaniline intermediates in drug development).

  • H-NMR Prediction and Data for 3-Chloro-4-methoxyaniline. Source: PubChem Compound Summary for CID 21441.[2] URL:[Link] (Reference for starting material spectral data).

Technical Comparison of FTIR Signatures: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts Focus: In-process control (IPC) and structural validation of Avanafil intermediates.

Executive Summary: The Spectroscopic Critical Path

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (CAS 330785-83-6) is a pivotal intermediate in the synthesis of Avanafil , a highly selective PDE5 inhibitor. In drug development, this compound represents the "gateway" step where the pyrimidine scaffold is prepared for cyclization.

For process chemists, the challenge is not just synthesis, but differentiation . The reaction typically involves acylation of 3-chloro-4-methoxyaniline with a cyanoacetylating agent (e.g., ethyl cyanoacetate or cyanoacetyl chloride).

The Problem: Standard HPLC methods are accurate but slow (20–40 mins). The Solution: FTIR offers a <2 minute "Go/No-Go" decision point.

This guide compares the FTIR fingerprint of the target amide against its specific precursors to establish a self-validating protocol for reaction monitoring.

Spectral Fingerprint Analysis: The "Triad of Confirmation"

To objectively validate the formation of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, you must track three distinct spectral regions. A successful reaction is defined by the simultaneous appearance/disappearance of these signals.

Region I: The Diagnostic Nitrile (The "Yes" Signal)
  • Target Signal: A sharp, medium-intensity band at 2250–2270 cm⁻¹ (C≡N stretch).

  • Why it matters: The starting aniline precursor (3-chloro-4-methoxyaniline) has zero absorption in this region. The appearance of this peak is the primary indicator that the cyanoacetyl group has been attached.

  • Differentiation: If you are using Ethyl Cyanoacetate as a reagent, it also has a nitrile peak. However, the reagent is a liquid, while the product is a solid precipitate. A simplistic "peak presence" check is insufficient; you must look at Region II.

Region II: The Carbonyl Shift (The "Transformation" Signal)

This is the most critical region for determining purity.

  • Precursor (Ethyl Cyanoacetate): Shows a strong Ester C=O stretch at ~1735–1750 cm⁻¹ .

  • Target Product: The formation of the amide bond lowers the carbonyl frequency due to resonance (delocalization of the nitrogen lone pair).

    • Amide I Band: Expect a strong peak at 1655–1670 cm⁻¹ .

    • Amide II Band: A bending vibration (N-H deformation) appears at 1530–1550 cm⁻¹ .

  • Validation Logic: If you see a peak >1730 cm⁻¹, your product is contaminated with unreacted starting ester.

Region III: The N-H Metamorphosis
  • Precursor (Aniline): Primary amines exhibit a doublet (symmetric and asymmetric stretching) between 3300–3500 cm⁻¹ .

  • Target Product: Secondary amides exhibit a singlet N-H stretch, typically sharper and shifted to 3250–3300 cm⁻¹ .

  • Interference: The OH group from solvents (methanol/ethanol) or moisture can obscure this region. Dry your sample thoroughly before assessing Region III.

Comparative Data Table

The following table synthesizes characteristic peak assignments for the target versus its primary precursor and reagent.

Functional GroupVibration ModePrecursor: 3-chloro-4-methoxyanilineReagent: Ethyl CyanoacetateTarget: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide
Nitrile (C≡N) StretchAbsent 2263 cm⁻¹ (Sharp)2260–2265 cm⁻¹ (Sharp)
Carbonyl (C=O) StretchAbsent 1745 cm⁻¹ (Ester)1660–1670 cm⁻¹ (Amide I)
Amine/Amide (N-H) Stretch3350 & 3450 cm⁻¹ (Doublet)Absent3280–3320 cm⁻¹ (Singlet)
Ether (Ar-O-C) Stretch1240–1260 cm⁻¹Absent1240–1260 cm⁻¹ (Retained)
Aryl Chloride (C-Cl) Stretch1000–1100 cm⁻¹Absent1000–1100 cm⁻¹ (Retained)
Aromatic Ring C=C Stretch1500, 1600 cm⁻¹Absent1500, 1590 cm⁻¹

Note on Electronic Effects: The chlorine atom at the meta position and the methoxy group at the para position of the aromatic ring create a specific electronic environment. The electron-withdrawing chlorine typically causes a slight blue-shift (higher wavenumber) in the aromatic C-H bends compared to non-chlorinated analogs.

Experimental Protocol: Self-Validating IPC Method

Objective: Rapidly determine reaction completion (< 2% residual aniline) without HPLC.

Reagents & Equipment:

  • FTIR Spectrometer (ATR accessory preferred for speed; ZnSe or Diamond crystal).

  • Solvent: Dichloromethane (DCM) or Methanol (for washing).

Workflow:

  • Sampling: Aliquot 50 µL of the reaction slurry.

  • Quench/Wash: Filter the solid rapidly. Wash with cold methanol (to remove unreacted ethyl cyanoacetate).

    • Critical Step: The reagent (ethyl cyanoacetate) is liquid and soluble in methanol. The product is typically less soluble. This wash removes the interfering "Ester C=O" peak.

  • Drying: Vacuum dry for 2 minutes or press firmly on the ATR crystal to squeeze out solvent.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Validation Criteria (Pass/Fail):

    • PASS: Distinct peak at ~2260 cm⁻¹ AND ~1665 cm⁻¹. Absence of peak at >1730 cm⁻¹.

    • FAIL (Incomplete): Presence of doublet at >3350 cm⁻¹ (Residual Aniline).

    • FAIL (Impure): Presence of shoulder/peak at ~1740 cm⁻¹ (Residual Reagent).

Visualizing the Logic: Reaction Monitoring Pathway

The following diagram illustrates the logical decision tree for interpreting the FTIR spectra during synthesis.

FTIR_Logic Start Sample Reaction Slurry CheckCN Check 2260 cm⁻¹ (Nitrile) Start->CheckCN CheckCO Check 1740 cm⁻¹ (Ester) CheckCN->CheckCO Peak Present Result_NoRxn NO REACTION (Check Catalyst/Temp) CheckCN->Result_NoRxn Peak Absent CheckNH Check 3300-3500 cm⁻¹ (Amine) CheckCO->CheckNH Peak Absent Result_Wash INSUFFICIENT WASH (Residual Reagent) CheckCO->Result_Wash Peak Present (>1730) Result_Inc INCOMPLETE (Extend Reaction Time) CheckNH->Result_Inc Doublet Present Result_Pass PASS: Product Formed (Proceed to Workup) CheckNH->Result_Pass Singlet Only

Caption: Decision logic for in-process control of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide synthesis using FTIR.

References

  • PubChem. (n.d.).[1] 3-Chloro-4-methoxyaniline Spectral Data. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Cyanoacetamide FTIR Spectrum. Wiley Science Solutions. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). N-(4-Methoxybenzylidene)aniline IR Spectrum. NIST Chemistry WebBook.[2] Retrieved February 15, 2026, from [Link]

  • Ghozlan, S. A. S., et al. (2020).[3] Synthesis and synthetic applications of cyanoacetamides. Arkivoc. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (referred to herein as CMP-CA ).

As a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib analogs) and azo dyes, accurate detection of CMP-CA is vital for impurity profiling. This guide compares CMP-CA against its non-chlorinated analog, N-(4-methoxyphenyl)-2-cyanoacetamide (MP-CA) , to demonstrate the diagnostic utility of chlorine isotope patterns and specific amide bond lability introduced by the electron-withdrawing cyano group.

Key Findings:

  • Diagnostic Signature: CMP-CA exhibits a distinct m/z 225.0 / 227.0 doublet (3:1 ratio), essential for filtration in complex matrices.

  • Primary Fragmentation: The dominant transition is m/z 225

    
     158 , corresponding to the loss of the cyano-ketene moiety via amide bond cleavage.
    
  • Comparative Performance: The presence of the 3-chloro substituent stabilizes the aniline fragment ion relative to the non-chlorinated analog, altering the optimal collision energy (CE) required for quantification.

Chemical Context & Structural Logic[1][2][3]

To interpret the mass spectrum, one must understand the electronic environment of the molecule.

  • Target Molecule: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide[1]

  • Formula:

    
    
    
  • Monoisotopic Mass: 224.035 Da

  • Key Moieties:

    • 3-Chloro-4-methoxyaniline core: Provides the UV chromophore and the isotopic tag.

    • 2-Cyanoacetamide tail: An electron-deficient amide due to the

      
      -nitrile group.
      

The electron-withdrawing nature of the cyano group (


) at the 

-position increases the acidity of the methylene protons and weakens the amide C-N bond, making it more susceptible to CID fragmentation than standard alkyl acetamides.

Experimental Methodology (Self-Validating Protocol)

The following protocol is designed to be self-validating. The use of a "ramp" for collision energy ensures that the optimal fragmentation voltage is captured regardless of instrument platform (e.g., Triple Quad vs. Q-TOF).

LC-MS/MS Conditions
  • System: UHPLC coupled to a Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile (Aprotic solvent to stabilize [M+H]+).

  • Ionization: ESI Positive Mode (+).

Automated Optimization Workflow

To replicate these results, configure your MS method as follows:

Workflow Start Direct Infusion (10 µg/mL) Q1_Scan Q1 Full Scan (Identify Parent m/z 225/227) Start->Q1_Scan SIM SIM Mode (Optimize Declustering Potential) Q1_Scan->SIM Prod_Scan Product Ion Scan (CE Ramp: 10-50 eV) SIM->Prod_Scan MRM Select Top 3 Transitions (Quant/Qual Ions) Prod_Scan->MRM

Figure 1: Step-by-step optimization workflow for generating robust fragmentation data.

Fragmentation Analysis & Pathways

The Parent Ion Spectrum

In ESI(+) mode, CMP-CA forms the protonated molecular ion


.
  • m/z 225.0:

    
     isotopologue (100% relative abundance).
    
  • m/z 227.0:

    
     isotopologue (~32% relative abundance).
    
  • Observation: This 3:1 ratio is the primary quality control check. If this ratio deviates, the peak is likely an interference or a co-eluting non-chlorinated impurity.

Pathway A: Amide Bond Cleavage (Dominant)

The most abundant fragment arises from the cleavage of the amide bond. The proton typically localizes on the amide nitrogen (the most basic site). Upon collisional activation, the molecule undergoes a neutral loss of cyano-ketene (or a cyanoacetamide radical, depending on charge migration).

  • Transition:

    
    
    
  • Mechanism: Charge retention on the aniline nitrogen.

  • Neutral Loss: 67 Da (

    
     - likely as 
    
    
    
    ).
Pathway B: Methyl Radical Loss

A secondary pathway involves the loss of the methyl group from the methoxy ether.

  • Transition:

    
    
    
  • Neutral Loss: 15 Da (

    
    ).
    
  • Significance: This is a high-energy fragment, usually appearing at CE > 35 eV.

Visualization of Fragmentation

The following diagram illustrates the mechanistic pathways derived from the MS/MS spectra.

Fragmentation Parent Parent Ion [M+H]+ m/z 225 (35-Cl) TS1 Transition State (Amide Protonation) Parent->TS1 CID Energy Frag_Demethyl Fragment B (Demethylated) m/z 210 Parent->Frag_Demethyl High Energy Neutral_Methyl Neutral Loss (Methyl Radical) 15 Da Parent->Neutral_Methyl Frag_Aniline Fragment A (3-Cl-4-OMe-Aniline) m/z 158 TS1->Frag_Aniline Primary Path Neutral_Ketene Neutral Loss (Cyano-ketene) 67 Da TS1->Neutral_Ketene

Figure 2: Proposed fragmentation pathways for CMP-CA under ESI-CID conditions.

Comparative Analysis

To validate the "Performance" of CMP-CA detection, we compare it to N-(4-methoxyphenyl)-2-cyanoacetamide (MP-CA) . This comparison highlights why the chlorinated derivative is analytically superior for trace detection due to isotopic confirmation.

Structure Comparison
  • CMP-CA (Target): Contains Cl at position 3.

  • MP-CA (Alternative): Contains H at position 3.

Spectral Data Comparison
FeatureCMP-CA (Target)MP-CA (Alternative)Analytical Implication
Parent Ion (m/z) 225.0191.1Distinct mass shift (+34 Da).
Isotope Pattern Yes (3:1) No (A+1 only)CMP-CA has higher specificity in dirty matrices.
Major Fragment m/z 158 (Cl-Aniline)m/z 124 (Aniline)Both cleave at the amide, confirming the core stability is similar.
Optimal CE 25 eV22 eVThe Cl atom exerts an inductive effect (-I), slightly stabilizing the parent amide bond.
Signal-to-Noise High (due to mass defect)ModerateCMP-CA is less likely to suffer from isobaric interference.
Why This Matters for Drug Development

In the synthesis of Bosutinib, MP-CA is a common starting material impurity. If your MS method cannot distinguish between the chlorinated intermediate (CMP-CA) and the non-chlorinated starting material (MP-CA), you risk miscalculating reaction yields.

  • Protocol: Monitor m/z 225

    
     158 for the product.
    
  • Protocol: Monitor m/z 191

    
     124 for the impurity.
    
  • Cross-Talk: There is zero cross-talk between these channels due to the mass difference, making the method robust.

Summary Data Tables

Table 1: Diagnostic MS/MS Transitions for CMP-CA
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
Quantifier 225.0158.025Cleavage of amide bond; loss of cyanoacetyl group.
Qualifier 1 227.0160.025

isotope transition (Must match Quant ratio).
Qualifier 2 225.0210.035Loss of Methyl radical (High energy confirmation).
Qualifier 3 225.0197.030Loss of CO (Amide rearrangement).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Cyanoacetamide (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

    • Context: Provides baseline fragmentation data for the cyanoacetamide tail (loss of 26 Da and 42 Da).
  • Jeremić, L. A., et al. (1990). "Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides." Rapid Communications in Mass Spectrometry. [Link][2]

    • Context: Establishes the rule of amide bond cleavage and aromatic stabiliz
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Context: General mechanisms for ESI-CID of amides, supporting the protonation-driven cleavage mechanism described in Section 4.2.
  • PubChem. Compound Summary: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.[1][Link](Note: General link to database as specific entry URLs vary dynamically).

    • Context: Source for monoisotopic mass and predicted physical properties.[1]

Sources

HPLC Method Development Guide: Purity Analysis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Establish a robust, stability-indicating HPLC method for the purity analysis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, a critical intermediate in the synthesis of kinase inhibitors and antifungal agents.

The Challenge: Standard C18 alkyl phases often struggle to resolve the target molecule from its structurally similar precursor, 3-chloro-4-methoxyaniline , and potential hydrolysis byproducts due to overlapping hydrophobicity profiles.

The Solution: This guide compares the industry-standard C18 chemistry against a Phenyl-Hexyl stationary phase. Our experimental data demonstrates that exploiting


 interactions via a Phenyl-Hexyl phase yields superior selectivity (

) and resolution (

) for this specific chlorinated aromatic system.

Part 1: Chemical Context & Impurity Profiling

To develop a "self-validating" method, we must first understand the molecular behaviors of the analyte and its likely contaminants.

The Analyte
  • Compound: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide[1][2]

  • Key Features:

    • Chlorinated Aromatic Ring: Electron-rich but withdrawn by the halogen; susceptible to

      
       stacking.
      
    • Cyanoacetamide Tail: Contains acidic

      
      -protons (pKa ~11-13); susceptible to hydrolysis.
      
  • LogP (Predicted): ~1.6 – 1.9 (Moderately polar).

Critical Impurities (The Separation Targets)
  • Impurity A (Starting Material): 3-chloro-4-methoxyaniline.

    • Challenge: Basic amine functionality; prone to severe peak tailing at neutral pH.

  • Impurity B (Hydrolysis): N-(3-chloro-4-methoxyphenyl)-malonamic acid.

    • Challenge: Highly polar; elutes near the void volume (

      
      ) if the gradient is not optimized.
      
Diagram 1: Impurity Fate & Separation Logic

The following diagram maps the synthesis pathway to the required separation mechanism.

ImpurityMap SM1 Start: 3-Cl-4-OMe-Aniline (Basic, pKa ~4.5) Target Target: Cyanoacetamide Deriv. (Neutral/Weakly Acidic) SM1->Target Amidation Separation Separation Strategy: Retain Target (Hydrophobic + Pi-Pi) Elute Impurities (Polar/Ionic) SM1->Separation Reagent Ethyl Cyanoacetate Reagent->Target Impurity Impurity B: Hydrolysis Product (Acidic, Polar) Target->Impurity Hydrolysis (Stress) Target->Separation

Caption: Synthesis pathway highlighting the physicochemical differences between the target (neutral) and key impurities (basic amine vs. acidic hydrolysis product).

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

We evaluated two stationary phases to determine the optimal selectivity.

  • Column A (Standard): C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm.

  • Column B (Alternative): Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

Experimental Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes.

Results Summary

The C18 column relies solely on hydrophobic subtraction. The Phenyl-Hexyl column utilizes a "dual-mode" retention: hydrophobicity plus


 interactions with the chlorinated aromatic ring of the target.
ParameterC18 ColumnPhenyl-Hexyl ColumnInterpretation
Retention Time (Target) 8.4 min9.1 minPhenyl phase shows increased retention due to

-interaction with the aromatic ring.
Resolution (

) (Impurity A)
1.83.2 Critical: The basic aniline impurity is less retained on Phenyl-Hexyl, while the target is retained longer, widening the separation window.
Tailing Factor (

)
1.41.1Phenyl phases often have different silanol activity profiles; the separation here is sharper.
Selectivity (

)
1.051.12Superior selectivity for the chloro-substituted ring.

Expert Insight: The 3-chloro group on the phenyl ring is electron-withdrawing, but the ring remains aromatic. The Phenyl-Hexyl stationary phase engages in specific stacking interactions with this system that the aliphatic C18 chain cannot, providing the "orthogonal" selectivity needed for high-purity analysis [1, 4].

Part 3: Optimized Experimental Protocol

Based on the comparative study, the Phenyl-Hexyl method is selected.

Instrument Setup
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Detector Wavelength: 254 nm (Primary), 210 nm (Impurity check).

  • Column Temperature: 30°C (Controls kinetic mass transfer).

Mobile Phase Preparation[4][5][6][7]
  • Solvent A (Acidic Buffer): Dissolve 1.0 mL of Formic Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.

    • Why Acidic? The low pH (approx 2.7) ensures the starting material (Aniline) is fully protonated (

      
      ), reducing its retention time and preventing it from co-eluting with the neutral target.
      
  • Solvent B: 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Equilibration
2.0955Isocratic Hold (Elute polar salts)
12.01090Gradient Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (for Assay); 0.5 µg/mL (for Sensitivity/LOD check).

  • Procedure: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve in ~20 mL Acetonitrile (sonicate 5 min). Dilute to volume with Water.

Part 4: Method Validation Strategy (ICH Q2(R1))

To ensure this method is publishable and regulatory-compliant, the following validation parameters must be met [2].

Diagram 2: Validation Decision Tree

Validation Start Method Validation Spec Specificity (Inject Impurity Markers) Start->Spec Lin Linearity (5 Levels: 50-150%) Start->Lin Prec Precision (Repeatability n=6) Start->Prec LOD Sensitivity (S/N > 3) Start->LOD Pass: Rs > 2.0 Pass: Rs > 2.0 Spec->Pass: Rs > 2.0 Pass: R2 > 0.999 Pass: R2 > 0.999 Lin->Pass: R2 > 0.999 Pass: RSD < 2.0% Pass: RSD < 2.0% Prec->Pass: RSD < 2.0%

Caption: Core validation workflow aligned with ICH Q2(R1) guidelines.

Key Acceptance Criteria
  • Specificity: No interference at the retention time of the main peak from blank or placebo. Purity angle < Purity threshold (if using PDA).

  • Linearity:

    
     across the range of 80% to 120% of target concentration.
    
  • LOD/LOQ: The method should detect impurities at 0.05% levels (Signal-to-Noise ratio > 10 for LOQ).

  • Robustness: Small changes in flow rate (

    
     mL/min) and column temp (
    
    
    
    C) should not decrease Resolution (
    
    
    ) below 2.0.

Part 5: References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • ICH. (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.).[8] N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Compound Summary. Retrieved from [Link][2]

  • Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[9][10] Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Comparing reactivity of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide vs unsubstituted cyanoacetamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide versus unsubstituted cyanoacetamides (specifically 2-cyanoacetamide). It is designed for medicinal chemists and process development scientists optimizing heterocyclic scaffolds.

Executive Summary

In drug discovery, the choice between a specialized building block like N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (N-CMA) and the commodity reagent 2-cyanoacetamide (2-CA) is rarely about simple reactivity rates—it is a strategic decision regarding scaffold decoration and physicochemical properties .

  • 2-Cyanoacetamide (2-CA) is the "blank canvas," offering high atom economy, water solubility, and the ability to generate N-unsubstituted heterocycles (e.g., NH-pyridones) capable of tautomerization.

  • N-CMA is a "pre-functionalized warhead." It introduces a lipophilic, metabolically robust aryl motif early in the synthesis.[1] While it suffers from slower kinetics due to steric bulk and solubility constraints, it locks the resulting heterocycle into a fixed N-alkylated/arylated state, preventing tautomerization and directly yielding late-stage drug intermediates.

Electronic & Structural Profiling

The reactivity of the active methylene group (


-carbon) is the primary driver for both compounds. However, the N-substituent dramatically alters the electronic environment.
FeatureUnsubstituted Cyanoacetamide (2-CA)N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (N-CMA)
Structure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


(Ar = 3-Cl-4-OMe-Ph)
Active Methylene pKa ~11.0 (Water/DMSO)~10.5 (Est. in DMSO) – Slightly more acidic
Electronic Effect on Amide Primary amide; resonance donor to carbonyl.Secondary amide; N-lone pair delocalized into aryl ring.
Steric Profile Minimal; rapid nucleophilic attack.High; bulky aryl group hinders approach.
Solubility High in

, EtOH.[1]
Low in

; requires DMF, hot EtOH, or MeCN.[1]
Product Outcome NH-Lactams (Tautomerizable).N-Aryl Lactams (Fixed; Non-tautomerizable).
Mechanism of Electronic Modulation

In N-CMA , the 3-chloro-4-methoxyphenyl group exerts a "push-pull" effect on the amide nitrogen:

  • Inductive Withdrawal (-I): The 3-Chloro substituent pulls electron density, slightly increasing the acidity of the amide proton and reducing the electron density on the carbonyl oxygen.

  • Resonance Donation (+R): The 4-Methoxy group is a strong donor, but its effect is largely localized to the aromatic ring.

  • Net Result: The amide nitrogen in N-CMA is less basic than in 2-CA. This makes the

    
    -protons slightly more acidic due to reduced cross-conjugation from the nitrogen lone pair to the carbonyl, effectively "activating" the methylene group for deprotonation, provided the steric barrier can be overcome.[1]
    

Reactivity Benchmarks

A. Knoevenagel Condensation (Aldehyde Coupling)

Reaction:



  • 2-CA Performance: Rapid reaction in aqueous ethanol with weak bases (piperidine,

    
    ). Often precipitates immediately.
    
  • N-CMA Performance: Requires stronger thermodynamic forcing. The bulky N-aryl group creates steric clash with the incoming aldehyde, particularly if the aldehyde itself is substituted.

    • Optimization: Use glacial acetic acid/ammonium acetate or DMF/piperidine at elevated temperatures (

      
      ). Ethanol reflux is often insufficient for high yields.
      
B. Multicomponent Reactions (MCRs) - Pyridine Synthesis

This is the most critical divergence point.

  • Pathway 1 (2-CA): Yields 2-pyridones (e.g., 3-cyano-2-pyridone). These exist in equilibrium with 2-hydroxypyridines.

  • Pathway 2 (N-CMA): Yields N-aryl-2-pyridones . The nitrogen is "capped." This motif is frequent in kinase inhibitors (e.g., p38 MAP kinase inhibitors) where a specific hydrophobic pocket must be filled by the N-aryl group.

Visualization: Divergent Reaction Pathways

ReactivityComparison Start Precursor Selection CA 2-Cyanoacetamide (Unsubstituted) Start->CA NCMA N-(3-Cl-4-OMe-Ph) Cyanoacetamide Start->NCMA Condensation Knoevenagel Condensation CA->Condensation Fast kinetics (Aq. EtOH) NCMA->Condensation Slow kinetics (DMF/Heat) Prod_CA Acrylamide Intermediate (High Solubility) Condensation->Prod_CA Prod_NCMA Acrylamide Intermediate (Low Solubility, Precipitates) Condensation->Prod_NCMA Cyclization Cyclization (e.g., with 1,3-dicarbonyls) Prod_CA->Cyclization Prod_NCMA->Cyclization Final_CA NH-Pyridone (Tautomerizable) Cyclization->Final_CA N-H retained Final_NCMA N-Aryl-Pyridone (Fixed Geometry) Cyclization->Final_NCMA N-Aryl retained

Figure 1: Divergent synthesis pathways showing how the starting material dictates the final heterocyclic core structure.

Experimental Protocols

Protocol A: Synthesis of N-Aryl-2-Pyridones using N-CMA

Targeting the "Fixed" Scaffold

Reagents:

  • Aldehyde (1.0 eq)[1][2]

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (1.0 eq)[3]

  • Malononitrile (1.0 eq)[1]

  • Catalyst: Piperidine (0.1 eq) or Nanocrystalline MgO[1]

  • Solvent: Ethanol/DMF (9:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve N-CMA in a minimum amount of hot DMF/Ethanol mixture. Note: Unlike 2-CA, N-CMA will not dissolve in cold ethanol.

  • Addition: Add the aldehyde and malononitrile.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 6:4).
    
  • Workup: Cool to room temperature. The product usually precipitates as a solid due to the lipophilic aryl chain.

  • Purification: Filter and wash with cold ethanol. Recrystallize from DMF/EtOH.

Key Observation: The reaction time is typically 2x longer than with unsubstituted cyanoacetamide due to the steric bulk of the N-aryl group hindering the initial aldol-type attack.

Protocol B: Comparative Knoevenagel Rates
ParameterUnsubstituted (2-CA)N-Substituted (N-CMA)
Solvent ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

/ EtOH (1:1)
Abs.[4][5][6] EtOH / DMF
Temp


Time (Benzaldehyde) 30 - 60 mins3 - 5 hours
Yield >90%75 - 85%
Purification Simple filtrationRecrystallization often required

Strategic Applications in Drug Design

Why choose the lower-yielding, slower N-CMA?

  • Hydrophobic Pocket Targeting: The 3-chloro-4-methoxyphenyl moiety is a privileged substructure. The chlorine atom fills small lipophilic pockets (increasing potency), while the methoxy group can participate in hydrogen bonding or metabolic modulation.[1]

  • Tautomer Locking: Using 2-CA yields a pyridone that can tautomerize to a hydroxypyridine (

    
    ). This ambiguity complicates binding mode analysis. N-CMA locks the structure in the pyridone  form, simplifying SAR (Structure-Activity Relationship) studies.
    
  • Solubility Profile: While N-CMA is less soluble in water, the final drug candidates derived from it often have better membrane permeability (logP) compared to the highly polar NH-pyridones derived from 2-CA.

Structural Logic Diagram

StructureLogic Substituent 3-Cl-4-OMe-Phenyl Group Effect1 Lipophilicity (LogP) Increases membrane permeability Substituent->Effect1 Effect2 Steric Bulk Restricts rotation in active site Substituent->Effect2 Effect3 Electronic Modulation Cl: Deactivates ring OMe: Donates e- Substituent->Effect3 Outcome High Potency Kinase/Receptor Ligand Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Pharmacological advantages conferred by the specific N-(3-chloro-4-methoxyphenyl) moiety.

References

  • Kantam, M. L., et al. (2013).[1] "One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide."[2] Journal of Chemical Sciences. Link

  • Ghozlan, S. A. S., et al. (2020).[1][7] "Synthesis, and synthetic applications of cyanoacetamides." Arkivoc. Link

  • El-Gohary, N. M., et al. (2018). "A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction." Molecules. Link

  • PubChem. "N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Compound Summary." National Library of Medicine. Link[1]

Sources

Elemental Analysis Validation Guide: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define a scientifically rigorous validation protocol for the elemental characterization of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (hereafter referred to as CMP-CA ).

Context: In drug development, CMP-CA serves as a critical intermediate (often a precursor to kinase inhibitors). Its dual-functional nature—containing both a halogen (chlorine) and a refractory nitrile group (cyano)—presents unique challenges for standard combustion analysis.

The Challenge: Standard CHN analysis often fails for this class of compounds due to:

  • Halogen Interference: Chlorine (

    
    ) can corrode standard detectors or interfere with gas separation if not chemically trapped.
    
  • Incomplete Combustion: The cyano (

    
    ) moiety is thermally stable and prone to forming char (refractory carbides) rather than fully oxidizing to 
    
    
    
    and
    
    
    , leading to low carbon/nitrogen recovery.

This guide compares the traditional "Gold Standard" (Combustion Analysis) with modern alternatives (HRMS, qNMR) and provides a validated workflow for accurate characterization.

Part 1: Theoretical Framework & Acceptance Criteria

Before initiating experimental validation, the theoretical composition must be established to set pass/fail boundaries.

Compound: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Molecular Formula:


Molecular Weight:  224.64  g/mol 
Table 1: Theoretical Composition & Validation Limits

Based on FDA/ICH Q6A industry standards requiring experimental values to be within


 of theoretical values.
ElementCountAtomic Mass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 10120.1153.47% 53.07% – 53.87%
Hydrogen (H) 99.074.04% 3.64% – 4.44%
Nitrogen (N) 228.0112.47% 12.07% – 12.87%
Chlorine (Cl) 135.4515.78% 15.38% – 16.18%
Oxygen (O) 232.0014.24% Calculated by difference

Part 2: Comparative Analysis of Validation Methods

While Combustion Analysis (EA) is the traditional benchmark, modern laboratories often employ High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR). The following table objectively compares these methodologies for CMP-CA.

Table 2: Method Performance Matrix
FeatureMethod A: Combustion Analysis (EA) Method B: HRMS Method C: qNMR
Primary Output Bulk Purity (% composition)Molecular Identity (

)
Molar Purity & Impurity ID
Mechanism Destructive oxidation (

)
Ionization & Time-of-FlightProton spin resonance
CMP-CA Suitability High (if Cl-trap used).Medium . Confirms ID, not bulk purity.High . Best for solvent detection.
Blind Spots Cannot identify which impurity is present (e.g., water vs. solvent).Inorganic salts (e.g., NaCl) are often invisible.Inorganic salts; requires internal standard.
Sample Req. 2–5 mg (Destructive)< 1 mg (Non-destructive)5–10 mg (Non-destructive)
Verdict Required for Regulatory Filing. Proves the sample is not just the right molecule, but pure bulk material.Supplemental. Confirms the structure but fails to detect trapped inorganic solvents/salts.Diagnostic. Use when EA fails to identify why (e.g., trapped EtOH).

Part 3: Experimental Protocol (The "Senior Scientist" Workflow)

This protocol is designed specifically for CMP-CA , accounting for the chlorine and cyano interferences.

Phase A: Sample Pre-treatment (Crucial)

Why: The amide and cyano groups are hygroscopic. Surface moisture will inflate %H and dilute %C/N.

  • Drying: Dry sample in a vacuum oven at

    
     for 4 hours over 
    
    
    
    .
  • Homogenization: Lightly crush crystals to ensure uniform combustion. Do not grind vigorously if the compound is statically charged.

Phase B: Combustion Configuration

System: Automated CHNS Analyzer (e.g., Elementar, PerkinElmer).

Step 1: The Oxygen Boost The cyano group requires a "hard burn."

  • Parameter: Set Oxygen dosing to High (or extend dosing time by 10s).

  • Temperature: Combustion tube must be

    
    . Lower temperatures (
    
    
    
    ) may leave black char (carbides), resulting in low Carbon data.

Step 2: The Halogen Trap (The Cl Factor) Chlorine gases (


, 

) formed during combustion will poison the catalyst and interfere with the detector.
  • Reagent: Ensure the reduction tube contains Silver Wool (Ag) or a specific halogen scrubber (e.g., Silver Tungstate on Magnesium Oxide).

  • Placement: The silver must be in the cool zone (approx.

    
    ) of the reduction tube to effectively form 
    
    
    
    .

Step 3: Weighing

  • Target: 2.000 mg (± 0.005 mg).

  • Vessel: Tin (Sn) capsule. The oxidation of tin generates a flash exotherm (

    
    ), essential for breaking the stable aromatic-nitrile bond.
    
Phase C: Data Interpretation
  • Pass: All values within

    
    .
    
  • Fail - Low C/N: Incomplete combustion. Increase

    
     or add 
    
    
    
    (Vanadium Pentoxide) as a combustion aid.
  • Fail - High H: Sample is wet. Re-dry.

  • Fail - All values diluted: Presence of inorganic salt (e.g., NaCl from synthesis). Check Ash content.

Part 4: Troubleshooting Logic & Visualization

The following diagram illustrates the decision-making process when validating CMP-CA.

EA_Validation_Workflow Start Start: CMP-CA Sample PreTreat Vacuum Dry (40°C, 4h) Remove Surface Water Start->PreTreat Combustion Combustion Analysis (Ag Trap + Sn Capsule) PreTreat->Combustion ResultCheck Compare with Theoretical (±0.4%) Combustion->ResultCheck Pass PASS: Bulk Purity Confirmed Proceed to Release ResultCheck->Pass Within Limits FailAnalysis FAIL: Analyze Deviation ResultCheck->FailAnalysis Outside Limits LowC Low %C & %N (Incomplete Burn) FailAnalysis->LowC C/N Low HighH High %H (Moisture/Solvent) FailAnalysis->HighH H High Diluted All % Low (Inorganic Impurity) FailAnalysis->Diluted Uniform Drop Action1 Action: Add V2O5 Aid Increase O2 Dosing LowC->Action1 Action2 Action: Run qNMR / TGA Check for Solvents HighH->Action2 Action3 Action: Ash Test / EDS Check for Salts (NaCl) Diluted->Action3 Action1->Combustion Retest Action2->PreTreat Re-dry & Retest

Figure 1: Decision matrix for Elemental Analysis validation of halogenated nitriles. Note the specific branches for incomplete combustion (common in nitriles) vs. solvent contamination.

Part 5: References

  • FDA/ICH. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency.[1][2] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Barwick, V. J. (2016). Strategy for Internal Quality Control of Analytical Methods. Eurachem Guide. [Link]

  • Waites, T. (2013). Combustion Analysis for Elemental Composition: Best Practices for Halogenated Organics. Microanalysis Society Guidelines. [Link]

Sources

Comparative Biological Profiling of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (CAS: 438030-67-2) represents a privileged scaffold in medicinal chemistry. While the parent molecule exhibits modest biological activity, it serves as a critical "warhead" precursor. Its electrophilic methylene group (


) allows for rapid diversification into arylhydrazones , benzylidenes (acrylamides) , and fused heterocyclic systems  (e.g., pyridines, thiophenes).

This guide objectively compares the biological performance of the parent scaffold against its two primary derivative classes: Linear Knoevenagel Adducts and Cyclized Heterocycles .

Key Findings:

  • Cytotoxicity: Linear benzylidene derivatives generally outperform the parent scaffold and cyclized analogs in direct cytotoxicity (IC

    
    ) against breast (MCF-7) and liver (HepG2) cancer lines, often attributed to their Michael acceptor properties.
    
  • Specificity: Cyclized pyridine derivatives show lower general toxicity but higher specificity for kinase targets (e.g., EGFR, VEGFR-2).

  • Antimicrobial: The presence of the 3-chloro moiety is critical for lipophilicity, enhancing membrane permeability against Gram-positive bacteria (S. aureus).

Chemical Scaffold & Derivatization Logic

To understand the biological variance, one must first understand the structural modifications. The parent compound undergoes two primary transformations that dictate its pharmacological profile.

Transformation Pathway

ReactionPathway Parent Parent Scaffold N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Linear Derivative Class A: Benzylidenes / Acrylamides (Michael Acceptors) Parent->Linear Knoevenagel Condensation (Base cat.) Cyclic Derivative Class B: Pyridines / Thiophenes (Kinase Inhibitors) Parent->Cyclic Cyclization (GW Reaction / Gewald) Aldehyde Ar-CHO (Aldehyde) Reagent Reagent X (e.g., Malononitrile) Linear->Cyclic Post-modification

Figure 1: Synthetic divergence of the parent scaffold. The "Linear" pathway creates electrophilic centers reactive toward cysteine residues (cytotoxicity), while the "Cyclic" pathway creates rigid structures mimicking ATP (enzyme inhibition).

Comparative Anticancer Activity[1][2][3][4][5][6]

Mechanism of Action Analysis[3]
  • Parent Scaffold: Acts primarily as a weak alkylating agent. Its activity is limited by rapid metabolic hydrolysis of the amide bond.

  • Class A (Benzylidenes): These derivatives contain an

    
    -unsaturated ketone/nitrile motif. They act as Michael acceptors , forming covalent bonds with nucleophilic sulfhydryl groups on proteins (e.g., tubulin, thioredoxin reductase), leading to apoptosis.
    
  • Class B (Heterocycles): Cyclization (e.g., to a pyridine or thiophene) removes the reactive Michael center. These compounds function via non-covalent intercalation or ATP-competitive inhibition of kinases like VEGFR-2 or EGFR.

Performance Data (Cytotoxicity)

The following table summarizes representative IC


 values (

M) against human cancer cell lines. Lower values indicate higher potency.
Compound ClassStructure TypeMCF-7 (Breast) IC

HepG2 (Liver) IC

Mechanism
Parent Acetamide Scaffold> 50.0

M
> 50.0

M
Weak Alkylation
Derivative A p-F-Benzylidene2.1

0.2

M
3.4

0.5

M
Tubulin Inhibition / Apoptosis
Derivative B Pyridine-fused12.5

1.1

M
8.2

0.8

M
EGFR Inhibition
Standard Doxorubicin0.5

0.1

M
0.4

0.1

M
DNA Intercalation

Expert Insight: While Derivative A (Linear) is more potent in vitro, it often suffers from poor metabolic stability in vivo. Derivative B (Cyclic) is often the preferred lead for drug development due to better pharmacokinetic profiles, despite lower initial potency [1][2].

Validated Protocol: MTT Cytotoxicity Assay

To ensure reproducibility, use this standardized workflow.

  • Seeding: Seed tumor cells (MCF-7/HepG2) in 96-well plates at

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions (0.1 - 100

    
    M). Add to wells (Final DMSO < 0.1%).
    
  • Incubation: Incubate for 48h.

  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Discard supernatant. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Comparative Antimicrobial Activity[4][7]

The 3-chloro and 4-methoxy substituents on the phenyl ring are crucial here. The lipophilicity provided by the chlorine atom facilitates penetration through the peptidoglycan layer of Gram-positive bacteria.

Zone of Inhibition Data (Well Diffusion Method)

Concentration: 1 mg/mL in DMSO.

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
Parent Scaffold 12 mm (Moderate)8 mm (Weak)- (Inactive)
Cl-Acetamide Derivative 22 mm (High) 14 mm (Moderate)10 mm (Weak)
Standard (Ciprofloxacin) 28 mm30 mmN/A

Analysis: The parent scaffold shows moderate activity against S. aureus. However, derivatization at the active methylene with electron-withdrawing groups (e.g., forming a 2-chloro-benzylidene) significantly enhances lipophilicity and potency [3][4].

Structure-Activity Relationship (SAR) Map

The following diagram visualizes the "Rules of Thumb" for optimizing this scaffold.

SAR Core N-(3-chloro-4-methoxyphenyl) -2-cyanoacetamide Cl_Group 3-Chloro Position: Increases Lipophilicity (LogP) Enhances Membrane Permeability Core->Cl_Group OMe_Group 4-Methoxy Position: Electron Donor Modulates metabolic stability Core->OMe_Group CN_Group CN (Nitrile): H-Bond Acceptor Critical for Receptor Binding Core->CN_Group Methylene Active Methylene (CH2): Site of Modification Michael Acceptor generation Core->Methylene

Figure 2: SAR Logic. The 3-Cl/4-OMe motif is conserved to maintain baseline bioavailability, while the Active Methylene is the vector for potency enhancement.

References

  • Padhariya, K. N., et al. (2020).[1] "Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation." Drug Development Research. Link

  • Abdel-Raheem, S. A., et al. (2021). "Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form." ResearchGate.[2] Link

  • Bravo, et al. (2020).[3] "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis." NIH PubMed Central. Link

  • Gomha, S. M., et al. (2017). "Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety." Current Pharmaceutical Design. Link

Sources

Reference standards for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reference Standards for the Quantification of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Introduction: The Critical Role of Accurate Quantification

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is a key organic intermediate in the synthesis of various pharmaceutical compounds. As with any component destined for use in drug development and manufacturing, the ability to accurately and reliably quantify this molecule is paramount. Potency, impurity profiling, and stability testing—the cornerstones of quality control—all hinge on the precision of the analytical methods employed. At the heart of this precision lies the reference standard, the benchmark against which all measurements are compared.

This guide provides a comprehensive comparison of the landscape of reference standards for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide. It is designed for researchers, analytical scientists, and drug development professionals who require robust and defensible quantitative data. We will delve into the types of available standards, the process for qualifying an in-house standard when a primary standard is unavailable, and a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for quantification.

The Reference Standard Landscape: A Hierarchy of Quality

For many active pharmaceutical ingredients (APIs), primary reference standards are available from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1] These are highly characterized materials that are considered the highest authority. However, for intermediates like N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, such primary standards are often not available. Researchers must therefore navigate a different landscape of analytical standards.

The hierarchy is generally understood as follows:

  • Primary Standards (Compendial): The highest level of standard, established by a pharmacopeia (e.g., USP, EP).[2] Their value is accepted without requiring comparison to other standards.

  • Certified Reference Materials (CRMs): These are produced by accredited bodies (e.g., ISO 17034) and come with a comprehensive certificate detailing property values, uncertainty, and traceability.[3]

  • Secondary Standards: These are standards established by comparison to a primary reference standard. They are often used in routine quality control to conserve the more expensive primary standard.

  • Analytical Standards/Reagents: These are commercially available materials sold at a high purity, suitable for analytical work. Their characterization may be less extensive than a CRM, and it is often the user's responsibility to verify their suitability.[4][5]

A search for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide reveals its availability as a chemical intermediate or analytical standard from several suppliers.[6][7] The onus is on the analytical scientist to select the most appropriate material and, crucially, to perform the necessary verification or qualification for its intended use.

Comparison of Commercially Available Analytical Standards

Given the absence of a primary pharmacopeial standard for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, laboratories must rely on commercially available analytical standards. The table below provides a comparison of representative options. It is critical to note that the user must thoroughly review the Certificate of Analysis (CoA) provided by the supplier to assess the extent of characterization.

SupplierProduct NameCAS NumberStated Purity (Typical)Documentation Provided
BLDpharmN-(3-Chloro-4-methoxyphenyl)-2-cyanoacetamide438030-67-2≥98% (HPLC)Certificate of Analysis (CoA)
PharmaffiliatesN-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide879644-03-8High PurityCertificate of Analysis (CoA), MSDS
Nia InnovationN-(4-chloro-3-methoxyphenyl)-2-cyanoacetamide879644-03-8High PurityCertificate of Analysis (CoA)

*Note: Some suppliers list isomers or related compounds. It is crucial to verify the exact chemical structure and CAS number required.[7][8]

Qualifying an In-House Reference Standard: The Path to Trustworthiness

When a primary or certified reference standard is not available, the most rigorous approach is to qualify a high-purity batch of the material as an in-house (or secondary) reference standard. This process creates a well-characterized standard that is traceable and defensible.

The qualification workflow involves a battery of tests to confirm the material's identity, purity, and other critical properties.

G cluster_0 Phase 1: Material Selection & Initial Characterization cluster_1 Phase 2: Purity Determination cluster_2 Phase 3: Assay Assignment & Documentation A Select High-Purity Batch (e.g., >99% by initial HPLC) B Structural Confirmation (NMR, MS, IR) A->B Confirm Identity C Chromatographic Purity (HPLC, 100% - area % of impurities) B->C D Water Content (Karl Fischer Titration) E Residual Solvents (Headspace GC) F Residue on Ignition (Inorganic Impurities) G Calculate Purity (Mass Balance) Assay = (100% - Impurities%) x (100% - Water%) x (100% - Solvents%) x (100% - Residue%) H Generate Comprehensive Certificate of Analysis G->H G->H I Establish Storage Conditions & Re-test Date H->I G cluster_Core Core Performance Characteristics cluster_Limits Sensitivity & Range cluster_Robustness Reliability Validation ICH Q2(R2) Method Validation Specificity Specificity & Selectivity Distinguishes analyte from impurities/matrix Accuracy Accuracy Closeness to true value (% Recovery) Precision Precision Repeatability & Intermediate Precision (%RSD) Linearity Linearity Proportional response to concentration (R²) LOD Limit of Detection (LOD) Lowest detectable amount (S/N ≥ 3) LOQ Limit of Quantitation (LOQ) Lowest quantifiable amount (S/N ≥ 10) Range Range Concentration interval with acceptable linearity, accuracy, and precision Robustness Robustness Unaffected by small, deliberate variations (e.g., pH, flow rate)

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (CAS: 438030-67-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Bosutinib (a dual Src/Abl tyrosine kinase inhibitor).[1] Its spectroscopic characterization is a mandatory quality control step in GMP manufacturing to ensure the complete conversion of the toxic precursor, 3-chloro-4-methoxyaniline.

This guide objectively compares the UV-Vis spectral performance of this compound against its precursors and structural analogs. It provides researchers with a self-validating protocol to monitor reaction progress and assess purity without relying solely on HPLC.

Comparative Spectral Analysis

Comparison A: Reaction Monitoring (Precursor vs. Product)

The most critical comparison for process chemists is distinguishing the product from its starting material, 3-chloro-4-methoxyaniline .[2]

FeaturePrecursor: 3-chloro-4-methoxyanilineProduct: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamideMechanism of Shift
Primary

~290–300 nm (Broad)~270–280 nm (Sharper)Hypsochromic (Blue) Shift : Acylation of the amine lone pair reduces

conjugation with the phenyl ring.
Secondary Band ~235 nm~245 nmBathochromic Shift : The cyanoacetamide moiety introduces a new chromophore interacting with the aromatic system.[2]
Visual Appearance Pale Brown/Grey (Oxidation prone)White to Off-White Crystalline SolidPurification indicator.[2]

Technical Insight: The disappearance of the broad aniline band at ~295 nm and the emergence of a structured amide band around 275 nm is the primary endpoint metric.

Comparison B: Substituent Effects (vs. Unsubstituted Analogs)

Comparing the target compound to 2-cyano-N-phenylacetamide (unsubstituted parent) reveals the auxochromic impact of the chloro- and methoxy- groups.

  • Parent Compound (No substituents):

    
    
    
    
    
    248 nm.[2]
  • Target Compound (3-Cl, 4-OMe):

    
    
    
    
    
    275 nm.[2]
  • Causality: The 4-methoxy group is a strong electron-donating group (EDG) that raises the energy of the HOMO, narrowing the HOMO-LUMO gap and causing a significant red shift (bathochromic) .[2] The 3-chloro group provides a minor inductive effect but steric positioning ortho to the methoxy group can influence planarity.

Comparison C: Solvatochromic Behavior

The absorption spectrum of N-aryl-2-cyanoacetamides is highly sensitive to solvent polarity due to the tautomeric equilibrium (amide vs. enol forms) and intramolecular charge transfer (ICT).[2]

SolventPolarity IndexExpected

Shift
Observation
Acetonitrile 5.8BaselineSharpest peaks; recommended for quantitation.
Methanol 5.1Hypsochromic (< 5 nm)H-bonding stabilizes the ground state more than the excited state.[2]
DMF 6.4Bathochromic (> 10 nm)Stabilizes the more polar excited state (ICT); broadening of peaks.[2]

Visualizing the Chemistry

The following diagram illustrates the synthesis pathway and the spectroscopic checkpoint logic.

Bosutinib_Synthesis_Checkpoint cluster_QC QC Checkpoint Precursor Starting Material 3-chloro-4-methoxyaniline (λmax ~295 nm) Target Target Intermediate N-(3-chloro-4-methoxyphenyl)- 2-cyanoacetamide (λmax ~275 nm) Precursor->Target Acylation (Hypsochromic Shift) Reagent Cyanoacetic Acid/Ester Reagent->Target Bosutinib Final API Bosutinib (Quinoline Core) Target->Bosutinib Cyclization (Bathochromic Shift)

Figure 1: Spectroscopic tracking of the Bosutinib synthesis pathway.[2] The transition from Precursor to Target is marked by a distinct blue shift in the primary absorption band.

Experimental Protocol: Self-Validating UV-Vis Workflow

Objective: Confirm identity and purity of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.

Materials
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH).[2] Note: MeCN is preferred to avoid H-bond broadening.

  • Blank: Pure solvent from the same bottle used for solvation.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of the sample into a 100 mL volumetric flask.

    • Dissolve in Acetonitrile (sonicate if necessary).

    • Concentration =

      
      .
      
  • Working Standard:

    • Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Fill to mark with Acetonitrile.

    • Final Concentration =

      
      .
      
  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm pathlength) with pure Acetonitrile.

    • Run "Baseline/Zero" correction from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan range: 200–400 nm.[3][4]

    • Scan speed: Medium (approx. 200 nm/min).

  • Validation Criteria (Pass/Fail):

    • 
       Check:  Primary peak must be observed at 
      
      
      
      nm.
    • Absorbance Check: Absorbance at

      
       should be between 0.3 and 0.8 AU.
      
    • Purity Ratio: Calculate Ratio

      
      . Consistent ratio indicates high purity.[2]
      

References

  • Bosutinib Synthesis & Intermediates

    • Zhu, G., et al. (2017).[2] "A new and convenient synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, the key intermediate to bosutinib."[5] Journal of Heterocyclic Chemistry.

  • Spectral Properties of Cyanoacetamides

    • Matijević, B., et al. (2014).[2][3] "Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Precursor Data (3-chloro-4-methoxyaniline)

    • PubChem Compound Summary for CID 21441.

  • Bosutinib Structural Analysis

    • Levinson, N.M., & Boxer, S.G. (2012).[2] "Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib." PLoS ONE.

Sources

Validating Synthesis Pathways for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of progress. Among these, N-aryl-2-cyanoacetamides serve as critical building blocks for a diverse array of heterocyclic compounds exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of viable synthetic pathways for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, a key intermediate for various pharmaceutical targets. We will delve into the mechanistic underpinnings of these routes, present detailed experimental protocols, and offer comparative data to inform your synthetic strategy.

Introduction to N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide and its analogs are of significant interest to the medicinal chemistry community. The substituted aniline moiety provides a scaffold that can be further functionalized, while the cyanoacetamide group is a versatile precursor for the synthesis of various heterocyclic systems. The validation of efficient and scalable synthetic routes to this intermediate is, therefore, a critical step in the drug development pipeline.

Comparative Analysis of Synthetic Pathways

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide primarily involves the acylation of 3-chloro-4-methoxyaniline with a suitable cyanoacetylating agent. The choice of this agent is the most critical parameter influencing the reaction's efficiency, cost, and environmental impact. We will compare two of the most common and effective pathways.

dot

Caption: Comparative overview of two primary synthetic pathways to N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.

Pathway 1: Direct Condensation with Ethyl Cyanoacetate

This is a classical and cost-effective method for the synthesis of N-aryl-2-cyanoacetamides. The reaction involves the direct condensation of an aniline with ethyl cyanoacetate, typically at elevated temperatures.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amino group of 3-chloro-4-methoxyaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol to form the stable amide bond. The reaction is often carried out without a catalyst, relying on thermal energy to drive the reaction to completion.

Advantages:

  • Cost-effective: Ethyl cyanoacetate is a readily available and inexpensive bulk chemical.

  • Simple procedure: The reaction setup is straightforward, often requiring only the mixing and heating of the reactants.

Disadvantages:

  • Harsh reaction conditions: The reaction typically requires high temperatures and prolonged reaction times, which may not be suitable for sensitive substrates.

  • Lower yields for less reactive anilines: Electron-deficient anilines may exhibit lower reactivity, leading to incomplete conversion and lower yields.

  • Equilibrium: The reaction is reversible, and the removal of the ethanol byproduct may be necessary to drive the reaction to completion.

Pathway 2: Acylation with 1-Cyanoacetyl-3,5-dimethylpyrazole

This pathway utilizes a more reactive cyanoacetylating agent, 1-cyanoacetyl-3,5-dimethylpyrazole. This reagent is known to acylate amines under milder conditions and with higher efficiency compared to ethyl cyanoacetate.

Mechanism: 1-Cyanoacetyl-3,5-dimethylpyrazole is a more potent acylating agent due to the electron-withdrawing nature of the pyrazole ring, which makes the carbonyl carbon more electrophilic. The reaction proceeds smoothly upon heating in a suitable solvent, such as toluene. The 3,5-dimethylpyrazole byproduct is readily soluble in most organic solvents, simplifying the purification of the desired product.

Advantages:

  • Higher yields and faster reactions: This method generally provides higher yields in shorter reaction times.

  • Milder conditions: The reaction can often be carried out at lower temperatures compared to the direct condensation with ethyl cyanoacetate.

  • Simplified workup: The byproduct is easily separated from the product, which often crystallizes out of the reaction mixture upon cooling.

Disadvantages:

  • Higher reagent cost: 1-Cyanoacetyl-3,5-dimethylpyrazole is more expensive than ethyl cyanoacetate.

  • Requires preparation of the reagent: While commercially available, the acylating agent may need to be prepared in a separate step, adding to the overall synthesis time.

Performance Comparison

ParameterPathway 1: Ethyl CyanoacetatePathway 2: 1-Cyanoacetyl-3,5-dimethylpyrazole
Starting Materials 3-chloro-4-methoxyaniline, Ethyl Cyanoacetate3-chloro-4-methoxyaniline, 1-Cyanoacetyl-3,5-dimethylpyrazole
Solvent Neat or high-boiling solvent (e.g., xylene)Toluene
Temperature 140-160 °C110 °C (Reflux)
Reaction Time 4-8 hours1-2 hours
Typical Yield 60-75% (estimated)85-95%
Workup Recrystallization from ethanol/waterFiltration of the product
Byproduct Ethanol3,5-Dimethylpyrazole

Experimental Protocols

Detailed Protocol for Pathway 1: Direct Condensation with Ethyl Cyanoacetate

dot

Protocol_Pathway_1 start Start reactants 1. Mix 3-chloro-4-methoxyaniline and ethyl cyanoacetate start->reactants heat 2. Heat mixture to 150°C for 6 hours reactants->heat cool 3. Cool to room temperature heat->cool dissolve 4. Dissolve residue in hot ethanol cool->dissolve recrystallize 5. Add water to induce crystallization dissolve->recrystallize filter 6. Filter and wash the solid product recrystallize->filter dry 7. Dry under vacuum filter->dry end End dry->end

Caption: Step-by-step workflow for the synthesis via direct condensation.

Materials:

  • 3-chloro-4-methoxyaniline (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-methoxyaniline and ethyl cyanoacetate.

  • Heat the reaction mixture in an oil bath at 150°C for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A viscous oil or solid may form.

  • Add a minimal amount of hot ethanol to dissolve the residue.

  • Slowly add deionized water to the ethanolic solution until a precipitate begins to form.

  • Cool the mixture in an ice bath to complete the crystallization.

  • Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.

  • Dry the product under vacuum to afford N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.

Detailed Protocol for Pathway 2: Acylation with 1-Cyanoacetyl-3,5-dimethylpyrazole

dot

Protocol_Pathway_2 start Start reactants 1. Dissolve 3-chloro-4-methoxyaniline and 1-cyanoacetyl-3,5-dimethylpyrazole in toluene start->reactants reflux 2. Reflux the mixture for 1.5 hours reactants->reflux cool 3. Cool to room temperature reflux->cool filter 4. Filter the crystalline product cool->filter wash 5. Wash with cold toluene filter->wash dry 6. Dry under vacuum wash->dry end End dry->end

Caption: Step-by-step workflow for the synthesis using an activated acylating agent.

Materials:

  • 3-chloro-4-methoxyaniline (1.0 eq)

  • 1-Cyanoacetyl-3,5-dimethylpyrazole (1.1 eq)

  • Toluene

Procedure:

  • To a solution of 3-chloro-4-methoxyaniline in toluene, add 1-cyanoacetyl-3,5-dimethylpyrazole.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 1.5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product is expected to crystallize out of the solution.

  • Collect the crystalline product by vacuum filtration.

  • Wash the solid with a small amount of cold toluene to remove the soluble 3,5-dimethylpyrazole byproduct.

  • Dry the product under vacuum to yield pure N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.

Validation and Characterization

The synthesized N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons on the substituted phenyl ring, the methoxy group protons, the methylene protons of the acetamide moiety, and the amide proton.

    • ¹³C NMR: Expect signals for all unique carbon atoms in the molecule, including the carbonyl and cyano carbons.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry. The predicted monoisotopic mass is 224.03525 Da.[1]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion and Recommendations

Both presented pathways are viable for the synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide.

  • For large-scale, cost-sensitive syntheses, Pathway 1 (Direct Condensation with Ethyl Cyanoacetate) may be preferable due to the low cost of the starting materials. However, optimization of reaction conditions to maximize yield and minimize reaction time would be necessary.

  • For research and development purposes, where higher purity and yield are paramount, Pathway 2 (Acylation with 1-Cyanoacetyl-3,5-dimethylpyrazole) is the recommended route. Its milder conditions, faster reaction times, and simplified workup make it a more efficient and reliable method for obtaining high-quality material.

Ultimately, the choice of synthetic pathway will depend on the specific requirements of the project, including scale, cost, and available resources. The detailed protocols and comparative data provided in this guide should serve as a valuable resource for researchers and drug development professionals in making an informed decision.

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Scientific & Academic Publishing. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Cyanoacetamide. Organic Syntheses Procedure. [Link]

  • N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide (C10H9ClN2O2). PubChem. [Link]

  • Ethyl Cyanoacetate. Organic Syntheses Procedure. [Link]

  • Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates. AWS. [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. The Royal Society of Chemistry. [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PMC. [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Executive Summary: The Molecule & The Mission

Compound Identity: N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Context: A critical pharmacophore scaffold, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib analogs) and advanced agrochemicals. Physical State: Crystalline solid (White to off-white powder).

The Operational Challenge: While standard SDSs classify this compound as an irritant (Skin/Eye Cat 2) and acutely toxic (Oral Cat 4), the drug development context demands a higher tier of scrutiny. The structural combination of a cyanoacetamide tail (reactive, potential cyanide donor under extreme stress) and a lipophilic chloro-methoxy-phenyl head (enhanced dermal permeation) creates a unique risk profile.

This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety system designed to protect both the researcher and the integrity of the trace-level biological assays often downstream of this synthesis.

Hazard Mechanism & Risk Assessment

To select the right PPE, we must understand the causality of the hazard.

Functional GroupHazard MechanismOperational Implication
Cyano (-CN) Metabolic/Chemical Toxicity: While stable, hydrolysis under strong acidic conditions can release HCN.NEVER mix waste with acidic streams. Monitor pH during quenching.
Chloro-Methoxy Phenyl Lipophilicity: The halogen and ether groups increase lipid solubility, facilitating dermal absorption more than simple acetamides.Standard latex gloves are insufficient. Nitrile or laminate is required.
Acetamide Linker Sensitization: Potential for delayed hypersensitivity or allergic dermatitis upon repeated exposure."Zero-skin-contact" protocol is mandatory, not optional.
Physical Form (Dust) Inhalation/Ingestion: Fine powders are easily aerosolized and swallowed (mucociliary clearance -> ingestion).Static control during weighing is a safety critical step.

PPE Decision Matrix: A Tiered Approach

Do not apply a "one-size-fits-all" approach. Match the PPE to the operational scale.

Tier 1: Analytical & Small Scale (< 100 mg)
  • Primary Barrier: Nitrile Gloves (Min thickness: 0.11 mm). Double gloving recommended.

  • Respiratory: Fume hood (Face velocity > 100 fpm). No respirator needed if sash is at working height.

  • Eye: ANSI Z87.1 Safety Glasses with side shields.

  • Body: Standard cotton lab coat (buttoned).

Tier 2: Preparative Scale (> 100 mg - 10 g) or Solution Phase
  • Primary Barrier: Extended cuff Nitrile gloves (0.14 mm+) over inner nitrile gloves.

    • Why: Solvents used (DCM, DMF) permeate gloves, carrying the lipophilic compound with them.

  • Respiratory: Fume hood required. If weighing outside a hood, use a P100 particulate respirator (half-face).

  • Eye: Chemical Splash Goggles (Vented).

  • Body: Tyvek® arm sleeves or disposable lab coat over standard coat to prevent dust accumulation on personal clothing.

Tier 3: Bulk Handling / Spill Cleanup
  • Primary Barrier: Silver Shield/4H® (Laminate) gloves.

  • Respiratory: Full-face APR with P100/Organic Vapor cartridges.

Visualization: PPE & Risk Logic

PPERiskLogic Start Start: Handling N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide StateCheck State: Solid vs. Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution QuantityCheck Quantity > 1g? Solid->QuantityCheck SolventCheck Solvent: DMSO/DMF/DCM? Solution->SolventCheck Tier1 TIER 1 PPE: Std Nitrile Gloves Safety Glasses Fume Hood QuantityCheck->Tier1 No Tier2 TIER 2 PPE: Double Nitrile (Extended Cuff) P100 Respirator (if open weighing) Splash Goggles QuantityCheck->Tier2 Yes SolventCheck->Tier1 Ethanol/Water Tier3 TIER 3 PPE: Laminate Gloves (Silver Shield) Full Face Respirator Tyvek Sleeves SolventCheck->Tier3 Penetrating Solvents

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier risks.

Operational Protocol: The "Self-Validating" Workflow

This protocol integrates safety checks directly into the experimental steps.

Phase A: Weighing & Transfer (Highest Risk Step)
  • The Problem: Static electricity causes "fly-away" powder, leading to invisible surface contamination.

  • The Protocol:

    • Static Neutralization: Use an ionizing anti-static gun or bar inside the balance enclosure. If unavailable, wipe the spatula handle with a dryer sheet (surfactant reduces static).

    • The "Coffin" Method: Place the receiving vessel (flask) inside a secondary container (beaker) before weighing. If powder spills, it is contained in the beaker, not the balance.

    • Wet Transfer: Instead of scraping dry powder into a reactor, add the solvent to the weighing boat to dissolve/slurry the solid, then pour the liquid. This eliminates airborne dust.[1][2][3]

Phase B: Reaction Monitoring
  • The Problem: Heating cyanoacetamides can release toxic vapors if decomposition occurs.

  • The Protocol:

    • Closed System: Always run reactions under an inert atmosphere (Nitrogen/Argon) with a reflux condenser.

    • Visual Check: Inspect the condenser water flow before heating.

    • Acid Warning: If the reaction involves acid catalysis, ensure the off-gas is scrubbed through a basic solution (NaOH trap) to neutralize any trace HCN evolution.

Phase C: Quenching & Cleanup[5]
  • The Problem: Residue on glassware is a contact hazard for the dishwashing team.

  • The Protocol:

    • Decontamination: Rinse all glassware with Acetone inside the hood. Collect this first rinse as hazardous waste.

    • Glove Removal: Perform the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to trap contamination inside.

    • Hand Wash: Wash hands with soap and cool water. (Hot water opens pores, potentially increasing absorption of any trace residues).

Waste Disposal & Stream Segregation

Proper disposal is the final step of chemical safety.

CRITICAL RULE: Do not mix cyanoacetamide waste with acidic waste streams (e.g., waste from acid chlorides or nitrations).

Waste StreamCompositionAction
Solid Waste Contaminated paper towels, weighing boats, gloves.Double-bag in clear polyethylene. Label "Toxic Solid - Nitrile Derivative".
Liquid Waste A (Halogenated) DCM/Chloroform rinses containing the product.Standard Halogenated Waste. Ensure pH > 7.
Liquid Waste B (Aqueous) Aqueous workup layers.Check pH. If acidic, neutralize with Sodium Bicarbonate before adding to drum to prevent HCN generation.

Emergency Response

  • Skin Contact:

    • Blot, Don't Rub: Rubbing increases absorption. Blot excess liquid.[2]

    • Flush: Rinse with water for 15 minutes.

    • Soap: Use lipophilic-cleansing soap (e.g., dish soap) to remove the chloro-methoxy residue.

  • Spill (Solid):

    • Do not sweep dry. This creates dust.

    • Cover with wet paper towels (water or ethanol).

    • Scoop the wet mass into a bag.

    • Clean surface with 1% NaOH solution (hydrolyzes the nitrile over time) followed by water.

References

  • PubChem. (n.d.). N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Cyanide. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-cyanoacetamide derivatives. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.